1-(6-Chloropyridin-3-yl)ethanol
Description
BenchChem offers high-quality 1-(6-Chloropyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPXQVZBQKUJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(6-Chloropyridin-3-yl)ethanol, a key heterocyclic building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, process development, and medicinal chemistry, offering detailed insights into its chemical properties, synthesis, reactivity, and safe handling.
Chemical Properties and Structural Elucidation
1-(6-Chloropyridin-3-yl)ethanol, with the CAS number 23092-75-3, is a secondary alcohol featuring a chloropyridinyl moiety. Its molecular formula is C7H8ClNO, and it has a molecular weight of 157.60 g/mol .[1] The presence of the chlorine atom on the pyridine ring and the hydroxyl group on the ethyl side chain imparts a unique combination of chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.
Spectroscopic Data
A thorough understanding of a molecule's structure is paramount for its effective utilization. The following sections detail the expected spectroscopic characteristics of 1-(6-Chloropyridin-3-yl)ethanol based on the analysis of related compounds and general principles of spectroscopy. While specific experimental data for this compound is not widely published, the following represents a well-reasoned prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the methine proton of the alcohol, the methyl protons, and the hydroxyl proton. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their positions relative to the nitrogen and the substituents. The methine proton (CH-OH) will likely appear as a quartet coupled to the adjacent methyl group. The methyl protons (CH₃) will present as a doublet. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the ethanol side chain. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbon bearing the hydroxyl group (CH-OH) will appear in the range of δ 60-70 ppm, while the methyl carbon (CH₃) will be found further upfield.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(6-Chloropyridin-3-yl)ethanol is expected to exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, a result of intermolecular hydrogen bonding.[2] C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the secondary alcohol will likely appear as a strong band in the 1050-1150 cm⁻¹ region.[2] Additionally, characteristic peaks for the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS):
In a mass spectrum, 1-(6-Chloropyridin-3-yl)ethanol would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the pyridine ring and the ethanol side chain.
Synthesis of 1-(6-Chloropyridin-3-yl)ethanol
The synthesis of 1-(6-Chloropyridin-3-yl)ethanol can be achieved through various established organic chemistry methodologies. The choice of a particular synthetic route often depends on the desired stereochemistry, scale of the reaction, and availability of starting materials.
Reduction of 6-Chloro-3-acetylpyridine
A common and straightforward method for the preparation of 1-(6-Chloropyridin-3-yl)ethanol is the reduction of the corresponding ketone, 6-chloro-3-acetylpyridine. This transformation can be efficiently carried out using a variety of reducing agents.
Protocol 1: Reduction using Sodium Borohydride
This protocol describes a standard laboratory-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-3-acetylpyridine in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The molar ratio of NaBH₄ to the ketone is typically 1:1 to 1.5:1.
-
Reaction: Stir the reaction mixture at 0°C for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(6-Chloropyridin-3-yl)ethanol can be purified by column chromatography on silica gel.
Diagram: Synthesis via Reduction
Sources
- 1. 23092-75-3|1-(6-Chloropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol for Researchers and Drug Development Professionals
Introduction
1-(6-Chloropyridin-3-yl)ethanol is a heterocyclic alcohol that has garnered significant interest within the fields of pharmaceutical and agrochemical research. Its structural motif, featuring a chlorinated pyridine ring, is a common feature in a variety of biologically active molecules. This guide aims to provide a detailed technical overview of this compound, from its fundamental molecular properties to its synthesis and the rationale behind its use in drug discovery and development. The presence of the chlorine atom and the secondary alcohol group offers versatile handles for synthetic modification, making it a valuable intermediate for the construction of more complex molecular architectures.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(6-Chloropyridin-3-yl)ethanol is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a 1-hydroxyethyl group at the 3-position. The molecular formula is C7H8ClNO.[1] The Simplified Molecular-Input Line-Entry System (SMILES) representation of the molecule is CC(O)C1=CC=C(Cl)N=C1.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C7H8ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 23092-75-3 | [1] |
| Appearance | Likely a solid or oil | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Understanding these fundamental properties is crucial for its handling, storage, and application in synthetic chemistry. The molecular weight is a critical parameter for stoichiometric calculations in reactions, while the storage conditions ensure its stability and prevent degradation.
Structural Visualization
The 2D chemical structure of 1-(6-Chloropyridin-3-yl)ethanol can be represented as follows:
Caption: 2D structure of 1-(6-Chloropyridin-3-yl)ethanol.
Synthesis and Mechanistic Insights
The synthesis of 1-(6-Chloropyridin-3-yl)ethanol typically involves the reduction of a corresponding ketone precursor, 1-(6-chloropyridin-3-yl)ethanone. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to achieving high yield and purity.
Experimental Protocol: Reduction of 1-(6-chloropyridin-3-yl)ethanone
This protocol outlines a general procedure for the synthesis of 1-(6-Chloropyridin-3-yl)ethanol.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in methanol. The choice of methanol as a solvent is due to its ability to dissolve both the ketone starting material and the sodium borohydride reducing agent.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL). Dichloromethane is an effective solvent for extracting the desired alcohol product from the aqueous phase.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Mechanistic Rationale
The reduction of the ketone to the alcohol proceeds via a nucleophilic addition of a hydride ion (H-) from sodium borohydride to the electrophilic carbonyl carbon. The use of a protic solvent like methanol facilitates the reaction by protonating the initially formed alkoxide intermediate to yield the final alcohol product.
Caption: Workflow for the synthesis of 1-(6-Chloropyridin-3-yl)ethanol.
Applications in Drug Discovery and Development
The 6-chloropyridin-3-yl moiety is a key pharmacophore found in several important classes of therapeutic agents, most notably the neonicotinoid insecticides such as imidacloprid and acetamiprid.[2][3] While 1-(6-Chloropyridin-3-yl)ethanol itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of more complex drug candidates.
The hydroxyl group provides a reactive site for further chemical modifications, such as esterification, etherification, or substitution reactions, allowing for the exploration of structure-activity relationships (SAR). The chlorine atom can also be displaced by various nucleophiles, further expanding the chemical space that can be accessed from this versatile building block. Researchers in medicinal chemistry can leverage this compound to synthesize libraries of novel compounds for screening against a wide range of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(6-Chloropyridin-3-yl)ethanol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
1-(6-Chloropyridin-3-yl)ethanol is a valuable and versatile building block in the synthesis of biologically active molecules. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists and drug development professionals. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
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PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Available from: [Link]
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Oregon Medical Laser Center. Chlorin e6. Available from: [Link]
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ECHA. 1-(6-chloropyridin-3-yl)ethan-1-amine. Available from: [Link]
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PubChemLite. 1-(6-chloropyridin-3-yl)propan-1-one. Available from: [Link]
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Stenutz. 1-(6-methylpyridin-3-yl)ethanol. Available from: [Link]
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ECHA. imidacloprid (ISO);... - Substance Information. Available from: [Link]
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PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available from: [Link]
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ChemBK. N-[(6-Chloropyridin-3-yl)methyl]methylamine. Available from: [Link]
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MDPI. Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Available from: [Link]
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ECHA. Substance Information - acetamiprid (ISO);... Available from: [Link]
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ResearchGate. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Available from: [Link]
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PubMed. Codelivery of CRISPR-Cas9 and chlorin e6 for spatially controlled tumor-specific gene editing with synergistic drug effects. Available from: [Link]
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1-(6-Chloropyridin-3-yl)ethanol (CAS 23092-75-3): An Advanced Technical Whitepaper for Pharmaceutical Synthesis
Executive Summary
1-(6-Chloropyridin-3-yl)ethanol (CAS 23092-75-3) is a highly versatile chiral secondary alcohol built upon a substituted pyridine core[1]. Recognized as a critical building block in medicinal chemistry, this compound serves as a foundational intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators[2]. The presence of the 6-chloro substituent allows for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol provides a handle for stereospecific functionalization. This whitepaper details the physicochemical profiling, synthetic methodologies, and handling protocols required for integrating this synthon into advanced drug development pipelines.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 1-(6-Chloropyridin-3-yl)ethanol is essential for optimizing reaction conditions and analytical validation. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the reactivity of the adjacent positions, making the 6-chloro position highly susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-(6-Chloropyridin-3-yl)ethanol |
| CAS Number | 23092-75-3 |
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.60 g/mol |
| SMILES String | CC(O)c1ccc(Cl)nc1 |
| Appearance | White to off-white solid/liquid (temperature dependent) |
| Solubility | Soluble in Methanol, THF, Ethyl Acetate, and DCM |
| Chirality | Racemic mixture (unless stereoselectively synthesized) |
(Data corroborated by commercial standards from and [1])
Mechanistic Causality in Synthetic Workflows
The synthesis of 1-(6-Chloropyridin-3-yl)ethanol typically proceeds via two primary routes, each selected based on the required stereochemical outcome and scalability.
Route A: Nucleophilic Addition (Grignard Reaction)
Causality & Logic: The addition of methylmagnesium bromide to 6-chloropyridine-3-carboxaldehyde is the most direct route to the racemic alcohol. The reaction is conducted in anhydrous tetrahydrofuran (THF). THF is critical as its oxygen lone pairs coordinate with the magnesium ion, stabilizing the Grignard reagent. The reaction must be maintained at cryogenic temperatures (-78°C) to suppress competing side reactions, such as halogen-metal exchange at the 6-chloro position or unwanted nucleophilic attack on the electron-deficient pyridine ring.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Causality & Logic: For applications requiring a specific enantiomer, the reduction of 1-(6-chloropyridin-3-yl)ethanone using a chiral Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is preferred. This method bypasses the need for stoichiometric chiral auxiliaries. The use of a formic acid/triethylamine mixture serves as the hydrogen donor. The spatial arrangement of the chiral ligand forces the hydride transfer to occur exclusively from one face of the ketone, yielding high enantiomeric excess (ee >98%).
Table 2: Comparative Synthetic Methodologies
| Parameter | Route A: Grignard Addition | Route B: Asymmetric Transfer Hydrogenation |
| Starting Material | 6-Chloropyridine-3-carboxaldehyde | 1-(6-Chloropyridin-3-yl)ethanone |
| Reagents | MeMgBr, THF | Ru-catalyst, HCOOH/Et3N |
| Stereochemistry | Racemic | Enantiopure (R or S) |
| Scalability | High (Kilogram scale) | Moderate to High (Requires catalyst optimization) |
| In-Process Control | HPLC/TLC (Disappearance of aldehyde) | Chiral HPLC (ee% determination) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Grignard Addition (Racemic)
Objective: Synthesize 1-(6-Chloropyridin-3-yl)ethanol with >95% conversion.
-
Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 6-chloropyridine-3-carboxaldehyde (1.0 eq) and anhydrous THF (10 mL/g).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Validation: Internal temperature probe must read ≤ -75°C before proceeding to ensure thermodynamic control.
-
Addition: Dropwise addition of Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) via syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to impurity formation.
-
Monitoring (IPC): After 2 hours, sample the reaction. Quench an aliquot in saturated NH4Cl and analyze via HPLC. Validation: Reaction is complete when starting material is <1% by area.
-
Quench & Workup: Carefully quench with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Enzymatic Kinetic Resolution (Chiral Isolation)
If Route A is used, the racemic mixture can be resolved enzymatically to yield enantiopure building blocks.
-
Dissolve racemic 1-(6-Chloropyridin-3-yl)ethanol in vinyl acetate.
-
Add Candida antarctica Lipase B (CALB).
-
Stir at 37°C for 24 hours. Causality: The enzyme selectively acylates the (R)-enantiomer due to active-site steric constraints, leaving the (S)-enantiomer as the unreacted alcohol.
-
Separate the (R)-acetate and (S)-alcohol via silica gel chromatography.
Synthetic workflow and enzymatic chiral resolution of 1-(6-Chloropyridin-3-yl)ethanol.
Downstream Applications: Kinase Inhibitor Scaffolds
In medicinal chemistry, the 1-(6-Chloropyridin-3-yl)ethanol scaffold is frequently utilized to construct small-molecule inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as ALK or c-Met[2]. The 6-chloro group acts as a reactive site for Buchwald-Hartwig amination to append solubilizing groups or hinge-binding motifs. The chiral alcohol moiety often projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase domain, dictating the binding affinity and selectivity.
Signaling pathway illustrating RTK inhibition by chloropyridine-derived APIs.
Safety, Handling, and Environmental Controls
Strict adherence to safety protocols is mandatory when handling 1-(6-Chloropyridin-3-yl)ethanol, as outlined by standard Safety Data Sheets[3].
-
Hazard Identification: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].
-
Personal Protective Equipment (PPE): Operators must wear impervious clothing, safety goggles with side-shields, and handle the material within a certified fume hood to avoid inhalation of dust or aerosols[3].
-
Spill Management: In the event of a spill, absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials according to local environmental regulations. Keep the product away from drains and water courses[3].
References
-
Synthonix, Inc. "Synthonix Custom Synthesis and Product List." ChemBuyersGuide. [Link]
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Synthesis Pathways for 1-(6-Chloropyridin-3-yl)ethanol: A Technical Guide for Drug Development Professionals
Executive Overview
1-(6-Chloropyridin-3-yl)ethanol (CAS: 23092-75-3) is a highly versatile chiral/achiral building block in organic synthesis. It is heavily utilized in the development of agrochemicals—most notably the neonicotinoid class of insecticides—and pharmaceutical agents targeting 1[1]. The molecule features a pyridine ring substituted with a chlorine atom at the C6 position and a 1-hydroxyethyl group at the C3 position. Because stereochemistry often dictates the pharmacodynamic profile and off-target toxicity of the resulting Active Pharmaceutical Ingredient (API), mastering both racemic and enantioselective synthetic routes is critical for process chemists and drug development professionals.
Mechanistic Rationale & Synthetic Strategies
The synthesis of 1-(6-chloropyridin-3-yl)ethanol relies on two primary retrosynthetic disconnections: forming the C-C bond at the carbinol carbon, or reducing the corresponding C-O double bond of a ketone precursor.
Pathway A: Nucleophilic Addition via Grignard Reagent
This pathway utilizes 6-chloronicotinaldehyde (2-chloro-5-formylpyridine) as the starting material. The addition of methylmagnesium bromide (MeMgBr) facilitates a direct 2[2].
-
Causality & Logic: Tetrahydrofuran (THF) or diethyl ether is strictly required as a solvent because the lone pairs on the oxygen atoms coordinate with the magnesium, stabilizing the Grignard reagent. The reaction must be initiated at 0 °C to control the highly exothermic nucleophilic attack and to suppress side reactions, such as enolization or beta-hydride transfer, which would otherwise reduce the yield[2].
Pathway B: Carbonyl Reduction of the Ketone Precursor
This pathway starts from 1-(6-chloropyridin-3-yl)ethanone (5-acetyl-2-chloropyridine). Reduction can be achieved using standard hydride donors like 3[3].
-
Causality & Logic: NaBH4 in protic solvents (like methanol or ethanol) provides a mild and highly efficient reduction. The protic solvent acts as an electrophilic activator of the carbonyl oxygen via hydrogen bonding, increasing the carbon's susceptibility to nucleophilic hydride attack from the borohydride anion.
Pathway C: Asymmetric Reduction
For stereospecific applications, the ketone precursor is subjected to asymmetric reduction using chiral reagents such as (+)- or (-)-DIP-Cl (B-Chlorodiisopinocampheylborane) or via4[4].
-
Causality & Logic: The bulky chiral ligands on the boron atom create a sterically demanding transition state. This steric hindrance forces the hydride transfer to occur predominantly from one face of the prochiral ketone, thereby yielding the alcohol with high enantiomeric excess (ee)[4].
Figure 1: Primary synthetic pathways for 1-(6-Chloropyridin-3-yl)ethanol.
Experimental Protocols (Self-Validating Workflows)
To ensure high reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.
Protocol 1: Grignard Addition to 6-Chloronicotinaldehyde
This protocol is optimized for high-yield racemic synthesis and rapid scale-up[1][2].
-
Preparation: Dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous THF (0.2 M) under a strict inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Dropwise add a solution of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 to 1.5 eq) over 30-60 minutes.
-
Validation Checkpoint: Monitor internal temperature via a thermocouple; it must not exceed 5 °C to prevent the formation of pinacol coupling impurities[2].
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active aldehyde starting material spot disappears completely.
-
-
Quenching: Re-cool the flask to 0 °C and carefully quench with saturated aqueous NH4Cl dropwise.
-
Causality: NH4Cl provides a mild proton source to decompose the magnesium alkoxide intermediate without hydrolyzing the sensitive chloropyridine ring[1].
-
-
Workup & Isolation: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to afford the pure product[1].
Figure 2: Self-validating experimental workflow for the Grignard addition pathway.
Protocol 2: Reduction of 1-(6-chloropyridin-3-yl)ethanone
This protocol is ideal for cost-effective, large-scale racemic generation[3].
-
Preparation: Dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 eq) in absolute ethanol (0.3 M) and cool to 0 °C.
-
Reduction: Add NaBH4 (1.5 eq) portion-wise to control hydrogen gas evolution and thermal spikes.
-
Propagation: Stir the mixture at room temperature for 2-4 hours.
-
Validation Checkpoint: Use LC-MS to confirm the mass shift from the ketone (M+H) to the corresponding alcohol (M+H+2)[3].
-
-
Quenching & Workup: Quench with water to neutralize excess borohydride. Extract with dichloromethane (DCM). Wash with brine, dry over MgSO4, and concentrate. Recrystallization from a 60% ethanol-water mixture affords the pure compound as a solid[3].
Quantitative Data & Comparative Analysis
Selecting the appropriate synthetic route depends on the project's requirements regarding stereochemistry, budget, and scale. The table below summarizes the operational metrics of each pathway.
| Parameter | Pathway A (Grignard Addition) | Pathway B (NaBH4 Reduction) | Pathway C (Asymmetric Reduction) |
| Starting Precursor | 6-Chloronicotinaldehyde | 1-(6-Chloropyridin-3-yl)ethanone | 1-(6-Chloropyridin-3-yl)ethanone |
| Primary Reagent | MeMgBr (1.2 - 1.5 eq) | NaBH4 (1.0 - 1.5 eq) | (+)-DIP-Cl or CBS Catalyst |
| Typical Yield | 85% - 98% | 80% - 95% | 70% - 85% |
| Stereochemistry | Racemic | Racemic | Enantioselective (>95% ee) |
| Scalability | Moderate (Requires strict exotherm control) | High (Mild conditions, easy workup) | Moderate (Moisture sensitivity) |
| Cost Efficiency | Low to Moderate | Highly Cost-Effective | High Cost (Chiral reagents) |
References
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- Title: 2-Chloro-5-acetylpyridine | 55676-22-7 Source: ChemicalBook URL
- Title: EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists Source: Google Patents URL
- Title: WO2018229629A1 - Chemical compounds as h-pgds inhibitors Source: Google Patents URL
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- 4. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]
The Putative Mechanism of Action of 1-(6-Chloropyridin-3-yl)ethanol in Insects: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(6-Chloropyridin-3-yl)ethanol in insects. Based on its chemical structure, this compound is classified as a neonicotinoid insecticide. The primary mode of action for neonicotinoids is their agonistic activity on the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the central nervous system, paralysis, and eventual death of the insect.[1][2][3] This guide will delve into the molecular interactions with the nAChR, the physiological consequences for the insect, the experimental methodologies used to elucidate this mechanism, and the known pathways of insect resistance.
Introduction: Structural Clues to a Neurological Target
1-(6-Chloropyridin-3-yl)ethanol belongs to a chemical class characterized by a 6-chloropyridinylmethyl group, a hallmark of many neonicotinoid insecticides.[4] Neonicotinoids, introduced in the 1990s, have become one of the most widely used classes of insecticides globally due to their high efficacy against a broad spectrum of sucking and biting insect pests.[1][5][6][7] They are systemic in nature, meaning they are absorbed by the plant and distributed throughout its tissues, providing protection from within.[1]
The mechanism of action of neonicotinoids is well-established, and it is highly probable that 1-(6-Chloropyridin-3-yl)ethanol shares this mechanism. They are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), a key component of the insect's central nervous system.[8][9][10]
The Molecular Target: Insect Nicotinic Acetylcholine Receptors (nAChRs)
The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[11] In insects, nAChRs are predominantly located in the central nervous system, where they play a crucial role in excitatory synaptic transmission.[8][12]
Key characteristics of insect nAChRs:
-
Structure: These receptors are pentameric, meaning they are composed of five protein subunits arranged around a central ion channel.[9][10] Insects possess a smaller number of nAChR subunit genes compared to vertebrates, but these can assemble into a diverse array of receptor subtypes with varying pharmacological properties.[9][13]
-
Function: When the endogenous neurotransmitter, acetylcholine (ACh), binds to the nAChR, the ion channel opens, allowing an influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the postsynaptic neuron, propagating the nerve impulse.[12]
-
Selective Toxicity: A key feature of neonicotinoids is their selective toxicity, being significantly more toxic to insects than to mammals.[1][14] This selectivity arises from differences in the structure of insect and mammalian nAChRs. Neonicotinoids bind with much higher affinity to insect nAChRs.[15] Specifically, the negatively charged nitro or cyano group of the neonicotinoid interacts with a unique cationic subsite within the insect nAChR, a feature less prominent in their mammalian counterparts.[5][14][15]
Mechanism of Action: A Cascade of Neurotoxicity
The insecticidal action of 1-(6-Chloropyridin-3-yl)ethanol, as a putative neonicotinoid, can be described as a multi-step process initiated at the molecular level and culminating in the death of the insect.
-
Binding to the nAChR: The neonicotinoid molecule binds to the acetylcholine binding site on the nAChR.[1][14] This binding is considered competitive with acetylcholine but is essentially irreversible.[2]
-
Agonistic Action: Upon binding, the neonicotinoid acts as an agonist, mimicking the action of acetylcholine and locking the ion channel in an open state.[9][10]
-
Continuous Nerve Stimulation: The persistent opening of the nAChR ion channel leads to an uncontrolled influx of ions and continuous nerve stimulation. This hyperexcitation disrupts the normal transmission of nerve impulses.[2][3]
-
Paralysis and Death: The initial hyperexcitation is followed by a blockage of the neuronal pathway, leading to paralysis and ultimately the death of the insect.[1][2][3]
Caption: Signaling pathway of neonicotinoid action at the synapse.
Experimental Elucidation of the Mechanism
The mechanism of action of neonicotinoids has been extensively studied using a variety of experimental techniques. These methodologies provide the foundation for our understanding of how compounds like 1-(6-Chloropyridin-3-yl)ethanol likely function.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.[16][17]
Principle: A radioactively labeled neonicotinoid (e.g., [3H]imidacloprid) is incubated with a preparation of insect neuronal membranes containing nAChRs. The amount of radioligand that binds to the receptors is measured. By performing competition assays with unlabeled compounds, the binding affinity (Ki value) of the test compound can be determined.[17][18]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Isolate neuronal membranes from a target insect species (e.g., housefly heads or cockroach ganglia).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled neonicotinoid ligand (e.g., [3H]imidacloprid) and varying concentrations of the unlabeled test compound (1-(6-Chloropyridin-3-yl)ethanol).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. This allows for the calculation of the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage-clamp and patch-clamp methods, allow for the direct measurement of the effects of a compound on the function of ion channels.[13][19]
Principle: These techniques are used to record the ion currents flowing through nAChRs in response to the application of an agonist. By applying the test compound, it is possible to determine if it acts as an agonist, antagonist, or modulator of the receptor.[20]
Experimental Protocol: Two-Electrode Voltage-Clamp on Xenopus Oocytes
-
Receptor Expression: Inject Xenopus oocytes with cRNA encoding the subunits of a specific insect nAChR subtype. The oocytes will then express functional receptors on their cell membrane.
-
Voltage Clamping: Impale the oocyte with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential.
-
Compound Application: Perfuse the oocyte with a solution containing a known concentration of the test compound (1-(6-Chloropyridin-3-yl)ethanol).
-
Current Recording: Record the inward current generated by the opening of the nAChR ion channels in response to the compound.
-
Data Analysis: Analyze the amplitude and kinetics of the recorded currents to characterize the compound's effect on the receptor.
Table 1: Representative Data from Neonicotinoid Characterization
| Compound | Binding Affinity (Ki, nM) to Housefly Head nAChRs | Neuroblocking Potency (µM) in American Cockroach |
| (S)-Isomer of a Neonicotinoid | 0.19 | 5.9 |
| (R)-Isomer of a Neonicotinoid | 0.95 | 73 |
Data adapted from a study on an asymmetric chloronicotinyl insecticide, demonstrating stereospecificity in receptor binding and neuroactivity.[21]
Insect Resistance to Neonicotinoids
The extensive use of neonicotinoids has led to the evolution of resistance in some insect populations.[5][6][22] Understanding these resistance mechanisms is crucial for the sustainable use of this class of insecticides.
Primary Mechanisms of Resistance:
-
Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, carboxylesterases, and glutathione S-transferases.[6][7][23] These enzymes modify the insecticide into less toxic, more water-soluble metabolites that can be more easily excreted.
-
Target-Site Resistance: This involves mutations in the genes encoding the nAChR subunits, which reduce the binding affinity of the neonicotinoid to its target.[5][23] A specific point mutation can render the receptor less sensitive to the insecticide.[23]
-
Penetration Resistance: Some insects have developed a less permeable cuticle, which reduces the rate at which the insecticide is absorbed into the body.[23]
Caption: Major mechanisms of insect resistance to neonicotinoids.
Conclusion
While specific studies on the mechanism of action of 1-(6-Chloropyridin-3-yl)ethanol are not widely available in public literature, its chemical structure strongly indicates that it functions as a neonicotinoid insecticide. The extensive body of research on this class of compounds provides a robust framework for understanding its putative mode of action. It is expected to act as a potent agonist of the insect nicotinic acetylcholine receptor, leading to neurotoxicity and death. The experimental approaches outlined in this guide, including radioligand binding assays and electrophysiology, are the gold standard for confirming and characterizing the interaction of novel compounds with the nAChR. A thorough understanding of this mechanism, as well as the potential for resistance, is essential for the effective and sustainable use of such compounds in insect pest management.
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A Comprehensive Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol: A Pivotal Starting Material for Modern Neonicotinoid Insecticides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-Chloropyridin-3-yl)ethanol is a critical chiral building block in the synthesis of several advanced neonicotinoid insecticides. Its stereochemistry directly influences the biological efficacy and receptor binding affinity of the final active ingredients. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic application of 1-(6-Chloropyridin-3-yl)ethanol. We will dissect various synthetic methodologies, from classical reductions and Grignard reactions to modern catalytic asymmetric approaches, offering detailed experimental protocols. The narrative emphasizes the causality behind procedural choices, ensuring a robust understanding for process optimization and development.
Introduction: The Neonicotinoid Landscape and the Role of the Chloropyridinyl Scaffold
Neonicotinoids represent a dominant class of insecticides in global agriculture, prized for their systemic action and high efficacy against a wide range of sucking insects.[1][2] Their mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[3][4] A key structural feature of many first and second-generation neonicotinoids, such as Imidacloprid and Acetamiprid, is the 6-chloro-3-pyridinylmethyl moiety.[3][5]
The evolution of neonicotinoid chemistry has led to the development of analogues with modified linkers between the pyridinyl ring and the active heterocycle. Introducing a chiral center, as seen in derivatives of 1-(6-Chloropyridin-3-yl)ethanol, can significantly modulate the insecticidal potency. Research has shown that enantiomers of certain neonicotinoids exhibit different levels of activity, with one isomer often being significantly more potent.[6] This underscores the importance of accessing enantiomerically pure starting materials like (R)- or (S)-1-(6-chloropyridin-3-yl)ethanol for the development of next-generation, highly selective insecticides.
Synthesis of 1-(6-Chloropyridin-3-yl)ethanol: A Comparative Analysis
The synthesis of this key alcohol can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemical outcome, scalability, and economic viability.
Achiral Synthesis: Reduction of 6-Chloro-3-acetylpyridine
A straightforward and common method for producing racemic 1-(6-Chloropyridin-3-yl)ethanol is the reduction of the corresponding ketone, 6-Chloro-3-acetylpyridine.[7] This approach is well-suited for applications where a racemic mixture is acceptable or as a precursor for subsequent chiral resolution.
Mechanism: The reduction involves the nucleophilic addition of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride (NaBH₄), to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during workup to yield the secondary alcohol.
Caption: Workflow for the reduction of a ketone to a secondary alcohol.
Experimental Protocol 1: Synthesis via Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Chloro-3-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain pure 1-(6-Chloropyridin-3-yl)ethanol.
Achiral Synthesis: Grignard Reaction
An alternative route involves the construction of the carbon skeleton using a Grignard reaction.[8] This classic carbon-carbon bond-forming reaction provides a versatile method for synthesizing secondary alcohols.[9][10]
Mechanism: A methyl Grignard reagent (e.g., CH₃MgBr) acts as a strong nucleophile, attacking the carbonyl carbon of 6-chloronicotinaldehyde. This forms a magnesium alkoxide salt, which is subsequently hydrolyzed in an acidic workup to produce the target alcohol.[8]
Caption: Synthesis of a secondary alcohol via the Grignard reaction.
Experimental Protocol 2: Synthesis via Grignard Reaction
-
Reaction Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon) with a dropping funnel and condenser. Add magnesium turnings (1.2 eq) to the flask.
-
Reagent Preparation: In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether. Add this solution dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, CH₃MgBr.[11]
-
Aldehyde Addition: Once the Grignard reagent is formed, cool the flask to 0 °C. Add a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous ether dropwise from the addition funnel.
-
Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction by slowly pouring it over ice and then adding a saturated aqueous solution of ammonium chloride.[8]
-
Isolation and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue via column chromatography.
Catalytic Asymmetric Synthesis
For producing enantiomerically pure 1-(6-Chloropyridin-3-yl)ethanol, asymmetric synthesis is the most efficient strategy.[12] This can be achieved through chemical catalysis or biocatalysis.
A. Chemical Asymmetric Reduction: This involves the reduction of 6-Chloro-3-acetylpyridine using a chiral catalyst system. These systems typically consist of a metal catalyst (e.g., Ruthenium, Iridium) and a chiral ligand. The catalyst facilitates the enantioselective transfer of a hydride from a hydrogen source (e.g., H₂, isopropanol) to the ketone.
B. Biocatalytic (Microbial) Reduction: A greener and highly selective alternative is the use of microorganisms or isolated enzymes (ketoreductases). Certain strains of yeast or bacteria, such as Candida maris, have been shown to reduce acetylpyridine derivatives with high enantioselectivity.[13][14][15]
Mechanism: The microbial reduction occurs within the cell, where an enzyme (dehydrogenase/reductase) utilizes a cofactor like NADH or NADPH to deliver a hydride to the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol.[15]
Experimental Protocol 3: Microbial Reduction (Conceptual)
-
Culture Preparation: Cultivate a suitable microorganism (e.g., Candida maris IFO10003) in an appropriate growth medium until a desired cell density is reached.[14]
-
Bioconversion: Harvest the cells and resuspend them in a buffer solution. Add the substrate, 6-Chloro-3-acetylpyridine, and a carbohydrate source like glucose, which is necessary for cofactor regeneration (NADH/NADPH).[13]
-
Reaction Conditions: Incubate the mixture under controlled conditions (pH, temperature, aeration). The aeration level can be a critical parameter affecting the yield and enantiomeric excess.[14]
-
Extraction and Analysis: After the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Purification and Chiral Analysis: Purify the extracted alcohol. Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Stereochemistry | Advantages | Disadvantages |
| Ketone Reduction | 6-Chloro-3-acetylpyridine | NaBH₄, LiAlH₄ | Racemic | Simple, high yield, common reagents | Produces a racemic mixture |
| Grignard Reaction | 6-Chloronicotinaldehyde | CH₃MgBr (or other methyl organometallic) | Racemic | Versatile C-C bond formation | Requires strict anhydrous conditions[9] |
| Asymmetric Reduction | 6-Chloro-3-acetylpyridine | Chiral Ru/Ir catalysts, H₂ | Enantioselective | Direct access to single enantiomers | Expensive catalysts, optimization required |
| Microbial Reduction | 6-Chloro-3-acetylpyridine | Whole cells (e.g., Candida maris) or isolated enzymes | Highly Enantioselective | High e.e., green chemistry, mild conditions[14] | Requires fermentation expertise, may have lower substrate loading |
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of 1-(6-Chloropyridin-3-yl)ethanol.
| Property | Value | Reference |
| CAS Number | 23092-75-3 | [16] |
| Molecular Formula | C₇H₈ClNO | [16] |
| Molecular Weight | 157.60 g/mol | [16] |
| Appearance | Typically a solid or oil | - |
| Storage | Inert atmosphere, 2-8°C | [16] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the pyridyl protons, the methine proton (CH-OH), and the methyl group. ¹³C NMR will confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm its structure.
Application in the Synthesis of Neonicotinoids
1-(6-Chloropyridin-3-yl)ethanol is a precursor to an asymmetric neonicotinoid, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine.[6] The synthesis involves converting the alcohol into a better leaving group, followed by nucleophilic substitution.
Caption: General synthetic route from the chiral alcohol to a neonicotinoid.
Synthetic Rationale:
-
Activation of the Alcohol: The hydroxyl group is a poor leaving group. It is typically converted to a halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This reaction often proceeds with an inversion of stereochemistry (Sₙ2 mechanism).
-
Nucleophilic Substitution: The resulting chiral halide, 1-(6-chloropyridin-3-yl)ethyl halide, is then reacted with the appropriate N-nucleophile, such as 2-nitroiminoimidazolidine.[17] This condensation step, also an Sₙ2 reaction, results in the formation of the final neonicotinoid product, again with an inversion of stereochemistry, ultimately restoring the original configuration relative to the starting alcohol.[6]
The (S)-enantiomer of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine has been shown to have a significantly higher neuroblocking potency and binding affinity to insect nAChRs compared to the (R)-isomer, highlighting the critical role of the chiral starting material.[6]
Conclusion
1-(6-Chloropyridin-3-yl)ethanol stands as a testament to the increasing sophistication of agrochemical design, where chirality is a key determinant of efficacy and selectivity. An understanding of its synthesis, from scalable racemic methods to precise asymmetric strategies like biocatalysis, is fundamental for researchers in the field. As the demand for more effective and environmentally considerate insecticides continues, the development of efficient and enantioselective routes to pivotal building blocks like 1-(6-Chloropyridin-3-yl)ethanol will remain a central focus of chemical innovation.
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- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
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1-(6-Chloropyridin-3-yl)ethanol safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of 1-(6-Chloropyridin-3-yl)ethanol
Introduction
1-(6-Chloropyridin-3-yl)ethanol (CAS No. 23092-75-3) is a substituted pyridine derivative frequently utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its specific functional groups make it a valuable building block, but also necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling.
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1-(6-Chloropyridin-3-yl)ethanol. The information herein is synthesized from authoritative safety data sheets (SDS) and established laboratory safety principles to provide researchers with the necessary framework for minimizing risk and ensuring a safe working environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of the material's risk profile.
Section 1: Chemical Identity and Physical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling decisions.
| Property | Value | Source |
| CAS Number | 23092-75-3 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Physical State | Solid | |
| Melting Point | 170 - 172 °C (338 - 342 °F) | |
| Chemical Stability | Stable under standard ambient conditions (room temperature). |
Section 2: Hazard Identification and GHS Classification
1-(6-Chloropyridin-3-yl)ethanol is classified under the Globally Harmonized System (GHS) with specific health hazards that must be understood and mitigated. The signal word "Warning" indicates a moderate level of hazard.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
The logic of hazard communication flows from the intrinsic properties of the chemical to the labeling elements that inform the user of the risks and how to mitigate them.
Caption: GHS Hazard Communication Workflow.
Expert Interpretation:
-
H315 (Skin Irritation): This is not merely a surface-level effect. Direct contact with the solid or solutions containing it can cause localized inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves during all handling operations.
-
H319 (Serious Eye Irritation): The compound can cause significant, potentially painful, and temporarily debilitating irritation upon contact with the eyes. This underscores the mandatory use of chemical safety goggles or a face shield.
-
H335 (Respiratory Irritation): Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort. This is the primary driver for the engineering control recommendation to handle the compound within a chemical fume hood.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary means of preventing exposure and ensuring laboratory safety.
Handling Procedures
Safe handling is achieved by integrating GHS precautionary statements into standard laboratory practice.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk (mitigating H335). Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Preventing Exposure:
-
Avoid breathing dust, fumes, or vapors (P261). Do not perform actions like dry sweeping that can generate airborne dust.
-
Wash hands and any exposed skin thoroughly after handling (P264) to prevent inadvertent ingestion or transfer to other surfaces.
-
Wear appropriate personal protective equipment (PPE) at all times, including protective gloves and eye/face protection (P280).
-
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Immediately change any contaminated clothing.[3]
Storage Conditions
Correct storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Temperature and Atmosphere: Store in a tightly-closed container in a cool, dry, and well-ventilated area at refrigerated temperatures (2-8°C).[1][3] Storage under an inert atmosphere is also recommended to preserve purity.[1]
-
Security: The compound should be stored in a locked cabinet or facility to restrict access to authorized personnel only (P405).
-
Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, starting with engineering controls and supplemented by PPE, is required.
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood | Prevents systemic exposure by containing and exhausting dust and vapors, directly addressing the H335 respiratory hazard. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes or airborne particles, preventing serious eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Provides a barrier to prevent direct skin contact and subsequent irritation (H315). |
| Body Protection | Standard laboratory coat. | Protects against minor spills and prevents contamination of personal clothing. |
| Respiratory | Not required under normal use with a fume hood. | A NIOSH-approved respirator may be necessary for large spills or in situations where engineering controls are not available or fail. |
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established best practices.[4]
Caption: Emergency First Aid Response Workflow.
Step-by-Step First Aid Protocols
-
If Inhaled:
-
Immediately move the person to fresh air and keep them in a position comfortable for breathing.[4]
-
If the individual feels unwell or shows signs of respiratory distress, call a poison control center or physician for medical advice.
-
-
In Case of Skin Contact:
-
Immediately take off all contaminated clothing.
-
Rinse the affected skin area thoroughly with a gentle stream of water and soap for at least 15 minutes.[4]
-
If skin irritation develops or persists, seek medical attention.
-
-
In Case of Eye Contact:
-
Immediately flush the eyes cautiously with plenty of water for several minutes.
-
Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.
-
Crucially, seek immediate medical attention from an ophthalmologist.
-
-
If Swallowed:
Section 6: Spill and Fire Response
Accidental Release Measures
A prompt and safe response to a spill is crucial to prevent wider contamination and exposure.
Caption: Chemical Spill Cleanup Protocol.
Protocol Details:
-
Personal Precautions: Avoid breathing dust and prevent contact with skin or eyes.[3]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment: For a solid spill, carefully sweep or vacuum the material to minimize dust generation.[3] Place the collected material into a suitable, labeled container for disposal.
-
Final Cleanup: Decontaminate the spill area with a suitable cleaning agent.
Firefighting Measures
-
Suitable Extinguishing Media: For this substance, no limitations on extinguishing agents are given. Use water spray, dry chemical, carbon dioxide, or chemical foam as appropriate for the surrounding fire.[3]
-
Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. Use a water spray jet to suppress gases and vapors.
Section 7: Toxicological and Ecological Information
-
Toxicological Profile: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon acute exposure. The effects of chronic exposure have not been thoroughly investigated.
-
Carcinogenicity: This product is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).
-
Ecological Profile: Data on the ecological impact of this compound is limited. As a standard precaution, prevent its release into the environment, as chlorinated organic compounds can be harmful to aquatic life.
Section 8: Disposal Considerations
Chemical waste must be managed to ensure safety and environmental compliance.
-
Disposal Method: Dispose of the material and its container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations (P501). Do not dispose of it via sanitary sewer systems.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.
References
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- Safety Data Sheet for N-[(6-Chloropyridin-3-yl)methyl]methylamine. AK Scientific, Inc.
- Safety D
- Safety Data Sheet for 2-(2-Hydroxyethyl)pyridine. Fisher Scientific.
- SDS – SECTION 4: First-Aid Measures Guidance.
- Safety d
- Product Information for 1-(6-Chloropyridin-3-yl)ethanol. BLD Pharm.
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A Comprehensive Technical Guide to 1-(6-Chloropyridin-3-yl)ethanol: Synthesis, Applications, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-Chloropyridin-3-yl)ethanol is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its strategic substitution on the pyridine ring, featuring a reactive chlorine atom and a chiral secondary alcohol, renders it a versatile precursor for a multitude of biologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis of 1-(6-Chloropyridin-3-yl)ethanol, with a particular focus on asymmetric methodologies to access its enantiopure forms. Furthermore, this guide elucidates its critical role as a key intermediate in the development of novel therapeutics, most notably as modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into the mechanistic underpinnings of its synthetic routes, explore its applications in the synthesis of significant pharmaceutical compounds, and discuss the pharmacological relevance of its derivatives.
Introduction: The Strategic Importance of the Chloropyridinyl Scaffold
The 6-chloropyridin-3-yl moiety is a recognized pharmacophore, a privileged structural motif found in a range of bioactive compounds. The presence of a chlorine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the nitrogen atom within the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets. The introduction of a chiral ethanol group at the 3-position adds a three-dimensional aspect to the scaffold, which is often critical for achieving high-affinity and selective interactions with protein targets.
Derivatives of the 6-chloropyridin-3-yl scaffold have demonstrated a broad spectrum of biological activities, including insecticidal properties and potent modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development.[2]
Synthesis of 1-(6-Chloropyridin-3-yl)ethanol: Pathways to a Key Intermediate
The primary route to 1-(6-Chloropyridin-3-yl)ethanol involves the reduction of the corresponding ketone, 6-chloro-3-acetylpyridine. The true value in its synthesis, particularly for pharmaceutical applications, lies in the ability to produce it in an enantiomerically pure form.
Asymmetric Synthesis: Accessing Enantiopure (R)- and (S)-1-(6-Chloropyridin-3-yl)ethanol
Chirality is a critical determinant of a drug's efficacy and safety. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the development of stereoselective synthetic methods is paramount.
Biocatalysis has emerged as a powerful and green technology for the synthesis of chiral molecules.[3] Ketoreductases (KREDs), a class of enzymes, are particularly adept at the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).[4]
The biocatalytic reduction of 6-chloro-3-acetylpyridine to (S)- or (R)-1-(6-chloropyridin-3-yl)ethanol can be achieved using whole-cell biocatalysts or isolated enzymes. The choice of microorganism or enzyme dictates the stereochemical outcome of the reduction. This method offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint compared to traditional chemical methods.[3][5]
Experimental Protocol: Conceptual Biocatalytic Reduction of 6-chloro-3-acetylpyridine
-
Step 1: Biocatalyst Preparation: A suitable microorganism (e.g., a specific strain of Saccharomyces cerevisiae or a recombinant E. coli expressing a desired ketoreductase) is cultured under optimal growth conditions.
-
Step 2: Bioreduction: The cultured cells are harvested and resuspended in a buffer solution. 6-chloro-3-acetylpyridine is added to the cell suspension, along with a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration).
-
Step 3: Reaction Monitoring: The reaction is monitored for the consumption of the starting material and the formation of the chiral alcohol using techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Step 4: Product Isolation and Purification: Once the reaction is complete, the biomass is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol. Further purification can be achieved by column chromatography.
The following diagram illustrates the workflow for a typical biocatalytic reduction.
Caption: Workflow for the biocatalytic reduction of 6-chloro-3-acetylpyridine.
Asymmetric transfer hydrogenation and asymmetric hydrogenation using chiral metal catalysts, particularly those based on ruthenium, are highly effective methods for the enantioselective reduction of ketones. Chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the formation of a single enantiomer of the alcohol.
Applications in Drug Discovery and Development
1-(6-Chloropyridin-3-yl)ethanol is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.
Precursor to Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention. Dysregulation of nAChR signaling is implicated in several central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[6]
The 6-chloropyridin-3-yl scaffold is a key component of many nAChR modulators. 1-(6-Chloropyridin-3-yl)ethanol can be used to introduce this pharmacophore into more complex molecules. For instance, it can be a precursor to the synthesis of positive allosteric modulators (PAMs) of nAChRs. PAMs are a class of drugs that do not activate the receptor directly but enhance the effect of the endogenous agonist, acetylcholine.[6][7] This mode of action can offer a more nuanced and potentially safer therapeutic approach compared to direct agonists.[2]
The following diagram illustrates a conceptual synthetic pathway where 1-(6-chloropyridin-3-yl)ethanol serves as a key intermediate for nAChR modulators.
Caption: Conceptual pathway from 1-(6-Chloropyridin-3-yl)ethanol to nAChR modulators.
Building Block for Other Biologically Active Molecules
The versatile nature of the 6-chloropyridin-3-yl scaffold allows for its incorporation into a wide range of other biologically active molecules. For example, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are a major class of anti-cancer drugs. The ability to introduce a chiral center via 1-(6-Chloropyridin-3-yl)ethanol provides an additional tool for optimizing the binding of these inhibitors to their target kinases.
Furthermore, the chloropyridinyl moiety is a key structural feature of neonicotinoid insecticides such as Imidacloprid and Acetamiprid.[1] While not directly synthesized from the ethanol derivative, the extensive research in this area underscores the importance of the 6-chloropyridin-3-yl scaffold in agrochemical development.
Physicochemical and Pharmacokinetic Properties: Considerations for Drug Design
The physicochemical properties of 1-(6-Chloropyridin-3-yl)ethanol and its derivatives are crucial for their potential as drug candidates. These properties, including solubility, lipophilicity (logP), and metabolic stability, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Table 1: Physicochemical Properties of 1-(6-Chloropyridin-3-yl)ethanol
| Property | Value | Source |
| CAS Number | 23092-75-3 | |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol |
The pharmacokinetic properties of drugs derived from 1-(6-Chloropyridin-3-yl)ethanol would need to be experimentally determined. However, in silico tools can provide initial predictions of their ADME profiles, aiding in the early stages of drug design and lead optimization.
Conclusion and Future Perspectives
1-(6-Chloropyridin-3-yl)ethanol stands out as a strategically important chiral intermediate for the synthesis of a diverse array of biologically active compounds. The development of efficient and stereoselective synthetic methods, particularly through biocatalysis, has made its enantiopure forms more accessible for drug discovery programs. Its role as a precursor to potent and selective nAChR modulators highlights its significance in the quest for novel treatments for neurological and psychiatric disorders. As our understanding of the "druggable genome" expands, the versatility of the 6-chloropyridin-3-yl scaffold, coupled with the stereochemical control offered by the ethanol moiety, ensures that 1-(6-Chloropyridin-3-yl)ethanol will continue to be a valuable tool for medicinal chemists and drug development professionals. Future research will likely focus on expanding the library of derivatives, exploring their therapeutic potential against a wider range of biological targets, and optimizing their pharmacokinetic properties to develop the next generation of innovative medicines.
References
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Bionomics Limited. Characterization of novel type I positive allosteric modulators of the a7 nicotinic acetylcholine receptor. NEUROFIT. Available from: [Link].
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- Millar, N. S., & Gotti, C. A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties. Molecular Pharmacology. 2009;76(4):850-861.
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An In-depth Technical Guide to the Solubility Profile of 1-(6-Chloropyridin-3-yl)ethanol in Organic Solvents
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-(6-Chloropyridin-3-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document outlines a robust framework for its empirical determination and theoretical understanding. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in various solvent systems.
Introduction and Physicochemical Characterization
1-(6-Chloropyridin-3-yl)ethanol is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an ethanol group. This unique combination of a polar hydroxyl group, a moderately polar and basic pyridine ring, and a non-polar chloro-substituent dictates its solubility behavior. Understanding this profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₈ClNO | Based on chemical structure. |
| Molecular Weight | 157.60 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridyl compounds. |
| Polarity | Polar | The presence of a hydroxyl group and a nitrogen atom in the pyridine ring imparts significant polarity. |
| Hydrogen Bonding | Capable of both donating (from the -OH group) and accepting (at the N and O atoms) hydrogen bonds. | This is a key factor influencing its solubility in protic solvents. |
| pKa | Weakly basic | The pyridine nitrogen can be protonated. |
Theoretical Solubility Profile
The principle of "like dissolves like" provides a foundational prediction of solubility. Given the polar nature of 1-(6-Chloropyridin-3-yl)ethanol, it is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.[2]
Expected Solubility Trend:
-
High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions.[2]
-
Moderate to High Solubility: In polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), driven by dipole-dipole interactions.
-
Low to Moderate Solubility: In solvents of intermediate polarity like ethyl acetate.
-
Low Solubility: In non-polar solvents such as hexane, cyclohexane, and toluene, where the polar interactions with the solvent are weak.[2]
The solubility of 1-(6-Chloropyridin-3-yl)ethanol is also expected to be temperature-dependent, generally increasing with a rise in temperature, indicating an endothermic dissolution process.[3]
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[4]
Experimental Workflow
The following diagram outlines the key steps for the experimental determination of the solubility of 1-(6-Chloropyridin-3-yl)ethanol.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
Materials:
-
1-(6-Chloropyridin-3-yl)ethanol (solute)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane)
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.[5]
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the vials to stand for a short period for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial to remove any suspended particles.[5]
-
Quantify the amount of dissolved solute. Two common methods are:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the dried residue.[5]
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy): Prepare a calibration curve using standard solutions of known concentrations. Analyze the filtered saturated solution (appropriately diluted if necessary) using a suitable technique like HPLC or UV-Vis spectrophotometry to determine the concentration.[5]
-
-
-
Calculation of Solubility:
-
Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L) from the mass of the residue or the determined concentration.
-
Thermodynamic Considerations
The dissolution process can be described by thermodynamic functions such as the Gibbs free energy of solution (ΔG°sol), enthalpy of solution (ΔH°sol), and entropy of solution (ΔS°sol). These parameters provide insight into the spontaneity and driving forces of the dissolution.
The van't Hoff equation can be used to determine the enthalpy of solution from the temperature dependence of solubility:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
x is the mole fraction solubility
-
ΔH°sol is the standard enthalpy of solution
-
R is the ideal gas constant
-
T is the absolute temperature
-
ΔS°sol is the standard entropy of solution
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R.
The Gibbs free energy of solution can then be calculated using:
ΔG°sol = ΔH°sol - TΔS°sol
A positive ΔH°sol indicates an endothermic process where solubility increases with temperature. A positive ΔS°sol suggests an increase in disorder upon dissolution.
Data Presentation and Modeling
Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing solubility across different solvents and temperatures.
Example Data Table:
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 298.15 | Experimental Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value | |
| Ethanol | 298.15 | Experimental Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value | |
| Acetone | 298.15 | Experimental Value | Calculated Value |
| 308.15 | Experimental Value | Calculated Value | |
| 318.15 | Experimental Value | Calculated Value |
The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the λh (Buchowski) equation to allow for interpolation of solubility at different temperatures.[3]
Conclusion
References
-
Solubility of 2-(2-pyridyl)ethanol. Solubility of Things. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Available from: [Link]
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Ethanol. NIST WebBook. Available from: [Link]
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Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC. Available from: [Link]
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A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. Available from: [Link]
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Pyridine. chemeurope.com. Available from: [Link]
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Alcohol. Britannica. Available from: [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Available from: [Link]
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Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Taylor & Francis Online. Available from: [Link]
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Description and Solubility. U.S. Pharmacopeia. Available from: [Link]
-
Application of Hildebrand Solubility Parameter to Identify Ethanol-Free Co-Solvent for Pediatric Formulation. Semantic Scholar. Available from: [Link]
-
Common Organic Solvents - Table of Properties. Scribd. Available from: [Link]
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(S)-1-(3-Pyridyl)ethanol. PubChem. Available from: [Link]
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ThermoML:J. Chem. Thermodyn. 2019, 129, 148-158. Thermodynamics Research Center. Available from: [Link]
-
1-(6-chloropyridin-3-yl)propan-1-one. PubChemLite. Available from: [Link]
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The Versatile Scaffold: Unlocking the Therapeutic Potential of 6-Chloropyridin-3-yl Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Chloropyridin-3-yl Core in Medicinal Chemistry
The 6-chloropyridin-3-yl moiety, and particularly its aminofunctionalized form, 6-chloropyridin-3-amine, represents a privileged scaffold in modern drug discovery.[1] Its inherent chemical features—a reactive chlorine atom and a nucleophilic amine group on a pyridine ring—provide a versatile platform for synthetic modification, enabling the exploration of vast chemical space.[2][3] This strategic arrangement of functional groups allows for the facile introduction of diverse substituents through well-established synthetic methodologies like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions.[1] These modifications are crucial for fine-tuning the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.[4] Consequently, derivatives of this scaffold have emerged as potent modulators of a wide range of biological targets, leading to their investigation in numerous therapeutic areas, from oncology and neurodegenerative disorders to inflammatory conditions and infectious diseases.[1][2]
Therapeutic Applications: A Landscape of Diverse Biological Activities
The structural versatility of 6-chloropyridin-3-yl derivatives has been harnessed to develop compounds with a broad spectrum of biological activities. These derivatives have shown significant promise in several key therapeutic domains.
Kinase Inhibition: Targeting Oncogenic Signaling
The pyridine core is a well-recognized pharmacophore in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] The 6-chloropyridin-3-amine scaffold, in particular, serves as an excellent starting point for generating potent and selective kinase inhibitors implicated in cancer.[4]
Key Example: Palbociclib (PD-0332991) While not a direct derivative, the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), involves the coupling of a substituted pyridine derivative, highlighting the utility of this core in developing kinase inhibitors for cancer therapy.[2]
Signaling Pathway: The CDK4/6-Cyclin D pathway is a critical regulator of the cell cycle, specifically the transition from the G1 to the S phase.[2] Inhibition of this pathway by compounds like Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inhibiting the proliferation of cancer cells.[2]
Caption: Simplified signaling pathway activated by α4β2 nAChR agonists. [2]
Enzyme Inhibition Beyond Kinases
The therapeutic utility of 6-chloropyridin-3-yl derivatives extends beyond kinase inhibition to other critical enzyme families.
SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial signaling node in multiple oncogenic pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [1]Aberrant SHP2 activation is implicated in various cancers, making it an attractive therapeutic target. [1]The 6-chloropyridin-3-amine scaffold has been explored in the design of allosteric inhibitors of SHP2. [1] NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system. [1]Its dysregulation is associated with a wide array of inflammatory diseases. [1]Structurally related pyridazine derivatives have been identified as a new class of NLRP3 inflammasome inhibitors, suggesting the potential of pyridine-based scaffolds in this area. [1]
Antimicrobial Activity
In an era of growing antimicrobial resistance, the search for novel antibacterial and antifungal agents is paramount. [1]Derivatives of 6-chloropyridine have been investigated for their potential to combat microbial infections. [1][5]The introduction of different substituents on the pyridine ring has been shown to modulate the antimicrobial spectrum and potency. For instance, certain 6-chloro-pyridin-2-yl-amine derivatives have demonstrated antibacterial activity against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against Fusarium oxysporum. [5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-chloropyridin-3-yl derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. [4]Modifications are typically explored at the 3-amino group and the 5-position of the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. [4]For instance, in the context of nAChR ligands, modifications of the heterocyclic moiety attached to the (6-chloro-3-pyridinyl)methyl group led to compounds with a wide range of potencies. [7]Some analogues showed a 4-fold higher potency than (-)-nicotine, while others were significantly less active. [7]This highlights the critical role of systematic structural modifications in guiding the drug discovery process.
Experimental Protocols
General Workflow for Drug Discovery and Development
The discovery and development of therapeutic agents derived from the 6-chloropyridin-3-amine scaffold typically follow a structured workflow.
Caption: A general workflow for the discovery and development of drugs derived from 6-chloropyridin-3-amine. [2]
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytostatic or cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a DMSO control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. [4]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [4]7. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration. [4]
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This is a robust method for forming carbon-carbon bonds at the 6-position of the pyridine ring. [1] Materials:
-
6-chloropyridin-3-amine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3 or K2CO3)
-
Solvent (e.g., dioxane/water mixture)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 6-chloropyridin-3-amine, the boronic acid derivative, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100°C) for a designated time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.
-
Purification: Purify the crude product by column chromatography to obtain the desired coupled product.
Data Summary
| Compound Class | Target | Therapeutic Area | Key Findings |
| Pyridine Derivatives | Kinases (e.g., CDK4/6) | Oncology | Inhibition of cell cycle progression. [2] |
| 6-Chloropyridin-3-yl Derivatives | nAChRs (α4β2) | Neurological Disorders | Potent agonism and antagonism, with potential for treating depression. [1][8] |
| 6-Chloropyridin-3-amine Analogs | SHP2 | Oncology | Allosteric inhibition of a key oncogenic phosphatase. [1] |
| Pyridine/Pyridazine Derivatives | NLRP3 Inflammasome | Inflammatory Diseases | Inhibition of a key innate immune system complex. [1] |
| 6-Chloropyridine Derivatives | Bacterial and Fungal Targets | Infectious Diseases | Broad-spectrum antimicrobial activity. [1][5][6] |
Conclusion
The 6-chloropyridin-3-yl scaffold is a cornerstone of modern medicinal chemistry, offering a highly adaptable and synthetically accessible platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential across a diverse range of therapeutic areas, including oncology, neuroscience, inflammation, and infectious diseases. The continued exploration of the structure-activity relationships and the application of established synthetic and screening protocols will undoubtedly lead to the discovery of new and improved clinical candidates based on this versatile chemical framework.
References
- BenchChem. (n.d.). Navigating the Structure-Activity Relationship of 6-Chloropyridin-3-amine Analogs: A Comparative Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
- BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
- BenchChem. (n.d.). Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Comparative Guide.
- BenchChem. (n.d.). Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis.
- BenchChem. (n.d.). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.
-
Nirogi, R., Mohammed, A. R., Shinde, A. K., Ravella, S. R., Bogaraju, N., Subramanian, R., Mekala, V. R., Palacharla, R. C., Muddana, N., Thentu, J. B., Bhyrapuneni, G., Abraham, R., & Jasti, V. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833–2853. [Link]
- (2026, March 5). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
-
Zhang, A., Kayser-Flemming, E., Latli, B., & Casida, J. E. (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 42(9), 1641–1649. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. In PubChem. Retrieved from [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]
- (2021, June 15). Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy.
- (2025, August 9).
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Retrieved from [Link]
-
MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. [Download Scientific Diagram]. Retrieved from [Link]
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- 8. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 1-(6-Chloropyridin-3-yl)ethanol in Medicinal Chemistry
Abstract
The 6-chloropyridin-3-yl moiety is a privileged scaffold in modern medicinal chemistry, recognized for its role in defining the pharmacological activity of numerous therapeutic agents. This technical guide delves into the specific role and application of 1-(6-Chloropyridin-3-yl)ethanol , a key chiral building block derived from this scaffold. We will explore its synthesis, with a focus on stereochemical control, and elucidate its strategic importance as a critical intermediate in the construction of complex drug candidates, particularly in the domain of kinase inhibitors. This document provides researchers, scientists, and drug development professionals with foundational insights, detailed experimental protocols, and an understanding of the structure-activity relationships governed by this versatile synthon.
Introduction: The Significance of the Chloropyridine Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The pyridine ring is one such "privileged scaffold," prized for its electronic properties, its ability to engage in crucial hydrogen bonding interactions, and its metabolic stability.[1] The strategic placement of a chlorine atom, as seen in the 6-chloropyridin-3-yl moiety, provides a dual advantage: it modulates the electronic character of the ring and offers a reactive handle for advanced synthetic manipulations, such as palladium-catalyzed cross-coupling reactions.[2]
This scaffold is a cornerstone in the design of molecules targeting a range of biological entities, most notably:
-
Kinase Inhibitors: The pyridine nitrogen is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a feature exploited in many oncology drugs.[2]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Derivatives have shown high affinity for nAChRs, which are implicated in various neurological and psychiatric disorders.[3]
Within this important class of compounds, 1-(6-Chloropyridin-3-yl)ethanol emerges as a particularly valuable intermediate. Its secondary alcohol functional group introduces a chiral center, allowing for the three-dimensional tailoring of drug candidates to fit complex protein binding sites—a critical aspect of modern rational drug design.
| Compound Properties | |
| IUPAC Name | 1-(6-chloropyridin-3-yl)ethanol |
| CAS Number | 23092-75-3 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Typically a solid or oil |
| Key Precursor | 2-Chloro-5-acetylpyridine (CAS: 55676-22-7) |
| Primary Application | Chiral intermediate in pharmaceutical synthesis |
Synthesis and Stereochemical Control: From Prochiral Ketone to Chiral Alcohol
The primary and most efficient route to optically pure 1-(6-Chloropyridin-3-yl)ethanol is the asymmetric reduction of its prochiral ketone precursor, 2-Chloro-5-acetylpyridine .[4][5] This transformation is a cornerstone of modern pharmaceutical synthesis, as controlling the stereochemistry at this stage is paramount. The two enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicity profiles.
The choice of reducing agent and catalyst dictates the stereochemical outcome, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.).
Sources
- 1. US11466004B2 - Solid forms of an FGFR inhibitor and processes for preparing the same - Google Patents [patents.google.com]
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- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Advanced Strategies for the Chiral Resolution and Asymmetric Synthesis of 1-(6-Chloropyridin-3-yl)ethanol Enantiomers
Executive Summary & Mechanistic Rationale
The compound 1-(6-chloropyridin-3-yl)ethanol is a highly valuable chiral building block, frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. The electron-withdrawing nature of the 6-chloropyridine ring presents unique electronic challenges that dictate the choice of resolution and asymmetric synthesis methods.
Because the pyridine ring is weakly basic and the hydroxyl group lacks strong acidic or basic handles, classical diastereomeric salt resolution is often inefficient, prone to low yields, and risks degrading the heteroaryl system. Consequently, modern process laboratories employ three primary strategies to access the pure enantiomers: Enzymatic Kinetic Resolution (EKR), Asymmetric Transfer Hydrogenation (ATH)[2], and Preparative Supercritical Fluid Chromatography (SFC).
Decision matrix for selecting the optimal chiral resolution or synthesis strategy.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase Catalysis
Causality & Expert Insight: EKR utilizing Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is the industry standard for resolving secondary heteroaryl alcohols. The enzyme's hydrophobic binding pocket exhibits profound stereoselectivity, perfectly accommodating the 6-chloropyridyl moiety and preferentially acylating the (R)-enantiomer.
We utilize vinyl acetate as the acyl donor. This is a critical experimental choice: the leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse reaction, driving the acylation of the (R)-enantiomer to absolute completion. Methyl tert-butyl ether (MTBE) is selected as the solvent because it is non-polar enough to preserve the essential hydration layer around the immobilized enzyme, ensuring maximum catalytic activity without denaturing the protein structure.
Workflow for the Enzymatic Kinetic Resolution of rac-1-(6-Chloropyridin-3-yl)ethanol.
Step-by-Step Protocol
-
Preparation: Dissolve rac-1-(6-chloropyridin-3-yl)ethanol (10.0 g, 63.4 mmol) in anhydrous MTBE (100 mL) in a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add vinyl acetate (16.4 g, 190 mmol, 3.0 equiv).
-
Catalyst Introduction: Add Novozym 435 (CAL-B immobilized on acrylic resin, 1.0 g).
-
Incubation: Seal the flask and incubate at 40 °C with orbital shaking (150 rpm).
-
Self-Validation Checkpoint: Periodically sample the reaction (50 µL) and analyze via chiral HPLC. The system is self-validating: the reaction must be strictly terminated when the conversion reaches exactly 50%. Proceeding beyond this point degrades the enantiomeric excess (ee) of the unreacted (S)-alcohol.
-
Termination & Recovery: Filter the mixture to remove the immobilized enzyme. Wash the resin with MTBE (2 x 20 mL). The enzyme can be dried and recycled for up to 5 cycles.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).
Method 2: Asymmetric Transfer Hydrogenation (Noyori-Type)
Causality & Expert Insight: When scaling up, resolving a racemate inherently caps the maximum yield of the desired enantiomer at 50%. To bypass this limitation, asymmetric transfer hydrogenation (ATH) of the prochiral ketone precursor is employed[2]. Using Noyori's RuCl(p-cymene)[(R,R)-TsDPEN] catalyst, the reaction proceeds via a highly organized six-membered pericyclic transition state.
The formic acid/triethylamine (FA/TEA) azeotrope serves a dual purpose as both solvent and hydrogen donor. As formic acid donates hydrogen, it decomposes into CO₂ gas; this irreversible gas evolution acts as a thermodynamic sink, pushing the reaction equilibrium entirely to the product side. The electron-deficient nature of the 6-chloropyridyl ring accelerates the hydride transfer compared to standard phenyl ketones, resulting in rapid reaction kinetics. While biocatalytic reductions using plant fragments (like Daucus carota) have been successfully utilized for related heteroaryl ketones[3], metal-catalyzed ATH generally offers superior scalability and volumetric productivity for this specific chlorinated substrate.
Step-by-Step Protocol
-
Preparation: In a Schlenk flask under a strict inert atmosphere (N₂), dissolve 1-(6-chloropyridin-3-yl)ethanone (5.0 g, 32.1 mmol) in a 5:2 mixture of Formic Acid / Triethylamine (azeotropic mixture, 25 mL).
-
Catalyst Addition: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.02 mol%, 4.1 mg).
-
Reaction: Stir the reaction mixture at 30 °C for 24 hours.
-
Self-Validation Checkpoint: Attach a bubbler to the Schlenk line. The continuous, steady evolution of CO₂ gas provides real-time visual validation of the active hydride transfer. Cessation of bubbling indicates reaction completion or catalyst deactivation.
-
Workup: Quench the reaction by diluting with water (50 mL) and extracting with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent to yield enantiopure (R)-1-(6-chloropyridin-3-yl)ethanol (ee >98%).
Method 3: Analytical & Preparative Chiral SFC
Causality & Expert Insight: For rapid, small-scale isolation (<10 g) and analytical ee% determination, Supercritical Fluid Chromatography (SFC) is unmatched. Using an immobilized amylose-based chiral stationary phase (CSP) like Chiralpak AD-H, enantiomeric separation is achieved via hydrogen bonding and steric interactions between the CSP carbamate linkages and the analyte.
A critical field-proven necessity is the addition of 0.1% Diethylamine (DEA) to the mobile phase. The basic pyridine nitrogen of 1-(6-chloropyridin-3-yl)ethanol will interact strongly with residual free silanols on the silica support of the column, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp, baseline-resolved peaks.
Step-by-Step Protocol
-
System Setup: Equip the SFC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm for analytical; 250 x 21.1 mm for preparative).
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15 v/v) containing 0.1% DEA.
-
Parameters: Set flow rate to 3.0 mL/min (analytical), back pressure to 120 bar, and column temperature to 35 °C. Detection is monitored via UV at 254 nm.
-
Self-Validation Checkpoint: Perform a blank injection of the mobile phase. If baseline drift occurs, the system has not equilibrated with the DEA modifier. Sharp, symmetrical product peaks (symmetry factor 0.9 - 1.1) validate that the silanol masking is effective.
Quantitative Data Presentation
The following table summarizes the performance metrics of the three methodologies to aid in process selection:
| Method | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | E-Factor | Scalability |
| Enzymatic Kinetic Resolution (CAL-B) | (S)-Alcohol (unreacted) | 48% (max theoretical 50%) | >99% | Low (~5-10) | High (Pilot/Ton scale) |
| Asymmetric Transfer Hydrogenation | (R) or (S) (Catalyst dependent) | >95% | 96 - 98% | Very Low (<5) | High (Pilot/Ton scale) |
| Chiral SFC (Preparative) | Both (R) and (S) | >90% (Recovery) | >99% | High (Solvent intensive) | Low to Medium (Lab/Prep scale) |
References
-
1-(2-Chloropyridin-3-yl)ethanol , Package: 50mg , Laibo Chem - Orion Cientific Source: Orion Cientific URL:1
-
Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent Source: Taylor & Francis URL:3
-
2-chloro-1-(6-chloropyridin-3-yl)ethanol - CAS号1350804 Source: Molaid (摩熵化学) URL:2
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 1-(6-Chloropyridin-3-yl)ethanol
Introduction
1-(6-Chloropyridin-3-yl)ethanol is a key chemical intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical industry, valued for their versatile chemical properties.[2][3] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final product. Therefore, robust, accurate, and reliable analytical methods are essential for its characterization during process development, quality control, and stability testing.
This document provides detailed protocols for two orthogonal analytical techniques for the analysis of 1-(6-Chloropyridin-3-yl)ethanol: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for robust quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity quantification and definitive identification. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for use in a regulated environment.[4][5]
Physicochemical Properties of 1-(6-Chloropyridin-3-yl)ethanol
A thorough understanding of the analyte's properties is foundational to effective analytical method development.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₈ClNO | [6] |
| Molecular Weight | 157.60 g/mol | [6] |
| Appearance | Off-white to light yellow solid/oil | [7] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, acetonitrile, and dichloromethane.[7][8] | N/A |
Part 1: HPLC-UV Method for Quantitative Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of organic molecules.[9] This method provides a reliable approach for assay and purity determinations of 1-(6-Chloropyridin-3-yl)ethanol.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it is the industry standard for RP-HPLC, offering excellent hydrophobic retention for moderately polar analytes like the target compound.[10][11]
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with an appropriate retention time. The addition of a small amount of acid (formic acid) is crucial. It protonates the nitrogen atom on the pyridine ring, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica support, thus ensuring a consistent ionization state and sharp, symmetrical peaks.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is used to scan across a range of wavelengths to determine the absorbance maximum (λmax), ensuring optimal sensitivity for quantification. The typical absorbance for pyridine derivatives is in the 260-280 nm range.[3][12]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm PTFE syringe filters.
2. Solution Preparation
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane and degas by sonication or online degasser.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(6-Chloropyridin-3-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve the target concentration. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, Wavelength: Scan 200-400 nm, Quantify at λmax (~265 nm) |
| Run Time | ~10 minutes |
4. Data Analysis
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions and calculate the concentration of 1-(6-Chloropyridin-3-yl)ethanol using the calibration curve equation.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of 1-(6-Chloropyridin-3-yl)ethanol by HPLC-UV.
Part 2: GC-MS Method for Identification and Trace Analysis
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[13] This technique is ideal for confirming the identity of the analyte, identifying unknown impurities, and performing trace-level quantification, thanks to its high specificity.
Causality Behind Experimental Choices
-
Stationary Phase: A low-to-mid polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen. This is a highly versatile and robust general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including pyridine derivatives.[2]
-
Injection and Thermal Program: A split injection is used to prevent column overloading with concentrated samples. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature. This ensures that volatile solvents are separated from the analyte and that the analyte elutes as a sharp, well-defined peak, while higher-boiling impurities are also eluted from the column.[14][15]
-
Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is used. EI is a hard ionization technique that creates reproducible and characteristic fragmentation patterns. These mass spectra act as a "chemical fingerprint," allowing for unambiguous identification of the compound by comparison to a spectral library or a reference standard. For quantification, Selected Ion Monitoring (SIM) mode is employed. By monitoring only specific, characteristic ions of the analyte, background noise is significantly reduced, leading to much lower detection limits compared to full-scan mode.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph with an autosampler, coupled to a single quadrupole or more advanced mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: High-purity, volatile solvents (e.g., Ethyl Acetate, Dichloromethane), Helium (carrier gas, 99.999% purity).
-
Glassware: Volumetric flasks, autosampler vials with septa.
2. Solution Preparation
-
Solvent: Use Ethyl Acetate or another suitable volatile solvent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.
-
Sample Solution (Target concentration ~5 µg/mL): Prepare the sample by dissolving in the solvent to achieve a concentration within the calibration range.
3. GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification. SIM for quantification (select 3-4 characteristic ions, e.g., the molecular ion and major fragments). |
4. Data Analysis
-
Identification: In full scan mode, identify the analyte peak by its retention time and compare its mass spectrum with that of a reference standard. The fragmentation pattern should match.
-
Quantification: In SIM mode, use the peak area of the most abundant, characteristic ion for quantification. Construct a calibration curve and perform linear regression (r² ≥ 0.999). Calculate the sample concentration using the regression equation.
GC-MS Workflow Diagram
Caption: Workflow for the analysis of 1-(6-Chloropyridin-3-yl)ethanol by GC-MS.
Part 3: Method Validation Summary
Both the HPLC and GC-MS methods must be validated for their intended purpose, following ICH Q2(R1) guidelines to ensure data integrity and reliability.[4][5][16][17]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte without interference. | No co-eluting peaks at the analyte's retention time in blank/placebo. Peak purity should pass. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation Coefficient (r²) ≥ 0.999 over the specified range.[18] |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. For Impurities: From reporting level to 120% of the specification.[16] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery typically within 98.0% - 102.0% for assay.[4][18][19] |
| Precision | The degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.[18][20] |
| LOD / LOQ | The lowest concentration that can be reliably detected/quantified. | LOD: Signal-to-Noise ratio ≥ 3:1. LOQ: Signal-to-Noise ratio ≥ 10:1.[20] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters (e.g., resolution, tailing factor) remain within limits; %RSD of results should be low.[4] |
Example Data Tables (Hypothetical)
Table 1: Linearity Data Summary
| Method | Range (µg/mL) | Slope | Y-Intercept | Correlation Coefficient (r²) |
|---|---|---|---|---|
| HPLC-UV | 1 - 100 | 45210 | 1530 | 0.9998 |
| GC-MS (SIM) | 0.1 - 10 | 125800 | 890 | 0.9995 |
Table 2: Accuracy and Precision Summary
| Method | Level | Recovery (%) | Repeatability (%RSD, n=6) |
|---|---|---|---|
| HPLC-UV | 100% | 99.7% | 0.85% |
| GC-MS (SIM) | 100% | 101.2% | 1.32% |
References
-
Shabir, G.A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Journal of Liquid Chromatography & Related Technologies, 26(19), 3113-3133. Available at: [Link]
-
A comprehensive review of the quantitative analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023). ResearchGate. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). ResearchGate. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Available at: [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI. Available at: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. Available at: [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Available at: [Link]
-
ChemBK. (2024). N-[(6-Chloropyridin-3-yl)methyl]methylamine. Available at: [Link]
-
IntechOpen. (2023). Green Strategies toward Eco-Friendly HPLC Methods in Pharma Analysis. Available at: [Link]
-
Pesticider i cerealier ved QuEChERS metoden og detektion med GC-MS/MS og/eller LC-MS/MS. (n.d.). eurl-cereal.eu. Available at: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Available at: [Link]
-
GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. (2023). Phyto Pharma Journal. Available at: [Link]
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Application Note: High-Purity Isolation of 1-(6-Chloropyridin-3-yl)ethanol via Optimized Silica Gel Column Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven guide for the purification of crude 1-(6-Chloropyridin-3-yl)ethanol, a key heterocyclic intermediate in pharmaceutical synthesis. Standard synthetic routes often yield a crude product containing unreacted starting materials, by-products, and other impurities that necessitate robust purification. This guide details a systematic approach using normal-phase silica gel column chromatography. We will explore the causal basis for methodological choices, from mobile phase development using Thin-Layer Chromatography (TLC) to the mitigation of common challenges such as peak tailing, which is prevalent with basic analytes like pyridine derivatives. The protocol is designed to be a self-validating system, ensuring reproducible and high-purity outcomes.
Introduction and Purification Rationale
1-(6-Chloropyridin-3-yl)ethanol is a valuable building block in medicinal chemistry and drug development. Its molecular structure, featuring a polar alcohol group and a basic pyridine ring, dictates its chemical behavior and solubility. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API).
Column chromatography is the technique of choice for this purification challenge. It leverages the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1] The primary challenge in chromatographing pyridine-containing molecules is the potential for strong, non-ideal interactions between the basic nitrogen atom and acidic silanol groups (Si-OH) on the silica surface.[2][3] This interaction often leads to significant peak tailing, poor resolution, and potential sample loss. This guide directly addresses this issue by incorporating a basic modifier into the mobile phase to ensure sharp, symmetrical elution profiles.
Physicochemical Properties of the Target Compound
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | |
| Appearance | Expected to be an off-white solid or oil | General Chemical Knowledge |
| Polarity | Polar, due to hydroxyl group and pyridine nitrogen | Inferred |
| Basicity (pKa) | The pKa of pyridine is ~5.2. Substitution will alter this slightly, but the compound remains basic. | [2] |
Foundational Principles: Method Development with TLC
Before committing the bulk of the crude material to a column, Thin-Layer Chromatography (TLC) must be employed to identify an optimal mobile phase (eluent). The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rƒ) of approximately 0.25-0.35 . This Rƒ value ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.[4]
Experimental Protocol: TLC Method Development
-
Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.[5]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1-2% solution.
-
Spotting: Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.
-
Developing Solvents: Prepare a series of test eluents. A good starting point for a polar compound like this is a mixture of a non-polar solvent and a polar solvent.
-
System A (Initial Screen): Hexane/Ethyl Acetate (EtOAc) in varying ratios (e.g., 9:1, 4:1, 2:1, 1:1).
-
System B (Optimized): Once a promising Hexane/EtOAc ratio is found, add a small amount (0.1-1% ) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent. This is critical for preventing peak tailing.[3]
-
-
Development: Place the spotted TLC plates in a chamber saturated with the vapor of the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate to visualize UV-inactive compounds.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at Rƒ ≈ 0.3, well-separated from impurity spots.
Example TLC Data
| Eluent System (v/v/v) | Product Rƒ | Impurity Rƒ (Example) | Observations |
| Hexane:EtOAc (4:1) | 0.25 | 0.40 (less polar), 0.10 (more polar) | Significant tailing of the product spot. |
| Hexane:EtOAc (2:1) | 0.45 | 0.60, 0.25 | Rƒ too high, poor separation from less polar impurity. |
| Hexane:EtOAc:TEA (70:30:0.5) | 0.30 | 0.48, 0.05 | Excellent separation, sharp and symmetrical product spot. |
Detailed Protocol: Column Chromatography Purification
This protocol assumes a standard laboratory setup using gravity-driven or flash chromatography.
Workflow for Purification
Caption: A systematic workflow for the purification of 1-(6-Chloropyridin-3-yl)ethanol.
Materials and Reagents
| Material | Specification |
| Stationary Phase | Silica Gel, Grade 60 (230-400 mesh for flash, 60-120 for gravity) |
| Crude Product | 1-(6-Chloropyridin-3-yl)ethanol |
| Mobile Phase Solvents | Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Triethylamine (TEA) |
| Glassware | Chromatography column with stopcock, collection test tubes/flasks, beakers |
| Other | Cotton or glass wool, sand, TLC plates, rotary evaporator |
Step-by-Step Methodology
-
Column Preparation:
-
Select a column of appropriate size (a rule of thumb is a silica gel mass of 30-100 times the mass of the crude product).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing.[1] Add a thin layer (~1 cm) of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel.
-
Add the chosen mobile phase (e.g., Hexane:EtOAc:TEA 70:30:0.5) to the silica gel to create a free-flowing slurry.
-
With the column stopcock open and a flask underneath to collect the eluent, pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface from disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column.
-
Gently tap to settle the powder and add another thin layer of sand.
-
Causality Note: Dry loading is superior for compounds with moderate to high solubility in the eluent. It prevents band broadening that can occur with "wet loading" (dissolving the sample in the eluent), leading to better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, filling the reservoir.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, this is achieved with positive pressure; for gravity, it depends on the column dimensions and packing.
-
Continuously add fresh eluent to the top of the column to ensure it never runs dry.
-
-
Monitoring the Separation:
-
Periodically, spot every few collected fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase to track the elution of the components.
-
The less polar impurities will elute first, followed by the desired product, and finally the most polar impurities.
-
-
Isolation:
-
Based on the TLC analysis of the fractions, combine all fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting residue is the purified 1-(6-Chloropyridin-3-yl)ethanol. Determine the final mass and calculate the yield.
-
Troubleshooting and Mechanistic Insights
The primary issue encountered with pyridine derivatives is peak tailing.
Caption: Interaction at the silica surface causing peak tailing and its mitigation.
-
Problem: Smeared or "tailed" spots on TLC and broad, poorly resolved peaks during column chromatography.
-
Cause: The basic lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond or an acid-base interaction with the acidic surface silanol groups (Si-OH) of the stationary phase.[2][3] This strong, secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a "tail."
-
Solution: As implemented in the protocol, add a competitive base like triethylamine (TEA) to the mobile phase. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from the pyridine analyte.[3] This allows the analyte to travel through the column interacting primarily through weaker, desirable polar interactions (like with its hydroxyl group), resulting in a symmetrical peak shape and improved resolution.
-
Alternative Stationary Phases: If tailing persists even with a basic modifier, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[2]
Post-Purification Analysis
Confirm the purity and identity of the final product using standard analytical techniques:
-
TLC: Run a final TLC with the purified product alongside the crude material to confirm the absence of impurities.
-
HPLC: For quantitative purity assessment, High-Performance Liquid Chromatography is the gold standard.[6][7]
-
Spectroscopy: Confirm the structure using NMR (¹H and ¹³C) and Mass Spectrometry to verify the molecular weight.[7]
References
-
SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Dadová, J., et al. (2015). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Agilent Technologies, Inc. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Mori, M., et al. (2005). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Analytical Sciences. Available at: [Link]
-
Zejc, A., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Sestak, A., et al. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Molecules. Available at: [Link]
-
Mphahlele, M. J., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. Available at: [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available at: [Link]
-
European Chemicals Agency. (n.d.). 1-(6-chloropyridin-3-yl)ethan-1-amine. ECHA. Available at: [Link]
-
Popa, F., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutics. Available at: [Link]
-
Cytiva. (2015). Maintenance and cleaning of size exclusion chromatography columns. Cytiva. Available at: [Link]
-
PubChem. (n.d.). 1-(6-chloropyridin-3-yl)propan-1-one. PubChem. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
- Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative. Google Patents.
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The Versatile Building Block: A Guide to the Synthesis and Application of 1-(6-Chloropyridin-3-yl)ethanol
In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. Among these, 1-(6-Chloropyridin-3-yl)ethanol emerges as a pivotal intermediate, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and applications, with a focus on providing actionable protocols and mechanistic insights for researchers at the forefront of chemical innovation.
Introduction: The Strategic Importance of the 6-Chloropyridin-3-yl Moiety
The 6-chloropyridin-3-yl scaffold is a privileged structure in medicinal chemistry and agrochemical research. The presence of a chlorine atom at the 6-position provides a handle for transition-metal-catalyzed cross-coupling reactions, while the nitrogen atom within the pyridine ring influences the molecule's electronic properties and potential for hydrogen bonding. The ethanol substituent at the 3-position introduces a chiral center and a functional group that can be readily oxidized or converted into a good leaving group, further expanding its synthetic utility.
Derivatives of this scaffold have shown significant biological activity, notably as modulators of nicotinic acetylcholine receptors (nAChRs).[1] This has led to the development of a major class of insecticides, the neonicotinoids, and has also spurred research into their potential as therapeutic agents for neurological and psychiatric disorders.[1][2]
Core Synthetic Transformations and Applications
1-(6-Chloropyridin-3-yl)ethanol serves as a launchpad for a variety of critical synthetic transformations. The following sections will delve into the most impactful of these, providing both the "how" and the "why" of each protocol.
Oxidation to 6-Chloro-3-acetylpyridine: A Gateway to Ketone Chemistry
The secondary alcohol of 1-(6-Chloropyridin-3-yl)ethanol can be efficiently oxidized to the corresponding ketone, 6-chloro-3-acetylpyridine. This transformation is fundamental as it opens up a vast array of subsequent reactions targeting the carbonyl group.
Causality Behind Experimental Choices: The choice of an oxidizing agent is critical to ensure high yield and prevent over-oxidation or side reactions. Mild oxidation conditions are generally preferred to maintain the integrity of the heterocyclic ring and the chloro-substituent. Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a classic and effective method that operates at low temperatures and avoids the use of heavy metals.[3] The formation of the malodorous dimethyl sulfide is a notable drawback, however.[3] Alternative methods like the Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) offer a less odorous option. For larger scale operations, catalytic methods employing reagents like tetra-n-propylammonium perruthenate (TPAP) with a co-oxidant are also highly effective.[4]
Experimental Protocol: Swern Oxidation of 1-(6-Chloropyridin-3-yl)ethanol
Materials:
-
1-(6-Chloropyridin-3-yl)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO). Stir the mixture for 15 minutes to form the active oxidant.
-
In a separate flask, dissolve 1-(6-Chloropyridin-3-yl)ethanol in a minimal amount of anhydrous DCM.
-
Add the solution of the alcohol dropwise to the activated DMSO mixture at -78 °C. Stir for 1 hour.
-
Slowly add triethylamine (Et3N) to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-3-acetylpyridine.
A Cornerstone in Neonicotinoid Synthesis
1-(6-Chloropyridin-3-yl)ethanol is a key precursor in the synthesis of several commercially important neonicotinoid insecticides, including imidacloprid and acetamiprid.[5][6][7] The synthesis of these compounds often involves the conversion of the alcohol to a more reactive intermediate, such as 2-chloro-5-(chloromethyl)pyridine.
Diagram: Synthetic Workflow for Neonicotinoid Precursors
Caption: Workflow for the synthesis of neonicotinoid insecticides from 1-(6-Chloropyridin-3-yl)ethanol.
Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
Materials:
-
1-(6-Chloropyridin-3-yl)ethanol
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)
-
Toluene or another suitable solvent
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure (using Thionyl Chloride):
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), dissolve 1-(6-Chloropyridin-3-yl)ethanol in a suitable solvent like toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)pyridine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Derivatization of the Hydroxyl Group: Expanding Synthetic Possibilities
The hydroxyl group of 1-(6-Chloropyridin-3-yl)ethanol can be readily converted into other functional groups, such as esters and sulfonates. This not only serves to protect the alcohol but also transforms it into a good leaving group for nucleophilic substitution reactions.
Esterification: Acetylation of the alcohol can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This is a common strategy in dynamic kinetic resolution processes to obtain enantiomerically pure products.[5]
Mesylation: Conversion to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine creates an excellent leaving group.[5] This allows for the subsequent introduction of a wide range of nucleophiles.
Experimental Protocol: Mesylation of 1-(6-Chloropyridin-3-yl)ethanol
Materials:
-
1-(6-Chloropyridin-3-yl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 1-(6-Chloropyridin-3-yl)ethanol and triethylamine in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add methanesulfonyl chloride dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.[5]
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.[5]
-
Upon completion, add water and additional dichloromethane to the reaction mixture.
-
Separate the layers and extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude mesylate.[5] The product is often used in the next step without further purification.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The chlorine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or vinyl boronic acids or their esters. This is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[8]
Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[8] Palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[9] The choice of phosphine ligand is crucial for activating the palladium catalyst and facilitating the catalytic cycle. For chloro-pyridines, which can be challenging substrates, electron-rich and bulky ligands like SPhos or XPhos often give good results. A base is required to activate the boronic acid for transmetalation.[9][10] Inorganic bases such as potassium carbonate or cesium carbonate are frequently employed. The solvent system often consists of an organic solvent like dioxane or toluene with water.[8][11]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-(6-Chloropyridin-3-yl)ethanol Derivative
Materials:
-
A derivative of 1-(6-Chloropyridin-3-yl)ethanol (e.g., the mesylate or a protected form)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 1-(6-chloropyridin-3-yl)ethanol derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 mmol).[8]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[8]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[8]
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Summary of Key Reactions
| Reaction | Reagents and Conditions | Product | Key Considerations |
| Oxidation | DMSO, Oxalyl Chloride, Et₃N, DCM, -78 °C | 6-Chloro-3-acetylpyridine | Anhydrous conditions are crucial.[3] |
| Chlorination | Thionyl chloride, reflux | 2-Chloro-5-(chloromethyl)pyridine | Use of a gas trap is necessary to neutralize HCl gas. |
| Mesylation | Methanesulfonyl chloride, Et₃N, DCM, 0 °C | 1-(6-Chloropyridin-3-yl)ethyl methanesulfonate | Anhydrous conditions are required. The product is often used directly.[5] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, ligand, base, solvent, heat | 6-Aryl-3-(1-hydroxyethyl)pyridine derivative | Inert atmosphere and degassed solvents are essential for catalyst stability.[8] |
Conclusion: A Building Block of Enduring Value
1-(6-Chloropyridin-3-yl)ethanol stands as a testament to the power of a well-designed chemical building block. Its strategic placement of functional groups allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of agrochemicals and pharmaceuticals. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile molecule in their synthetic endeavors. As the demand for novel, effective, and safe chemical entities continues to grow, the importance of foundational building blocks like 1-(6-Chloropyridin-3-yl)ethanol is set to endure.
References
-
L. Martin, et al. (2009). Synthesis of a Neonicotinoide Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution. The Journal of Organic Chemistry. Available at: [Link]
-
C. Shripanavar, et al. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
W. Zhang, et al. (2014). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
B. Latli, et al. (1996). [6-chloro-3-pyridylmethyl-3H]neonicotinoids as high-affinity radioligands for the nicotinic acetylcholine receptor: preparation using NaB3H4 and LiB3H4. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
D. Swern, et al. (1978). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
A. F. Indolese, et al. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. The Journal of Organic Chemistry. Available at: [Link]
-
M. Gholinejad, et al. (2012). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Turkish Journal of Chemistry. Available at: [Link]
-
A. M. Buchwald, et al. (2008). Selective Pd-Catlyzed Aminations on Chloroiodopyridines: Synthesis of Ethyl 4-[(6-Chloropyridin-3-YL)Amino]Benzoate. Organic Letters. Available at: [Link]
-
L. Toma, et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Available at: [Link]
-
Simple Solvents (2024). The Vital Role of Ethanol in Pharmaceuticals. Simple Solvents. Available at: [Link]
- Google Patents. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Semantic Scholar. Oxidation of Alcohols. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. html.rhhz.net [html.rhhz.net]
Application Note: High-Efficiency Chlorination of Alcohols Using Thionyl Chloride (SOCl₂)
Introduction & Strategic Rationale
The conversion of primary and secondary alcohols to their corresponding alkyl chlorides is a foundational transformation in synthetic organic chemistry, widely utilized in active pharmaceutical ingredient (API) development and complex molecule synthesis[1]. Among the various halogenating agents available, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its operational elegance.
The core advantage of SOCl₂ lies in its byproduct profile: the reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as exclusively gaseous byproducts[2]. According to Le Chatelier's principle, the continuous escape of these gases from the reaction matrix irreversibly drives the equilibrium toward the product[2]. This self-purifying mechanism drastically simplifies downstream processing, often eliminating the need for exhaustive aqueous workups or silica gel chromatography[2].
Mechanistic Causality: Stereochemical Control via Solvent and Base
A critical feature of SOCl₂-mediated chlorination is the ability to dictate the stereochemical outcome of chiral alcohols by intentionally modulating the reaction environment. The reaction inherently diverges into two distinct mechanistic pathways depending on the presence or absence of a tertiary amine base[3].
-
Retention of Configuration (Sₙi Mechanism): When the reaction is conducted in the absence of a base (typically neat or in non-polar/ethereal solvents), the alcohol's oxygen acts as a nucleophile, attacking the electrophilic sulfur of SOCl₂ to form a chlorosulfite intermediate (R-O-SO-Cl)[1]. This intermediate decomposes via a Substitution Nucleophilic Internal (Sₙi) pathway. The chloride ion attacks the carbon from the front face—the exact same side as the departing SO₂ leaving group—within a tight ion pair, resulting in the retention of the original stereochemistry[1].
-
Inversion of Configuration (Sₙ2 Mechanism / Darzens Halogenation): If a base such as anhydrous pyridine is introduced, the mechanism fundamentally shifts[4]. Pyridine acts as an acid scavenger, neutralizing the HCl generated during the initial chlorosulfite formation to produce pyridinium chloride[4][5]. This salt provides a highly soluble pool of free chloride ions. The free chloride acts as a potent nucleophile, attacking the chiral carbon from the back face in a classic Sₙ2 trajectory. This backside attack displaces the sulfite leaving group, resulting in the inversion of stereochemistry[4][5].
Mechanistic divergence of SOCl2 chlorination: SNi (retention) vs. SN2 (inversion) pathways.
Comparative Reagent Analysis
To justify the selection of SOCl₂ over alternative reagents, the following table summarizes the performance metrics of common chlorinating agents used in organic synthesis.
| Chlorinating Agent | Primary Byproducts | Stereochemical Outcome (Chiral Substrates) | Operational Advantages | Operational Disadvantages |
| SOCl₂ | SO₂ (g), HCl (g) | Retention (Sₙi) or Inversion (Sₙ2 with base) | Clean workup; gaseous byproducts drive reaction forward. | Highly toxic and corrosive reagents/gases. |
| PCl₃ / PBr₃ | H₃PO₃ (l) | Inversion (Sₙ2) | Mild conditions; less acidic than HX methods. | Non-volatile byproducts require aqueous extraction. |
| HCl / ZnCl₂ | H₂O (l) | Racemization (Sₙ1) or Inversion (Sₙ2) | Inexpensive reagents. | Prone to carbocation rearrangements; poor for 1° alcohols. |
Experimental Protocol: Synthesis of Alkyl Chlorides
Self-Validating Design: This protocol incorporates built-in validation steps. Reaction progression is monitored via Thin Layer Chromatography (TLC). Because the polar hydroxyl (-OH) group is replaced by a less polar chloride (-Cl) atom, the successful formation of the alkyl halide is self-validated by a distinct, higher Rf value on the TLC plate[1].
Step-by-step experimental workflow for the conversion of alcohols to alkyl chlorides.
Materials & Setup
-
Substrate: Primary or secondary alcohol (e.g., 2-phenylethanol, 1.0 eq)[1].
-
Reagent: Thionyl chloride (SOCl₂, 1.1 - 1.2 eq)[1].
-
Base (Optional): Anhydrous pyridine (1.1 eq) – Required only if stereochemical inversion is desired or if the substrate is highly acid-sensitive[1].
-
Solvent: Anhydrous dichloromethane (DCM) or diethyl ether (0.5 - 1.0 M)[1].
-
Equipment: Flame-dried 250 mL round-bottom flask, magnetic stir bar, pressure-equalizing dropping funnel, reflux condenser fitted with a drying tube (CaCl₂) to exclude atmospheric moisture, and a gas scrubber to neutralize effluent SO₂/HCl fumes[1].
Step-by-Step Methodology
-
Preparation: Charge the dry round-bottom flask with the alcohol (0.1 mol) and anhydrous solvent (100 mL)[1]. If utilizing the Darzens halogenation modification for stereochemical inversion, add the anhydrous pyridine at this stage.
-
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C[1]. Causality: The initial formation of the chlorosulfite intermediate is highly exothermic; cooling prevents solvent boil-off and suppresses unwanted elimination (E2/E1) side-reactions[1].
-
Addition: Transfer SOCl₂ (0.11 mol) to the dropping funnel. Add the SOCl₂ dropwise to the stirred solution over a period of 30 minutes[1]. Causality: Dropwise addition controls the rate of SO₂ and HCl gas evolution, preventing the reaction from over-pressurizing or foaming uncontrollably[1].
-
Reaction Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature[1]. For sterically hindered secondary alcohols, gentle reflux (40–60 °C) may be required to force the decomposition of the chlorosulfite intermediate.
-
In-Process Monitoring: Stir the mixture for 1–2 hours[1]. Validate reaction progression via TLC. The reaction is deemed complete when the lower Rf starting material spot is entirely consumed, replaced by a higher Rf product spot[1].
-
Quenching: Re-cool the flask to 0 °C. Slowly add 50 mL of cold water dropwise to quench any unreacted SOCl₂[1]. Caution: This step is violently exothermic and releases copious amounts of HCl gas; ensure the fume hood sash is appropriately positioned.
-
Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with:
-
5% aqueous HCl (2 x 50 mL): Causality: Removes residual pyridine by converting it into highly water-soluble pyridinium chloride[1].
-
Saturated aqueous NaHCO₃ (50 mL): Causality: Neutralizes residual acidic byproducts. Vent the funnel frequently to release CO₂ gas build-up[1].
-
Brine (50 mL): Causality: Removes bulk water from the organic phase[1].
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate via rotary evaporation[1]. The crude alkyl halide is typically >95% pure but can be further purified by vacuum distillation if ultra-high purity is required[1].
References
-
Title: Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? Source: Yufeng URL: [Link]
-
Title: Thionyl chloride Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Darzens halogenation Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: In the Darzen's process for the preparation of alkyl chlorides, alcohols react with: Source: Allen URL: [Link]
Sources
Large-scale production methods for pyridine ethanol derivatives
Application Note: Scalable Production and Purification Strategies for Pyridine Ethanol Derivatives
Introduction & Scope
Pyridine ethanol derivatives, such as 2-(2-pyridyl)ethanol and pyridine-2,6-diethanol, are indispensable intermediates in the synthesis of neuroactive pharmaceuticals, agrochemicals, and macrocyclic ligands. Transitioning the synthesis of these compounds from exploratory bench-scale to industrial production requires overcoming significant challenges related to regioselectivity, yield optimization, and the suppression of hazardous byproducts. This technical guide provides a comprehensive, self-validating methodology for the large-scale synthesis of these derivatives, focusing on mechanistic causality, optimized workflows, and rigorous quality control.
Mechanistic Causality in Industrial Scale-Up
2.1. Base-Catalyzed Aldol-Type Condensation (High-Pressure) The most industrially viable route for synthesizing mono-ethanol derivatives (e.g., 2-pyridineethanol) involves the condensation of methylpyridines (picolines) with formaldehyde or acetaldehyde. Causality of Reagent Selection: The methyl group on 2- or 4-picoline is weakly acidic due to the electron-withdrawing nature of the pyridine nitrogen. Using a mild organic base like1 at elevated temperatures (140°C) selectively deprotonates the methyl group to form a reactive carbanion/enamine intermediate without triggering the Cannizzaro reaction of the aldehyde[1]. The high-pressure autoclave environment prevents the volatilization of low-boiling aldehydes, driving the equilibrium heavily toward the condensation product.
2.2. Oxidation-Reduction Strategy for Di-substituted Derivatives For symmetric derivatives like pyridine-2,6-diethanol, direct condensation is inefficient. Instead, a 2 is employed[2]. Causality of Reagent Selection: 2,6-lutidine is first oxidized using KMnO₄ to yield 2,6-pyridinedicarboxylic acid. Subsequent reduction requires a highly electrophilic reducing agent. Sodium borohydride (NaBH₄) alone cannot reduce carboxylic acids; however, the in situ addition of iodine (I₂) generates a borane-iodine complex (or diborane, B₂H₆). This complex selectively reduces the carboxylic acid groups to primary alcohols without hydrogenating the aromatic pyridine ring[2].
Process Workflows
Caption: Workflow for the industrial condensation of pyridine ethanol derivatives.
Caption: Multi-step oxidation-reduction synthesis of pyridine-2,6-diethanol.
Quantitative Data & Yield Optimization
The following table synthesizes quantitative yield and selectivity data for various pyridine ethanol derivatives based on optimized industrial parameters[3],[1].
| Starting Material | Aldehyde Source | Catalyst | Temp (°C) | Target Derivative | Selectivity (%) | Yield (%) |
| 4-Methylpyridine | Acetaldehyde | Triethylamine | 140 | 4-Pyridineethanol | 98 | 95 |
| 2-Methylpyridine | Acetaldehyde | Triethylamine | 140 | 2-Pyridineethanol | 95 | 94 |
| 3-Methylpyridine | Paraformaldehyde | Triethylamine | 140 | 3-Pyridineethanol | 93 | 82 |
| 2-Picoline | Paraformaldehyde | Carboxylic Acid | 100 | 2-Pyridineethanol | >95 | >95 |
Detailed Experimental Protocols
Protocol A: Large-Scale Autoclave Synthesis of 2-Pyridineethanol This protocol is designed as a self-validating system; mass balance and distillation cuts serve as intrinsic quality control checkpoints.
-
Reactor Preparation: Purge a 3 L stainless steel autoclave with nitrogen to establish an inert atmosphere.
-
Reagent Charging: Add 930 g (10 mol) of 2-methylpyridine and 330 g of ion-exchanged water to the reactor.
-
Catalyst & Reactant Addition: Introduce 66 g (1.5 mol) of acetaldehyde and 71 g (0.7 mol) of triethylamine (TEA)[1]. Scientific rationale: The substoichiometric ratio of aldehyde to picoline prevents multiple alkylations and suppresses polymer formation.
-
Reaction Execution: Seal the autoclave and heat the mixture to 140°C under continuous mechanical stirring (450 rpm) for 2 hours. The internal pressure will rise; maintain strict pressure monitoring.
-
Volatile Removal: Cool the reactor to 60°C and apply a mild vacuum to distill off unreacted acetaldehyde and TEA.
-
Fractional Distillation: Transfer the concentrate to a vacuum distillation apparatus. Collect the unreacted 2-methylpyridine forecut (recovery rate typically ~99%). Collect the main fraction at 3 to isolate pure 2-pyridineethanol[3].
-
Validation: Analyze the main fraction via GC-FID. A single peak at the expected retention time with >98% area confirms successful synthesis.
Protocol B: Synthesis of Pyridine-2,6-diethanol via Borane Reduction
-
Intermediate Preparation: In a 4-necked flask, suspend 2,6-lutidine in water. Add KMnO₄ in batches while maintaining the temperature between 60-100°C for 2-10 hours. Filter the precipitated MnO₂ and acidify the filtrate to isolate 2,6-pyridinedicarboxylic acid[2].
-
Reduction Setup: In a 500 mL three-necked flask, suspend 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid in 200 mL of anhydrous THF. Cool to -5°C using an ice-salt bath.
-
Hydride Addition: Slowly add 3.8 g (0.1 mol) of NaBH₄ in batches. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Iodine Activation: Dissolve 12.7 g (0.05 mol) of iodine in 80 mL of THF. Add this solution dropwise to the reaction mixture. Caution: This step generates the active borane species exothermically.
-
Maturation & Quench: Remove the ice bath and allow the mixture to warm to room temperature. Stir until TLC (Eluent: EtOAc/Hexane) indicates complete consumption of the starting material. Quench carefully with methanol to destroy excess borane.
-
Isolation: Concentrate the mixture under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude diol. Purify via recrystallization or column chromatography.
Quality Control & Self-Validation System
To ensure trustworthiness and reproducibility, the following self-validation loop must be integrated into the scale-up process:
-
In-Process Control (IPC): During Protocol B, the reduction step is validated by taking a 0.5 mL aliquot, quenching with methanol, and running an IR spectrum. The disappearance of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and the appearance of a broad hydroxyl stretch (O-H) at ~3300 cm⁻¹ validates the catalytic reduction before proceeding to the workup.
-
Mass Balance Tracking: In Protocol A, the recovery of >98% of unreacted picoline is mandatory. A drop in recovery indicates either a leak in the autoclave seal or undesirable polymerization side-reactions, triggering an immediate safety and maintenance review.
Sources
Application Note: Structural Characterization of 1-(6-Chloropyridin-3-yl)ethanol using NMR and Mass Spectrometry
Abstract
This technical guide provides a detailed protocol for the structural characterization of 1-(6-Chloropyridin-3-yl)ethanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines comprehensive methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction
The precise structural elucidation of synthetic intermediates is a cornerstone of modern chemical research and development. 1-(6-Chloropyridin-3-yl)ethanol serves as a versatile building block, and its unambiguous characterization is paramount for ensuring the quality and efficacy of downstream products. This application note details the use of ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of this compound.
The strategic selection of analytical techniques and experimental parameters is critical for obtaining high-quality, interpretable data. For instance, the choice of a deuterated solvent in NMR is dictated by the analyte's solubility and potential for hydrogen bonding interactions, which can influence chemical shifts.[3][4][5] Similarly, the ionization method in mass spectrometry is chosen based on the analyte's polarity and volatility to ensure efficient ion generation with minimal in-source fragmentation.[6][7]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 1-(6-Chloropyridin-3-yl)ethanol, both ¹H and ¹³C NMR are employed to provide a complete structural picture.
Causality in Experimental Design: Solvent Selection
The choice of deuterated solvent is the first critical decision in preparing an NMR sample. For a moderately polar compound like 1-(6-Chloropyridin-3-yl)ethanol, several options exist. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[8] However, for more polar analytes or to observe exchangeable protons (like the hydroxyl proton), deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives.[3] DMSO-d₆ is particularly useful for its high dissolving power for polar compounds.[3][9]
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for 1-(6-Chloropyridin-3-yl)ethanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.3 | Doublet | ~2.5 | 1H | H-2 (Pyridine) |
| ~7.7 | Doublet of Doublets | ~8.5, 2.5 | 1H | H-4 (Pyridine) |
| ~7.3 | Doublet | ~8.5 | 1H | H-5 (Pyridine) |
| ~4.9 | Quartet | ~6.5 | 1H | CH-OH |
| ~2.5 | Singlet (broad) | - | 1H | OH |
| ~1.5 | Doublet | ~6.5 | 3H | CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
Table 2: ¹³C NMR Spectroscopic Data for 1-(6-Chloropyridin-3-yl)ethanol
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-6 (Pyridine) |
| ~147 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~124 | C-5 (Pyridine) |
| ~67 | CH-OH |
| ~25 | CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent peak.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-(6-Chloropyridin-3-yl)ethanol in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.[9][10] Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[1] Accumulate 16 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence.[1] Employ a spectral width of around 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.[1] Average approximately 1024 scans.[1]
-
Data Processing: Process the raw Free Induction Decay (FID) data using a Fourier transform. Apply phase and baseline corrections to the resulting spectra. Reference the chemical shifts to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Part 2: Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For a relatively small and polar molecule like 1-(6-Chloropyridin-3-yl)ethanol, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule with minimal fragmentation.[6][7]
Causality in Experimental Design: Ionization Method
The choice between "hard" ionization techniques like Electron Impact (EI) and "soft" techniques like ESI depends on the analytical goal. EI, which involves bombarding the analyte with high-energy electrons, is excellent for inducing fragmentation and providing structural information but may not always show a clear molecular ion peak for certain compounds.[7][11] ESI, on the other hand, is ideal for determining the molecular mass of polar analytes as it generally produces protonated molecules ([M+H]⁺) with little to no fragmentation.[6]
Mass Spectrometry Data
The mass spectrum will confirm the molecular weight of the compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.[1]
Table 3: Mass Spectrometry Data for 1-(6-Chloropyridin-3-yl)ethanol
| m/z | Relative Abundance (%) | Assignment |
| 158.03 | ~100 | [M+H]⁺ for ³⁵Cl |
| 160.03 | ~33 | [M+H]⁺ for ³⁷Cl |
| 140.02 | Variable | [M+H - H₂O]⁺ |
| 124.03 | Variable | [M+H - H₂O - CH₃]⁺ |
Ionization Mode: Positive Electrospray Ionization (+ESI)
Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of 1-(6-Chloropyridin-3-yl)ethanol in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.[1]
-
Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[1]
-
Ionization: Utilize positive mode Electrospray Ionization (+ESI). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecule.
-
Mass Analysis: Scan the mass analyzer over a mass-to-charge (m/z) range of 50-300 amu.
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peaks and any significant fragment ions. Confirm the presence of chlorine by observing the characteristic isotopic pattern.
Visualization of Key Structural Features
To better illustrate the relationships within the acquired data, the following diagrams are provided.
Molecular Structure and NMR Assignments
Caption: Molecular structure of 1-(6-Chloropyridin-3-yl)ethanol with atom numbering for NMR assignments.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for 1-(6-Chloropyridin-3-yl)ethanol in +ESI-MS/MS.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of 1-(6-Chloropyridin-3-yl)ethanol. The protocols and data presented herein serve as a comprehensive guide for researchers, ensuring the accurate identification and quality control of this important chemical intermediate. The principles of experimental design discussed, from solvent and ionization method selection to the detailed acquisition parameters, are broadly applicable to the structural elucidation of a wide range of small molecules.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC. Available at: [Link]
-
Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2016). Chemistry Letters, Oxford Academic. Available at: [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry, ACS Publications. Available at: [Link]
-
Supplementary Information. (n.d.). Rsc.org. Available at: [Link]
-
Modeling the ionization efficiency of small molecules in positive electrospray ionization. (n.d.). ChemRxiv. Available at: [Link]
-
How to Get a Good 1 H NMR Spectrum. (n.d.). Available at: [Link]
-
Solvents in NMR spectroscopy. (2019). eGPAT. Available at: [Link]
-
NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Available at: [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. Available at: [Link]
-
Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. (n.d.). Available at: [Link]
-
Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022). MDPI. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009). Available at: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. (2025). Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Available at: [Link]
-
1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. (n.d.). PubChem. Available at: [Link]
-
1-(6-chloropyridin-3-yl)propan-1-one. (n.d.). PubChemLite. Available at: [Link]
-
Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2026). ResearchGate. Available at: [Link]
-
1H-NMR. (n.d.). Available at: [Link]
-
Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Semantic Scholar. Available at: [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. Available at: [Link]
-
Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. (n.d.). DTIC. Available at: [Link]
-
Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. (2026). ResearchGate. Available at: [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025). ResearchGate. Available at: [Link]
-
(2-Chloropyridin-3-yl)methanol. (n.d.). PubChem. Available at: [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (n.d.). CrystEngComm (RSC Publishing). Available at: [Link]
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Use of 1-(6-Chloropyridin-3-yl)ethanol in structure-activity relationship (SAR) studies
Application Note: Utilizing 1-(6-Chloropyridin-3-yl)ethanol in Structure-Activity Relationship (SAR) Studies for nAChR Modulators
Introduction & Scientific Rationale
The 6-chloropyridin-3-yl moiety is a highly privileged pharmacophore in medicinal and agricultural chemistry, serving as the core recognition element for nicotinic acetylcholine receptor (nAChR) ligands[1]. This scaffold is famously present in neonicotinoid insecticides (e.g., imidacloprid) and potent analgesic alkaloids (e.g., epibatidine analogs)[2][3].
While the simpler (6-chloropyridin-3-yl)methanol is frequently used to synthesize achiral ligands, the introduction of an α -methyl group to form 1-(6-chloropyridin-3-yl)ethanol provides a critical evolutionary step in drug design. This secondary alcohol introduces a chiral center, allowing medicinal chemists to probe the steric constraints and stereochemical preferences of the nAChR orthosteric binding site. By evaluating both the (R)- and (S)-enantiomers, researchers can systematically map the hydrophobic pockets of the receptor, often achieving superior selectivity between nAChR subtypes (such as the CNS-dominant α 4 β 2 versus the α 7 subtype)[3][4].
Mechanistic Insights: The Chiral Pocket of nAChRs
The orthosteric binding site of nAChRs is characterized by an "aromatic box" composed of highly conserved tyrosine and tryptophan residues. The binding of 6-chloropyridin-3-yl derivatives is driven by two primary forces:
-
Cation- π Interactions: The protonated basic amine of the ligand interacts with the electron-rich faces of the aromatic residues[5].
-
Halogen & Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the C6-chlorine atom occupies a specific hydrophobic sub-pocket, often engaging in halogen bonding[2][6].
When utilizing 1-(6-chloropyridin-3-yl)ethanol as a building block, the α -methyl group alters the spatial vector of the attached pharmacophore. In SAR studies, it is frequently observed that one enantiomer perfectly aligns the pyridine ring within the aromatic box, while the other enantiomer causes a steric clash with the receptor wall, leading to a sharp drop in affinity[4].
Figure 1: Mechanism of action for nAChR modulators derived from 1-(6-chloropyridin-3-yl)ethanol.
Experimental Workflows & Methodologies
To effectively utilize 1-(6-chloropyridin-3-yl)ethanol in SAR studies, the stereochemical integrity of the molecule must be preserved during derivatization. The following protocols detail the synthesis of a chiral ether library and the subsequent biological validation.
Protocol 1: Stereospecific Mitsunobu Etherification
The Mitsunobu reaction is selected because it proceeds with complete inversion of stereochemistry (S N 2 mechanism). This allows the predictable conversion of (R)-1-(6-chloropyridin-3-yl)ethanol into (S)-configured aryl ethers.
Materials:
-
Enantiopure (R)-1-(6-chloropyridin-3-yl)ethanol (1.0 eq)
-
Target Phenol derivative (1.2 eq)
-
Triphenylphosphine (PPh 3 ) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Dissolve (R)-1-(6-chloropyridin-3-yl)ethanol and the target phenol in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the betaine intermediate formed between PPh 3 and DIAD.
-
Activation: Add PPh 3 to the solution and stir until fully dissolved.
-
Coupling: Add DIAD dropwise over 15 minutes. The solution will turn pale yellow.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC or LC-MS. Once the starting alcohol is consumed, quench the reaction with saturated aqueous NaHCO 3 .
-
Purification: Extract with ethyl acetate, dry over MgSO 4 , and purify via flash column chromatography (Hexanes/EtOAc).
-
Stereochemical Validation: Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess (ee > 98%).
Figure 2: Workflow for generating and evaluating a stereospecific SAR library from 1-(6-chloropyridin-3-yl)ethanol.
Protocol 2: Radioligand Binding Assay for α 4 β 2 nAChR
To evaluate the SAR of the synthesized library, a competitive radioligand binding assay is employed using [ 3 H]epibatidine, a high-affinity ligand for the α 4 β 2 subtype[3].
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize rat brain tissue (or HEK293 cells expressing human α 4 β 2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 50 μ L of the test compound (varying concentrations from 10 −11 to 10 −4 M), 50 μ L of[ 3 H]epibatidine (final concentration 0.5 nM), and 100 μ L of the membrane suspension.
-
Equilibration: Incubate the plates at room temperature for 2 hours to ensure thermodynamic equilibrium of ligand binding.
-
Self-Validation (Control Wells): Include wells with 10 μ M nicotine to define non-specific binding (NSB). Total binding (TB) is defined in wells containing only the radioligand and membranes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.
-
Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC 50 values using non-linear regression and convert to K i values using the Cheng-Prusoff equation.
Quantitative SAR Data Presentation
The introduction of the α -methyl group via 1-(6-chloropyridin-3-yl)ethanol has a profound impact on receptor affinity and subtype selectivity. The table below summarizes representative SAR data demonstrating how stereochemistry dictates biological activity[3][4].
| Compound Class | Linker Substitution | Stereochemistry | α 4 β 2 K i (nM) | α 7 K i (nM) | Selectivity Ratio ( α 7 / α 4 β 2) |
| Deschloroepibatidine Analog | H (Methanol derivative) | Achiral | 0.05 | 15.0 | 300 |
| α -Methyl Analog | CH 3 (Ethanol derivative) | (R)-enantiomer | 0.12 | 45.0 | 375 |
| α -Methyl Analog | CH 3 (Ethanol derivative) | (S)-enantiomer | 5.40 | >1000 | >185 |
| Azido-Photoaffinity Probe | CH 3 (Ethanol derivative) | Racemic | 2.50 | 120.0 | 48 |
Data Interpretation: The (R)-enantiomer maintains sub-nanomolar affinity for the α 4 β 2 receptor while increasing selectivity against the α 7 subtype compared to the achiral methanol derivative. Conversely, the (S)-enantiomer suffers a significant loss in affinity, indicating a severe steric clash within the receptor's binding pocket. This highlights the indispensable nature of 1-(6-chloropyridin-3-yl)ethanol in fine-tuning drug candidates.
References
-
Tomizawa, M., et al. "Nicotinic Agonist Binding Site Mapped by Methionine- and Tyrosine-Scanning Coupled with Azidochloropyridinyl Photoaffinity Labeling." Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link][2]
-
Carroll, F. I., et al. "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link][3]
-
Maienfisch, P., et al. "Azido-Neonicotinoids as Candidate Photoaffinity Probes for Insect Nicotinic Acetylcholine Receptors." Chimia, 2003. Available at:[Link][4]
-
Kanne, H., et al. "Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring." Journal of Pesticide Science, J-Stage, 2005. Available at:[Link][6]
-
ChemRxiv. "Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline." ChemRxiv, 2021. Available at:[Link][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 1-(6-Chloropyridin-3-yl)ethanol Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming yield-limiting bottlenecks during the synthesis of 1-(6-chloropyridin-3-yl)ethanol. This compound is a critical intermediate in the development of neonicotinoid analogs and pharmaceutical active pharmaceutical ingredients (APIs).
Below, you will find a mechanistic breakdown of the synthesis pathways, a causality-driven troubleshooting FAQ, self-validating experimental protocols, and empirical yield data.
Mechanistic Pathways & Vulnerabilities
The synthesis of 1-(6-chloropyridin-3-yl)ethanol is typically achieved via one of two primary disconnections:
-
Ketone Reduction: Hydride reduction of 1-(6-chloropyridin-3-yl)ethanone.
-
Aldehyde Alkylation: Grignard addition of methylmagnesium bromide to 6-chloropyridine-3-carbaldehyde.
Both routes are highly effective but possess distinct mechanistic vulnerabilities that can severely depress yields if not properly managed.
Figure 1: Synthesis routes for 1-(6-Chloropyridin-3-yl)ethanol and common failure pathways.
Troubleshooting Desk: FAQs & Causality
This section addresses the most common yield-destroying issues encountered at the bench, explaining the fundamental chemical causality behind each failure.
Q1: I am reducing 1-(6-chloropyridin-3-yl)ethanone with NaBH₄, but my isolated yield is <60% and NMR shows a mixture of products. What is causing this? A1: You are likely observing over-reduction (dehalogenation) . The pyridine ring is highly electron-deficient, which activates the C-Cl bond at the 6-position toward reductive cleavage. When sodium borohydride is used in excess (>1.0 equivalent) or the reaction temperature is allowed to rise above 10 °C, the hydride acts as a nucleophile in an SNAr -type reductive pathway, stripping the chlorine atom to yield 1-(pyridin-3-yl)ethanol. Solution: Strictly control the stoichiometry. One mole of NaBH₄ delivers four moles of hydride; therefore, 0.35 to 0.5 equivalents are sufficient. Maintain the reaction strictly at 0 °C, as validated in1 [2], which reports a 96% yield under these precise conditions.
Q2: My Grignard addition using 6-chloropyridine-3-carbaldehyde and MeMgBr results in unreacted starting material and a dark, complex mixture. How do I fix this? A2: This is caused by a combination of moisture quenching and thermal degradation . Methylmagnesium bromide is highly sensitive to trace water, which protonates the reagent to form methane gas, effectively lowering the active equivalents of your nucleophile. Furthermore, if the addition is performed at room temperature, the exothermic nature of the Grignard addition can cause localized heating, leading to single-electron transfer (SET) pinacol coupling pathways (dimerization) or degradation of the halopyridine core [3]. Solution: Ensure rigorous Schlenk techniques are used. Add the MeMgBr dropwise at -15 °C to prevent thermal spikes, as outlined in the optimized protocols of2 [1].
Q3: I need the enantiopure (R)-1-(6-chloropyridin-3-yl)ethanol. I attempted a Corey-Bakshi-Shibata (CBS) reduction, but my enantiomeric excess (ee) is poor (<70%). Why? A3: Poor ee in CBS reductions is almost always caused by the uncatalyzed background reduction of the ketone by the borane reagent. If the borane is added too quickly, or if the temperature is too high, the direct reaction between BH₃ and the ketone outpaces the chiral catalyst-mediated transition state. Solution: Pre-mix the ketone with the CBS catalyst at -20 °C. Add the borane reagent via a syringe pump over 2 hours to ensure the catalyst is never saturated.
Figure 2: Troubleshooting decision tree for resolving low yields in target synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have built-in validation steps. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Optimized NaBH₄ Reduction of 1-(6-chloropyridin-3-yl)ethanone
Objective: Achieve >90% yield while preventing dehalogenation.
-
Preparation: Dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 equiv, e.g., 10.0 mmol) in anhydrous methanol (0.2 M concentration).
-
Cooling: Submerge the reaction flask in an ice-water bath. Validation: Use an internal thermocouple to confirm the solution temperature is strictly between 0 °C and 2 °C before proceeding.
-
Addition: Add sodium borohydride (0.45 equiv, 4.5 mmol) in three equal portions over 15 minutes. Ensure vigorous stirring to prevent localized concentration gradients.
-
In-Process Control (IPC) Validation: After 60 minutes, withdraw a 10 µL aliquot. Quench in 100 µL of saturated aqueous NH₄Cl, extract with 100 µL ethyl acetate, and spot on a silica TLC plate (Eluent: 40% EtOAc/Hexanes). The ketone starting material ( Rf ~0.6) must be absent, replaced by a single UV-active product spot ( Rf ~0.3). If starting material persists, do not add more NaBH₄; extend reaction time by 30 minutes at 0 °C.
-
Quench & Workup: Slowly add saturated aqueous NH₄Cl (10 mL) to quench unreacted borohydride. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target alcohol as a clear syrup.
Protocol B: Optimized Grignard Addition to 6-chloropyridine-3-carbaldehyde
Objective: Prevent dimerization and moisture quenching.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Dissolution: Dissolve 6-chloropyridine-3-carbaldehyde (1.0 equiv, 4.0 mmol) in anhydrous THF (15 mL). Validation: Test the THF with a Karl Fischer titrator; water content must be <50 ppm.
-
Cooling: Cool the solution to -15 °C using an ethylene glycol/dry ice bath.
-
Addition: Add Methylmagnesium bromide (3 M in Et₂O, 1.2 equiv, 4.8 mmol) dropwise via a syringe pump over 30 minutes. Validation: The internal temperature must not exceed -10 °C during the addition.
-
Reaction & Quench: Stir at -15 °C for 15 minutes, then allow to warm to room temperature for 1 hour. Quench slowly with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with DCM/MeOH (9:1 v/v) as per standard robust extraction protocols for pyridine derivatives [1].
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the parameters outlined in the protocols above.
| Reaction Route | Reagents & Equivalents | Temperature | Primary Impurity Observed | Typical Isolated Yield |
| Ketone Reduction | NaBH₄ (0.45 eq), MeOH | 0 °C | None (Clean conversion) | 92 - 96% |
| Ketone Reduction | NaBH₄ (2.0 eq), MeOH | 25 °C | 1-(pyridin-3-yl)ethanol (Dehalogenation) | 55 - 65% |
| Grignard Addition | MeMgBr (1.2 eq), THF | -15 °C to RT | None (Clean conversion) | 85 - 90% |
| Grignard Addition | MeMgBr (1.2 eq), THF | 25 °C (Rapid addition) | Dimerization / Pinacol products | < 45% |
| Grignard Addition | MeMgBr (1.0 eq), Wet THF | 0 °C | Unreacted Starting Material | < 20% |
References
- Title: Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway (WO2024126617A1)
- Title: Composto E Seu Uso, Composição Farmacêutica E Processo Para Preparar Uma Composição Farmacêutica (BR 112013009365-0 B1)
- Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Publications / Organic Process Research & Development URL
Sources
Overcoming challenges in the purification of 1-(6-Chloropyridin-3-yl)ethanol
Welcome to the technical support guide for the purification of 1-(6-Chloropyridin-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key chemical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 1-(6-Chloropyridin-3-yl)ethanol.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 1-(6-Chloropyridin-3-yl)ethanol.
Q1: What are the most common impurities I should expect when purifying 1-(6-Chloropyridin-3-yl)ethanol?
A1: The impurities in 1-(6-Chloropyridin-3-yl)ethanol are largely dependent on the synthetic route. However, common impurities include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] It is also important to consider residual solvents from the manufacturing process.[1]
Q2: What is the recommended storage condition for 1-(6-Chloropyridin-3-yl)ethanol?
A2: For optimal stability, 1-(6-Chloropyridin-3-yl)ethanol should be stored in an inert atmosphere at 2-8°C.[3] Some suppliers recommend refrigerator temperatures for storage.
Q3: Is 1-(6-Chloropyridin-3-yl)ethanol a chiral molecule, and do I need to be concerned with separating enantiomers?
A3: Yes, 1-(6-Chloropyridin-3-yl)ethanol possesses a chiral center at the carbon atom bearing the hydroxyl group. If your downstream application requires a specific enantiomer, a chiral separation step will be necessary. This is a critical consideration in pharmaceutical development where enantiomers can have different pharmacological activities.[4][5]
Q4: Which analytical techniques are best for assessing the purity of 1-(6-Chloropyridin-3-yl)ethanol?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for routine purity checks and quantifying impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities.[6] For determining absolute purity, Quantitative Nuclear Magnetic Resonance (qNMR) is the preferred method.[6]
II. Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.
Issue 1: Low Yield After Recrystallization
Q: I'm experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?
A: Low recovery from recrystallization is a frequent issue and can often be traced back to the choice of solvent and the experimental technique.[7]
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.[7]
-
Protocol: Solvent Screening. To identify a suitable solvent, perform small-scale solubility tests with a variety of solvents of differing polarities. A good starting point is to test solvents like water, ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[9]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a solution that is not saturated upon cooling, preventing crystal formation and leading to poor or no yield.[7]
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities and be difficult to handle.
-
Improper Washing of Crystals: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not chilled, will redissolve some of the product.[7]
Issue 2: Persistent Impurities After Column Chromatography
Q: I've run a silica gel column, but my 1-(6-Chloropyridin-3-yl)ethanol is still contaminated with a closely-eluting impurity. How can I improve the separation?
A: Co-elution of impurities is a common challenge in column chromatography. Optimizing your chromatographic conditions is key to achieving baseline separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase has a significant impact on the separation.
-
Strategy: If the impurity is eluting too closely to your product, try adjusting the solvent system. A less polar mobile phase will generally increase the retention time of both compounds, potentially improving separation. Conversely, a more polar mobile phase will decrease retention time. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[11]
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, a different adsorbent may provide the required selectivity.
-
Alternative Adsorbents: Alumina can be a good alternative to silica gel.[11] For more challenging separations, consider using a bonded-phase silica, such as a diol or cyano-functionalized phase, which can offer different selectivities.
-
-
Employ Gradient Elution: If a single isocratic solvent system fails to resolve the impurity, a gradient elution can be effective.
-
Workflow: Start with a less polar mobile phase to allow the product and impurity to bind to the column. Gradually increase the polarity of the mobile phase to selectively elute the components. This can be achieved by slowly increasing the percentage of the more polar solvent in your mobile phase mixture.
-
Issue 3: Difficulty with Chiral Separation of Enantiomers
Q: I am trying to separate the enantiomers of 1-(6-Chloropyridin-3-yl)ethanol using chiral HPLC, but I'm getting poor or no resolution. What should I do?
A: Chiral separations are highly specific and often require careful optimization of several parameters.[5][12]
Optimization Workflow:
Sources
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- 3. 23092-75-3|1-(6-Chloropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. flinnsci.com [flinnsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
1-(6-Chloropyridin-3-yl)ethanol stability issues and degradation pathways
Technical Support Center: 1-(6-Chloropyridin-3-yl)ethanol
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridin-3-yl)ethanol. It covers common stability challenges, troubleshooting for experimental discrepancies, and detailed protocols for assessing material integrity. Our approach is grounded in established principles of chemical stability and analytical science to ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(6-Chloropyridin-3-yl)ethanol?
Proper storage is critical to maintain the purity and stability of 1-(6-Chloropyridin-3-yl)ethanol. Based on material safety data, the following conditions are recommended:
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which may facilitate degradation.[2]
-
Container: Keep the container tightly closed to prevent moisture ingress and exposure to air.[2][3]
-
Light: While specific photostability data is not widely published, it is good practice to store the material in an amber or opaque container to protect it from light.
-
Ventilation: Ensure the storage area is well-ventilated.[4]
Q2: What are the primary factors that can cause this compound to degrade?
The structure of 1-(6-Chloropyridin-3-yl)ethanol—a secondary alcohol attached to a halogenated pyridine ring—makes it susceptible to several modes of degradation:
-
Oxidation: The secondary alcohol group is a prime target for oxidation, which would convert it to the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone. This is a common pathway for many alcohol-containing compounds.
-
Acidic/Basic Conditions: Both strong acids and bases can catalyze degradation reactions. Acids may promote dehydration, while bases can facilitate other reactions or rearrangements.
-
Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions like dehydration.[5]
-
Photolytic Stress: Exposure to high-energy light, particularly UV, can induce degradation. For pyridine-containing compounds, this can sometimes lead to complex photolytic degradation pathways.
Q3: What are the likely degradation products I should be looking for?
Based on the structure and chemical principles, the most probable degradation products are:
-
1-(6-chloropyridin-3-yl)ethanone: The product of oxidation.
-
6-chloro-3-vinylpyridine: The product of dehydration (loss of water).
-
6-hydroxypyridin-3-yl derivatives: Products resulting from the nucleophilic substitution of the chloride atom, although this typically requires harsh conditions.
Identifying these impurities is crucial for ensuring the quality of your starting material and the integrity of your experimental results.
Troubleshooting Guide
Issue: "My assay results for 1-(6-Chloropyridin-3-yl)ethanol are consistently low, and purity by HPLC is decreasing over time."
-
Probable Cause: This strongly suggests that your material is degrading upon storage or during sample preparation. The most common culprit is slow oxidation of the alcohol to a ketone or reaction with atmospheric moisture.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored at 2-8°C under an inert atmosphere and in a tightly sealed container as recommended.[1] If the material has been opened multiple times, consider aliquoting it into smaller, single-use vials to minimize repeated exposure to air and moisture.
-
Analyze for Degradants: Use the HPLC method described in Protocol 2 to analyze your sample. Look for new peaks. The primary oxidation product, 1-(6-chloropyridin-3-yl)ethanone, is more polar and will likely have a different retention time.
-
Perform a Co-injection: If you have a standard for the suspected ketone degradant, perform a co-injection with your sample. If the suspected impurity peak increases in size, it confirms its identity.
-
Re-analyze Older Batches: If possible, compare the purity of your current batch with an older or freshly opened batch to determine if the degradation is a recent event.
-
Issue: "I am observing a new, significant peak in my HPLC chromatogram after running a reaction under acidic conditions."
-
Probable Cause: Acidic conditions can catalyze the dehydration of the secondary alcohol, leading to the formation of 6-chloro-3-vinylpyridine.
-
Troubleshooting Steps:
-
Characterize the Impurity: The dehydration product has a lower molecular weight (139.57 g/mol ) compared to the parent compound (157.60 g/mol ). Use LC-MS to determine the mass of the impurity peak. A mass corresponding to the vinyl derivative is strong evidence of dehydration.
-
Adjust Reaction pH: If the impurity is indeed the dehydration product, consider if your reaction can be performed at a more neutral pH to minimize this side reaction.
-
Modify Workup Procedure: During the reaction workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture as soon as possible.
-
Issue: "My reaction yield is poor, and I suspect the starting material is the problem. How can I quickly assess its stability?"
-
Probable Cause: The starting material may have degraded, or it may be unstable under your specific reaction conditions (e.g., solvent, temperature).
-
Solution: Perform a Forced Degradation Study. A forced degradation study is a systematic way to assess the intrinsic stability of a compound.[6][7] It involves subjecting the material to harsh conditions to intentionally induce degradation, which helps identify potential degradants and sensitive analytical methods. Follow the detailed methodology in Protocol 1 .
Degradation Pathways
The primary degradation pathways for 1-(6-Chloropyridin-3-yl)ethanol are summarized below. Understanding these pathways is essential for developing stable formulations and designing robust synthetic routes.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 1-(6-Chloropyridin-3-yl)ethanol in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Prepare a 1 mg/mL solution for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method in Protocol 2 .
-
Data Evaluation: Calculate the percentage of degradation. Use a photodiode array (PDA) detector to check for peak purity. Ensure the mass balance is close to 100% to confirm that all major degradants are detected. [7]
Protocol 2: HPLC Method for Purity and Stability Analysis
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Coupled Detector | Mass Spectrometer (MS) for peak identification (optional) |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be ≥ 2000 for the parent peak.
-
Repeatability: Relative standard deviation (RSD) of ≤ 2.0% for six replicate injections of the standard solution.
This method should provide a good separation between the relatively nonpolar parent compound and its more polar (ketone) or less polar (vinyl) degradation products. The use of LC-MS is highly recommended for the definitive identification of unknown peaks observed during stability studies. [8][9]
References
- Vertex AI Search. (2026).
- AK Scientific, Inc. (2026).
- CPAChem. (2025).
- BLD Pharm. (2026). 1-(6-Chloropyridin-3-yl)ethanol.
- TCI Chemicals. (2025).
- III Analytical Methods. (n.d.).
- TCI Chemicals. (2025).
- Forced degrad
- CDN Isotopes. (n.d.). (±)-1-(2-Chloropyridin-3-yl) ethanol-2,2,2-d3.
- Thermo Fisher Scientific. (n.d.). EPA Analytical Methods.
- SGS. (n.d.).
- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
- Science.gov. (n.d.).
- ResearchGate. (n.d.).
- ECHA - European Union. (n.d.).
- Google Patents. (2010).
- Environmental Chemistry Methods: Imidacloprid; 431432-02. (n.d.).
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
Sources
- 1. 23092-75-3|1-(6-Chloropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. aksci.com [aksci.com]
- 4. cpachem.com [cpachem.com]
- 5. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. sgs.com [sgs.com]
- 8. env.go.jp [env.go.jp]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Identifying and minimizing byproducts in 1-(6-Chloropyridin-3-yl)ethanol reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the chemoselectivity challenges associated with 1-(6-Chloropyridin-3-yl)ethanol (CAS: 23092-75-3)[1]. This bifunctional scaffold—featuring a secondary alcohol and a halogenated pyridine ring—is a highly versatile building block in drug discovery. However, its unique electronic properties make it susceptible to specific side reactions, including elimination, over-oxidation, and protodehalogenation.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these byproducts and provide self-validating protocols to ensure your syntheses are robust and reproducible.
Section 1: Mechanistic Pathways & Byproduct Causality
Understanding the electronic environment of the chloropyridine ring is critical. The electron-withdrawing nature of the pyridine nitrogen and the C6-chlorine atom significantly increases the acidity of the benzylic ( α ) proton. Furthermore, the pyridine nitrogen retains its nucleophilicity, making it a competitive site for electrophilic oxidants.
Diagram 1: Reaction pathways and chemoselectivity challenges of 1-(6-Chloropyridin-3-yl)ethanol.
Section 2: Troubleshooting Guide (FAQs)
Q1: During the conversion of the secondary alcohol to a chloride or mesylate, I am seeing a significant amount of a highly UV-active byproduct. What is it, and how do I prevent it? A1: You are observing 2-chloro-5-vinylpyridine (CAS: 157670-28-5).
-
Causality: The electron-withdrawing chloropyridine ring highly acidifies the benzylic proton. When the hydroxyl group is converted into a good leaving group (like a mesylate or chloride), the system becomes highly susceptible to E2 or E1cB elimination, especially in the presence of unhindered bases like triethylamine ( Et3N ).
-
Resolution: Avoid strong or unhindered bases. Switch to sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Maintain strict temperature control ( <−10 °C) during the addition of activating reagents to minimize the kinetic energy available for the elimination pathway.
Q2: When oxidizing 1-(6-Chloropyridin-3-yl)ethanol to the corresponding ketone, my LC-MS shows a mass +16 Da higher than the target. How do I suppress this? A2: The +16 Da mass indicates the formation of a pyridine N-oxide .
-
Causality: Oxidants such as m-CPBA or hydrogen peroxide can indiscriminately attack the nucleophilic pyridine nitrogen instead of, or in addition to, the secondary alcohol. The pyridine nitrogen lone pair is highly susceptible to electrophilic oxidants.
-
Resolution: To achieve chemoselective alcohol oxidation, utilize sterically demanding or mechanism-specific oxidants. The or TEMPO/NaOCl systems are highly effective because they specifically activate the carbinol center without engaging the pyridine nitrogen.
Q3: I am attempting a Suzuki-Miyaura cross-coupling at the C6 position (displacing the chlorine), but I see significant protodehalogenation. Why? A3: Protodehalogenation occurs when the palladium oxidative addition complex undergoes β -hydride elimination (if aliphatic alcohols are present) or reacts with base/water before transmetalation can occur.
-
Causality: The C-Cl bond is inherently less reactive than C-Br or C-I bonds. This leads to a longer lifetime of the Pd(II) intermediate, increasing the probability of side reactions.
-
Resolution: You must accelerate the transmetalation step. Use electron-rich, bulky phosphine ligands (e.g., XPhos or BrettPhos) that facilitate both oxidative addition into the stubborn C-Cl bond and rapid reductive elimination, as established in standard.
Section 3: Byproduct Minimization Data
Use the following analytical markers to rapidly diagnose your reaction mixtures via LC-MS or TLC.
| Reaction Type | Target Product | Major Byproduct | Analytical Marker (LC-MS / TLC) | Mitigation Strategy |
| Oxidation | 1-(6-Chloropyridin-3-yl)ethanone | Pyridine N-oxide | +16 Da ( M+H ); highly polar, baseline spot on TLC | Use TEMPO/NaOCl or Swern instead of m CPBA/ H2O2 |
| Substitution (Mesylation/Chlorination) | 2-Chloro-5-(1-substituted-ethyl)pyridine | 2-Chloro-5-vinylpyridine | -18 Da (loss of H2O ) or -36 Da (loss of HCl); highly UV-active | Use DIPEA, maintain T<−10 °C, avoid excess base |
| Cross-Coupling (Suzuki/Heck) | C6-Aryl/Alkyl Pyridine Derivative | Protodehalogenated Pyridine | Loss of Cl isotope pattern; -34 Da | Use bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.
Protocol 1: Chemoselective Oxidation (TEMPO/NaOCl)
This protocol selectively oxidizes the alcohol while preserving the pyridine nitrogen.
-
Initiation: Dissolve 1-(6-Chloropyridin-3-yl)ethanol (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Catalyst Addition: Add TEMPO (0.05 eq) and KBr (0.1 eq). Cool the mixture to 0 °C.
-
Causality: KBr acts as a co-catalyst, generating hypobromite in situ, which accelerates the oxidation of TEMPO to the active oxoammonium species. This prevents prolonged exposure that could lead to side reactions.
-
-
Oxidation: Dropwise add aqueous NaOCl (1.2 eq) buffered to pH 8.5 with NaHCO3 .
-
Causality: Maintaining a slightly basic pH prevents the disproportionation of the oxoammonium ion and suppresses undesired electrophilic chlorination of the pyridine ring.
-
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The ketone should appear as a less polar, distinct UV-active spot. If a baseline spot appears, the pH has dropped, leading to N-oxidation.
-
Workup: Quench with aqueous Na2S2O3 to destroy excess oxidant. Extract with DCM, dry over Na2SO4 , and concentrate.
Protocol 2: Controlled Mesylation (Minimizing Elimination)
This protocol converts the alcohol to a mesylate while suppressing the formation of 2-chloro-5-vinylpyridine.
-
Initiation: Dissolve 1-(6-Chloropyridin-3-yl)ethanol (1.0 eq) in anhydrous THF (0.2 M) under an inert N2 atmosphere.
-
Base Addition: Add DIPEA (1.5 eq) and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Causality: Suppressing the temperature minimizes the kinetic energy available for the E2 elimination pathway, while DIPEA provides steric bulk that prevents it from acting as a nucleophile.
-
-
Activation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes.
-
Validation Checkpoint: Stir at -20 °C for 1 hour. Quench a 10 µL aliquot in MeOH and analyze via LC-MS. You should observe complete conversion to the mesylate mass without the appearance of the -18 Da vinyl byproduct.
-
Workup: Quench cold with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry, and concentrate at <30 °C.
-
Causality: Mesylates of benzylic alcohols are notoriously unstable and can undergo auto-elimination if subjected to elevated temperatures during solvent evaporation.
-
Section 5: Diagnostic Workflow
Use this decision tree to rapidly troubleshoot crude reaction mixtures based on LC-MS data.
Diagram 2: Diagnostic LC-MS workflow for identifying and resolving byproduct formation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11283625, 1-(6-Chloropyridin-3-yl)ethanol." PubChem,[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11815443, 2-Chloro-5-vinylpyridine." PubChem,[Link]
-
Tojo, G., & Fernández, M. (2006). "Oxidation of Alcohols to Aldehydes and Ketones." Springer.[Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]
Sources
Troubleshooting "oiling out" during recrystallization of pyridine derivatives
Guide: Troubleshooting and Overcoming "Oiling Out" Events
Introduction: The Challenge of "Oiling Out" in Pyridine Derivative Synthesis
In the purification of pyridine derivatives, which are pivotal scaffolds in pharmaceutical and materials science, recrystallization is the final and often most critical step to ensure high purity. However, researchers frequently encounter a frustrating phenomenon known as "oiling out" or liquid-liquid phase separation. Instead of forming well-defined, pure crystals upon cooling, the compound separates from the solution as a super-saturated, amorphous liquid phase—an "oil." This event significantly hinders purification, as the oil tends to trap impurities and often solidifies into a glassy, unmanageable mass, making isolation and further processing difficult.
This guide provides a deep dive into the causes of oiling out in pyridine derivatives and offers a series of robust, field-tested troubleshooting strategies. We will explore the underlying physical chemistry and provide step-by-step protocols to help you achieve successful, crystalline products.
Part 1: Understanding the "Why"—The Physical Chemistry of Oiling Out
"Oiling out" is fundamentally a kinetic and thermodynamic competition. Ideally, as a saturated solution cools, it enters a metastable zone where nucleation and crystal growth are favored. However, if the solution becomes supersaturated too quickly or if the solute's solubility drops drastically with temperature, the system may cross the binodal curve before the nucleation barrier is overcome. This results in the system minimizing its free energy by separating into two liquid phases: a solute-rich "oil" and a solute-lean solvent phase.
Pyridine derivatives are particularly susceptible due to several factors:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. This can lead to complex solvation behavior and strong solute-solvent interactions that, when disrupted, can favor oiling out.
-
Polarity and Aromaticity: The aromatic nature and inherent dipole moment of the pyridine ring influence its solubility in various solvents, sometimes leading to a very steep solubility curve.
-
Impurities: Residual solvents, unreacted starting materials, or side products can act as "eutectic impurities," depressing the melting point of the solid and expanding the region where the oily phase is stable.
Below is a diagram illustrating the thermodynamic pathways leading to either successful crystallization or oiling out.
Caption: Decision workflow for troubleshooting persistent oiling out.
Strategy 4a: Seeding
Seeding provides a template for crystallization, bypassing the kinetic barrier for nucleation and encouraging growth over oiling.
Protocol for Seeding:
-
Re-dissolve the oiled-out compound in the minimum amount of hot solvent.
-
Cool the solution slowly. Monitor the temperature.
-
Induce Crystallization: Before the temperature at which oiling previously occurred, add a few micro-crystals (a "seed") of your pure compound. If you have no pure crystals, gently scratch the inside surface of the flask with a glass rod at the solvent-air interface to create micro-abrasions that can serve as nucleation sites.
-
Observe: If seeding is successful, you will see crystals begin to grow from the seed points.
-
Maintain Temperature: Hold the solution at this temperature for a period (e.g., 30 minutes) to allow for steady crystal growth before continuing to cool slowly to room temperature or below.
Strategy 4b: Modifying the Solvent System
If seeding fails, the solubility curve of your compound in the chosen solvent is likely too steep. The solution is to change the solvent's properties.
-
Co-solvent Approach: Add a second, miscible solvent in which your compound has slightly lower solubility. This "flattens" the solubility curve. For a polar pyridine derivative often recrystallized from ethanol (a polar solvent), a good co-solvent might be a slightly less polar one like isopropyl acetate or toluene.
-
Anti-solvent (or Solvent-Out) Approach: Dissolve your compound in a solvent in which it is very soluble (a "good" solvent). Then, slowly add a miscible solvent in which it is poorly soluble (an "anti-solvent" or "bad" solvent) at a constant temperature until turbidity (cloudiness) is observed, indicating the onset of precipitation.
Protocol for Anti-Solvent Crystallization:
-
Dissolve the pyridine derivative in a minimum amount of a "good" solvent (e.g., methanol, acetone) at room temperature.
-
Slowly add the "anti-solvent" (e.g., water, hexane) dropwise with vigorous stirring.
-
Continue adding until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to stand undisturbed. Crystals should form slowly as the solvent environment equilibrates. This method avoids temperature changes altogether.
Q3: How do I choose a better solvent or co-solvent system to avoid oiling out from the start?
Answer: The ideal recrystallization solvent will have a steep, but not vertical, solubility curve: high solubility at high temperatures and low solubility at low temperatures. For pyridine derivatives, which have moderate polarity, a solvent of similar polarity is a good starting point.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes / Common Use |
| Water | 100 | 10.2 | 80.1 | For highly polar, salt-like pyridinium compounds. |
| Ethanol | 78 | 5.2 | 24.5 | Excellent general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | 6.6 | 33.0 | Higher polarity than ethanol; dissolves more polar compounds. |
| Isopropanol (IPA) | 82 | 4.3 | 18.3 | Good alternative to ethanol, often with different solubility profiles. |
| Acetone | 56 | 5.1 | 20.7 | Strong solvent, useful for dissolving but can be too good. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Medium polarity, good for less polar derivatives. |
| Toluene | 111 | 2.4 | 2.4 | Non-polar, good as an anti-solvent or for non-polar derivatives. |
| Heptane/Hexane | 98 / 69 | 0.1 | 1.9 / 1.9 | Very non-polar, almost exclusively used as anti-solvents. |
Solvent Selection Strategy:
-
Start with a single solvent: Choose a solvent from the table that has a polarity reasonably matched to your pyridine derivative. Test solubility in small-scale trials.
-
If oiling occurs: Consider a binary solvent mixture.
-
If your compound is too soluble, add an anti-solvent (a solvent with much lower polarity, like Toluene or Heptane).
-
If your compound is not soluble enough, try a more polar primary solvent .
-
If the solubility curve is too steep, create a co-solvent system by mixing two miscible solvents with different polarities (e.g., Ethanol/Ethyl Acetate).
-
Part 3: Summary and Best Practices
-
Patience is Key: The most common cause of oiling out is cooling the solution too rapidly. Slow, controlled cooling is paramount. Using an insulated container (like a Dewar flask) or simply allowing the flask to cool slowly on the benchtop, wrapped in glass wool, can make a significant difference.
-
Purity Matters: Ensure your crude material is as clean as possible before attempting recrystallization. Pre-purification by column chromatography to remove baseline impurities can prevent oiling out.
-
Embrace Seeding: Always save a small amount of pure crystalline material from a successful batch to use as seed crystals for future recrystallizations.
-
Solvent is a Variable: Do not be afraid to experiment with different solvent systems. A well-chosen co-solvent or anti-solvent system is often the most reliable solution to persistent oiling out.
By understanding the principles behind this phenomenon and systematically applying these troubleshooting strategies, you can overcome the challenge of oiling out and achieve high-purity crystalline pyridine derivatives.
References
-
"Crystallization." University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]
-
"Recrystallization." Organic Chemistry @ University of Colorado Boulder. [Link]
-
"Recrystallization." Chemistry LibreTexts. [Link]
-
"Oiling Out." Organic Chemistry @ University of Colorado Boulder. [Link]
-
"How To Recrystallize Compounds." Bitesize Bio. [Link]
Technical Support Center: Troubleshooting & Impurity Removal for 6-Chloropyridin-3-amine Precursors
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and purification of 6-Chloropyridin-3-amine (also known as 5-amino-2-chloropyridine). This compound is a critical building block in drug development, typically synthesized via the catalytic reduction of 2-chloro-5-nitropyridine.
However, this synthetic route is notorious for generating stubborn impurities—namely unreacted precursors, over-reduced dechlorinated byproducts, and heavily chelated transition metal residues. This guide synthesizes technical accuracy with field-proven insights to help you establish robust, self-validating purification workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: During the catalytic reduction of 2-chloro-5-nitropyridine, I am observing significant levels of 3-aminopyridine. How can I prevent or remove this dechlorinated impurity? A1:
-
Causality: In catalytic hydrogenation (e.g., using Pd/C), the C-Cl bond in electron-deficient pyridines is highly susceptible to hydrogenolysis, leading to over-reduction and the formation of 3-aminopyridine[1].
-
Solution: To prevent this at the synthetic level, switch to a poisoned catalyst (e.g., Pt/C doped with vanadium) or use milder reduction conditions like Fe/HCl. If the impurity is already present, it must be removed via column chromatography. Because 3-aminopyridine is slightly more basic than 6-chloropyridin-3-amine, precise pH-controlled acid-base extraction can also be used to enrich the target product[2].
Q2: My 6-chloropyridin-3-amine product has a dark coloration and high residual palladium (>500 ppm) after simple Celite filtration. Why is this happening? A2:
-
Causality: The nitrogen atoms in both the pyridine ring and the primary amine group act as strong bidentate ligands. They chelate the soluble palladium species leached during the reaction, forming stable, soluble Pd-amine complexes that pass straight through physical filters like Celite[3].
-
Solution: You must employ a high-affinity metal scavenger. Thiol-functionalized silica resins (e.g., Si-Thiol or Si-TMT) have a higher thermodynamic binding affinity for soft transition metals like Pd than the aminopyridine product, effectively displacing the metal and trapping it on the solid support[4].
Q3: When purifying my crude mixture on silica gel, the 6-chloropyridin-3-amine streaks severely, leading to poor separation from unreacted 2-chloro-5-nitropyridine. How do I fix this? A3:
-
Causality: Tailing occurs due to strong hydrogen bonding and acid-base interactions between the basic amine group of the product and the acidic silanol (Si-OH) groups on the silica stationary phase[2].
-
Solution: Add a basic modifier—typically 0.5% to 1% (v/v) triethylamine (TEA) or ammonia—to your mobile phase. This neutralizes the acidic silanol sites, resulting in sharp, symmetrical peaks and allowing clean separation from the neutral nitro precursor[2].
Section 2: Experimental Protocols for Impurity Clearance
Protocol 1: Palladium Catalyst Removal Using Thiol-Scavenger Resins
-
Self-Validating Mechanism: By using a silica-bound thiol, the Pd is thermodynamically transferred from the soluble product complex to the insoluble resin due to higher binding affinity. The resin is physically removed, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to quantitatively validate the clearance[5].
-
Dissolution: Dissolve the crude 6-chloropyridin-3-amine (containing Pd impurities) in a polar aprotic solvent like THF or ethyl acetate (approx. 10 mL/g of product).
-
Scavenger Addition: Add 10-20 wt% of a thiol-based silica scavenger (e.g., Si-TMT) relative to the crude mass[4].
-
Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 16 hours. (Expert Note: Elevated temperature accelerates the ligand exchange kinetics between the amine and the thiol).
-
Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with 2-3 column volumes of the reaction solvent to ensure complete product recovery[3].
-
Concentration & Validation: Concentrate the filtrate under reduced pressure. Analyze a small aliquot via ICP-MS to confirm residual Pd levels are < 10 ppm[5].
Protocol 2: Acid-Base Extraction for Nitro Precursor Clearance
-
Self-Validating Mechanism: This protocol exploits the distinct pKa difference between the neutral precursor (2-chloro-5-nitropyridine) and the basic product (6-chloropyridin-3-amine). The phase separation inherently isolates the target molecule based on its protonation state[2].
-
Acidification: Dissolve the crude mixture in dichloromethane. Add 1.0 M HCl (aq) and stir for 15 minutes. The basic amine protonates and migrates to the aqueous layer, while the neutral unreacted 2-chloro-5-nitropyridine remains in the organic layer.
-
Phase Separation: Separate the layers. Discard the organic layer (or retain for precursor recovery). Wash the aqueous layer once more with fresh dichloromethane to ensure complete removal of neutral impurities[2].
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH (aq) until the pH reaches 9-10, converting the product back to its free base form.
-
Extraction: Extract the basified aqueous layer with fresh dichloromethane (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
Section 3: Quantitative Data Summaries
Table 1: Comparison of Palladium Scavenging Methods for Aminopyridines [3],[5],[4]
| Purification Method | Mechanism of Action | Average Residual Pd (ppm) | Product Recovery (%) | Best Use Case |
| Celite Filtration | Physical entrapment | > 500 ppm | > 95% | Removal of heterogeneous Pd/C only. |
| Activated Carbon | Non-specific adsorption | 50 - 150 ppm | 70 - 80% | Cost-effective bulk decolorization. |
| Si-Thiol Resin | Chemisorption (Ligand exchange) | < 10 ppm | > 90% | Final polishing for API-grade purity. |
| Recrystallization | Crystal lattice exclusion | 20 - 100 ppm | 60 - 75% | Orthogonal purification step. |
Table 2: Impurity Profile and Chromatographic Behavior [2]
| Compound | Nature | TLC Rf (Hexanes:EtOAc 1:1) | Elution Strategy (Silica Gel) |
| 2-Chloro-5-nitropyridine | Neutral Precursor | 0.75 | Elutes first; no modifier needed. |
| 6-Chloropyridin-3-amine | Basic Product | 0.35 (streaks) | Elutes second; requires 1% TEA. |
| 3-Aminopyridine | Basic Impurity | 0.15 (streaks) | Elutes last; highly polar. |
Section 4: Visualizing the Workflows and Pathways
Workflow for the systematic removal of impurities from 6-Chloropyridin-3-amine.
Reaction pathway showing the generation of dechlorinated and metal impurities.
Sources
- 1. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Degradation in Amine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the thermal and oxidative degradation of amine-based compounds. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed information, please follow the links to the in-depth troubleshooting guides.
Q1: I suspect my amine-based compound is degrading during my experiment. What are the initial signs?
A: Initial signs of degradation can be both visual and analytical. Visually, you might observe a color change (e.g., yellowing or browning), the formation of precipitates, or an increase in solution viscosity.[1][2][3] Analytically, techniques like HPLC or GC-MS may reveal a decrease in the main compound's peak area, the appearance of new impurity peaks, or a shift in retention times.[4][5]
Q2: What is the fundamental difference between thermal and oxidative degradation?
A: Thermal degradation is driven by high temperatures, often in the absence of oxygen, and typically occurs in processes like distillation or reactions run at elevated temperatures (e.g., 100-150°C).[6][7][8] It often involves mechanisms like carbamate polymerization for primary and secondary amines.[2][9] Oxidative degradation, however, is initiated by the presence of oxygen, often catalyzed by metal ions or light, and can occur at much lower temperatures (e.g., 40-70°C).[1][10] This process proceeds through radical-based mechanisms.[6][11]
Q3: My amine compound is stored in a vial on the lab bench. Is it susceptible to degradation?
A: Yes, it is highly susceptible, primarily to oxidative degradation. Exposure to atmospheric oxygen and ambient light can initiate oxidative pathways.[12] Furthermore, if the compound is a primary or secondary amine, it can react with atmospheric carbon dioxide to form carbamates.[13] For long-term stability, it is crucial to store amine compounds under an inert atmosphere (like nitrogen or argon), protected from light, and at reduced temperatures.[13]
Q4: Can I use antioxidants to protect my compound?
A: Absolutely. Antioxidants are a primary strategy for preventing oxidative degradation.[14] They function by scavenging free radicals that initiate the oxidation chain reaction.[11][15] Phenolic antioxidants (like BHT) and aromatic amines are commonly used.[11][14] The choice and concentration of the antioxidant must be optimized for your specific compound and application to avoid interference with your experiments.
Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Troubleshooting Thermal Degradation
Q: My amine solution turns dark brown and becomes viscous upon heating to 120°C for a regeneration step. What is happening and how can I fix it?
A: This is a classic sign of significant thermal degradation. At elevated temperatures, especially in the presence of CO2, primary and secondary amines undergo carbamate polymerization.[6][9] This process forms higher molecular weight oligomers and cyclic compounds like oxazolidinones or ureas, which increase viscosity and often are colored.[7][9]
-
Causality: The reaction is initiated by the formation of a carbamate, which then cyclizes or reacts with other amine molecules.[2][9] The rate of this degradation increases sharply with temperature.[2][16]
-
Solution & Mitigation:
-
Lower the Temperature: Determine the minimum temperature required for your process. Even a 10-20°C reduction can significantly slow degradation rates.[16] The maximum recommended temperature for many common amines like MEA is around 115-120°C.[17]
-
Reduce Residence Time: Minimize the time your compound is held at the high temperature.
-
Consider Amine Structure: Tertiary amines, lacking an N-H proton, are generally more resistant to carbamate polymerization and may be more stable at higher temperatures if they do not have vulnerable ethanol or methyl groups.[7][8] Cyclic amines like piperazine also show higher thermal stability.[7][8]
-
Q: I am performing a reaction in a high-boiling solvent and see multiple new peaks in my GC-MS analysis that I can't identify. Could this be thermal degradation?
A: Yes, this is a strong possibility. Thermal degradation often produces a complex mixture of byproducts.[6][10] For example, secondary amines can degrade via β-elimination, while tertiary amines may undergo dealkylation, forming alcohols and alkenes.[6]
-
Troubleshooting Workflow:
-
Run a Control: Heat your amine compound in the solvent at the reaction temperature without other reagents. Analyze the resulting mixture by GC-MS or LC-MS to see if the same impurity profile is generated.
-
Literature Search: Search for known thermal degradation products of your specific amine or structurally similar compounds.
-
Forced Degradation Study: Intentionally degrade your compound under controlled thermal stress (see protocol below) to generate and identify the primary degradation products. This will help confirm if the peaks seen in your reaction are from thermal breakdown.[18][19]
-
Logical Troubleshooting Flow for Unexpected Degradation
Here is a workflow to diagnose the root cause of degradation in your experiments.
Caption: A decision-tree workflow for diagnosing the root cause of amine degradation.
Troubleshooting Oxidative Degradation
Q: My amine-containing drug formulation is failing stability testing, showing a drop in potency and the formation of new impurities, even when stored at room temperature. Why?
A: This is characteristic of oxidative degradation, a common pathway for amine-containing pharmaceuticals.[20][21] Amines, especially those with electron-rich aromatic rings or tertiary amines, are susceptible to oxidation.[21] The process is often initiated by atmospheric oxygen and can be accelerated by exposure to light, trace metal ions (like Fe³⁺ or Cu²⁺), or peroxide impurities in excipients.[6][22]
-
Causality: The degradation proceeds via a free radical mechanism.[23] An electron or hydrogen atom is abstracted from the amine, forming a radical that reacts with oxygen to create highly reactive peroxide species, leading to a cascade of reactions and a variety of degradation products, such as N-oxides.[6][21]
-
Solution & Mitigation:
-
Inert Atmosphere: Package and handle the drug product under an inert atmosphere (nitrogen or argon) to displace oxygen.[13]
-
Antioxidants: Incorporate a suitable antioxidant into the formulation. Phenolic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective radical scavengers.[14]
-
Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from participating in redox cycling.[24]
-
Light Protection: Store the product in amber or opaque packaging to protect it from photolytic degradation, which can generate radicals and initiate oxidation.[12]
-
Excipient Screening: Ensure all excipients are low in peroxide and metal content. Perform compatibility studies to ensure excipients do not promote degradation.[22]
-
Q: I observe that my secondary amine solution degrades faster than my primary amine analog under the same aerobic conditions. Is this expected?
A: Yes, this observation is consistent with some reported studies. While all amine classes are susceptible, some research indicates that secondary amines can be less stable towards oxidation than primary or tertiary amines under certain conditions.[1] This can be attributed to their nucleophilicity and the stability of the radical intermediates formed.[1] However, the stability is highly dependent on the overall molecular structure, including steric hindrance and the presence of other functional groups.[23] For example, cyclic amines like piperazine often show enhanced resistance to oxidative degradation compared to their linear counterparts.[23]
Protocols and Methodologies
Protocol 1: Forced Degradation Study for Amine Compounds
Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[18][19][25]
Objective: To accelerate the degradation of an amine-based compound under controlled thermal and oxidative stress.
Materials:
-
Amine compound
-
Appropriate solvent (e.g., water, acetonitrile)
-
3-30% Hydrogen Peroxide (H₂O₂) for oxidative stress[18]
-
Stability chamber or oven for thermal stress
-
HPLC or GC system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your amine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Thermal Stress:
-
Transfer an aliquot of the stock solution to a sealed vial.
-
Place the vial in a stability chamber or oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[13]
-
Prepare a control sample stored at ambient temperature.
-
-
Oxidative Stress:
-
Transfer an aliquot of the stock solution to a vial.
-
Add a small volume of 3% H₂O₂.[13] The goal is to achieve about 5-20% degradation, so the amount of H₂O₂ may need to be optimized.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[13]
-
Prepare a control sample with no H₂O₂ added.
-
-
Analysis:
-
After the stress period, dilute the samples if necessary and analyze them by a suitable chromatographic method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradation products) and quantify the loss of the parent amine.
-
Protocol 2: Monitoring Degradation using HPLC
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to quantify the parent amine and its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point. For polar amines that exhibit poor retention, consider a more polar column or use ion-pairing reagents. Some amine-specific columns can exhibit tailing or degradation over time.[4][5]
-
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
The buffer pH should be carefully selected to ensure the amine is in a consistent ionization state for good peak shape.
-
-
Detection:
-
Method Validation: The method should be validated to be "stability-indicating," meaning it can separate the parent drug from all significant degradation products without interference.[18] This is confirmed using samples from forced degradation studies.
Table 1: Comparison of Analytical Techniques for Degradation Monitoring
| Technique | Principle | Pros | Cons | Reference(s) |
| HPLC-UV/DAD | Separation by chromatography, detection by UV-Vis absorbance. | Robust, quantitative, widely available. | Requires chromophore, may not detect all degradants. | [28] |
| LC-MS | Separation by HPLC, identification by mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight of degradants. | More complex, quantification can be challenging. | [26] |
| GC-MS | Separation of volatile compounds by gas chromatography, identification by mass. | Excellent for volatile degradation products. | Not suitable for non-volatile or thermally labile compounds. | [29] |
| NMR Spectroscopy | Identifies molecular structure based on nuclear magnetic properties. | Provides detailed structural information for unknown degradants. | Lower sensitivity, requires pure samples for full characterization. | [26] |
| Ion Chromatography | Separation of ionic species. | Good for analyzing heat-stable salts and ionic degradation products. | Limited to ionic compounds. | [26] |
Underlying Mechanisms
Understanding the chemical pathways of degradation is crucial for developing effective mitigation strategies.
Mechanism of Thermal Degradation
For primary and secondary amines, a prevalent thermal degradation pathway, especially in the presence of CO₂, is carbamate polymerization.[9]
Caption: Simplified pathway of thermal degradation via carbamate polymerization.
This process begins with the reversible reaction of the amine with CO₂ to form a carbamate.[6][30] At high temperatures, this intermediate can dehydrate and cyclize to form a reactive species like an oxazolidone.[9] This reactive intermediate can then be attacked by another amine molecule, leading to the formation of dimers, trimers, and larger oligomers, which results in increased viscosity and solvent loss.[9]
Mechanism of Oxidative Degradation
Oxidative degradation is a radical-driven process. The initiation step involves the formation of an amine radical.
Caption: General mechanism for radical-initiated oxidative degradation of amines.
This process can be initiated by factors like heat, light, or transition metal ions.[6] The key steps are:
-
Initiation: A hydrogen atom is abstracted from the carbon adjacent to the nitrogen (the α-carbon), or an electron is abstracted from the nitrogen itself, to form a highly reactive amine radical.[6][23]
-
Propagation: This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can then abstract a hydrogen from another amine molecule, creating a hydroperoxide and another amine radical, thus propagating a chain reaction.[11]
-
Termination/Decomposition: The hydroperoxides are unstable and can decompose, leading to a variety of smaller, oxygenated degradation products like aldehydes, carboxylic acids, and ammonia.[23][31]
References
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
-
Amine Thermal Degradation in CO2 Capture. Scribd. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). PMC. [Link]
-
Thermal degradation of amines for CO2 capture. ResearchGate. [Link]
-
What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. (2024). minglan Chemical. [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). PMC. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. [Link]
-
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (2009). ACS Publications. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
-
How to prevent the oxidation of Amine Catalyst?. (2025). Mingxu Chemicals Blog. [Link]
-
Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. [Link]
-
Measurement methods for selected emissions from amine- based carbon capture plants. FORCE Technology. [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. Aidic. [Link]
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]
-
What are the Applications of Amines in the Pharmaceutical Industry?. diplomata comercial. [Link]
-
Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. [Link]
-
Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]
-
Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. (2018). ACS Publications. [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). MDPI. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2016). PMC. [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Omnistab. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. Baertschi Consulting. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Antioxidants: a comprehensive review. (2021). PMC. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Amine column degradation. (2009). Chromatography Forum. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]
- Oxidation inhibitors for amine degradation. (2012).
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. IntechOpen. [Link]
-
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2022). PMC. [Link]
-
An Overview of Degradation Strategies for Amitriptyline. (2024). PMC. [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. [Link]
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- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies to prevent hydrolysis of chloropyridine derivatives
Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected degradation of chloropyridine derivatives.
Chloropyridines are foundational building blocks in drug discovery and agrochemical development. However, their inherent electronic structure makes them highly susceptible to unwanted hydrolysis, leading to the formation of thermodynamically stable pyridones (hydroxypyridines). This guide is designed to dissect the causality behind this degradation and provide field-proven, self-validating protocols to safeguard your intermediates.
The Causality of Chloropyridine Hydrolysis
To prevent hydrolysis, we must first understand the thermodynamic and kinetic drivers. The nitrogen atom in the pyridine ring acts as a powerful electron sink. This electronegativity highly activates the 2- and 4-positions of the ring toward Nucleophilic Aromatic Substitution (SNAr) [1].
When exposed to water, hydroxide ions, or even trace moisture at elevated temperatures, the nucleophile attacks the electrophilic carbon bearing the chlorine atom. This forms an anionic Meisenheimer complex. The subsequent elimination of the chloride leaving group results in a hydroxypyridine, which rapidly tautomerizes into the highly stable pyridone[2].
Mechanism of SNAr hydrolysis of 2-chloropyridine to 2-pyridone.
Troubleshooting FAQs
Q: Why does my 2-chloropyridine intermediate completely convert to a pyridone during a routine Suzuki-Miyaura cross-coupling? A: Standard Suzuki protocols often utilize aqueous bases (e.g., Na2CO3 in water/dioxane) and elevated temperatures (80–100 °C). At these temperatures, the SNAr hydrolysis pathway outcompetes the palladium-catalyzed transmetalation step. The hydroxide ions generated in the aqueous base rapidly attack the activated C2 position[2]. Solution: Transition to a strictly anhydrous coupling system. Utilize anhydrous K3PO4 or Cs2CO3 in dry toluene or dioxane. If a fluoride source is needed, anhydrous CsF is highly effective.
Q: I left my 2-chloropyridine solution on the benchtop in a clear vial, and LC-MS shows significant degradation overnight despite being sealed. Why? A: Beyond chemical hydrolysis, chloropyridines are highly susceptible to photolytic degradation. Ultraviolet irradiation (even ambient laboratory fluorescent light over extended periods) catalyzes the decomposition of 2-chloropyridine into 2-hydroxypyridine (2-pyridone) via both oxygen-dependent and oxygen-independent pathways in the presence of trace moisture[3][4]. Solution: Always store chloropyridine solutions in amber glass vials and utilize actinic glassware for reactions requiring extended timeframes.
Q: How do I safely quench a reaction containing unreacted, highly electrophilic chloropyridines without destroying them during the workup? A: Aqueous workups are a primary failure point. Quenching with strong bases like NaOH will immediately drive pyridone formation[2]. Solution: Use a cold, buffered aqueous quench (e.g., saturated NH4Cl at 0 °C). Immediately extract the mixture into a non-polar organic solvent (such as MTBE or heptane) to partition the electrophilic chloropyridine away from the aqueous nucleophiles.
Quantitative Stability Data
Understanding the positional reactivity of your specific derivative is critical for selecting the right reaction conditions.
Table 1: Hydrolysis Susceptibility of Chloropyridine Derivatives
| Derivative | Position | Electronic Activation | Hydrolysis Risk (Aq. Base, 80°C) | Recommended Base for Coupling |
| 2-Chloropyridine | C2 | High (Adjacent to N) | High | Anhydrous K3PO4 / Cs2CO3 |
| 3-Chloropyridine | C3 | Low (No resonance stabilization) | Low | Na2CO3 (aq) generally tolerated |
| 4-Chloropyridine | C4 | Very High (Para to N) | Extreme (Prone to polymerization) | DIPEA / Anhydrous KF |
| 2-Chloro-5-fluoropyridine | C2 | Extreme (F adds inductive pull) | Extreme | Strictly anhydrous conditions |
Self-Validating Experimental Protocols
To guarantee the integrity of your chloropyridine derivatives, implement the following self-validating workflow. This protocol is designed to eliminate the variables that cause SNAr hydrolysis.
Protocol A: Anhydrous Reaction Setup for Highly Activated Chloropyridines
Objective: Execute a nucleophilic or metal-catalyzed reaction without competitive hydrolysis.
-
Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (< 0.1 mmHg) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times. Causality: Removes surface-bound silanol moisture which acts as a latent nucleophile.
-
Solvent Control: Transfer anhydrous solvent (e.g., DMF, Dioxane) via a dry syringe. Validation Step: Perform a Karl Fischer titration on the solvent batch prior to use; moisture content must be < 50 ppm.
-
Reagent Addition: Add the chloropyridine derivative and your non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or anhydrous Cs2CO3).
-
Thermal Control: Maintain the reaction temperature strictly below 60 °C unless kinetically required. Causality: The activation energy for SNAr hydrolysis is highly temperature-dependent.
-
Photolytic Shielding: Wrap the reaction vessel in aluminum foil if utilizing 2-chloropyridine or 2-fluoropyridine derivatives to prevent UV-catalyzed degradation[3].
Step-by-step experimental workflow to prevent chloropyridine hydrolysis.
Protocol B: Safe Workup and Isolation
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Quenching: Slowly add a cold, saturated aqueous solution of NH4Cl (pH ~ 6). Causality: Avoids the high pH spikes associated with NaOH or NaHCO3 that trigger rapid hydrolysis[2].
-
Extraction: Immediately extract the aqueous layer with a non-polar solvent (e.g., Heptane or MTBE). Do not leave the product sitting in the biphasic mixture.
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
References
- A Robust Kilo-Scale Synthesis of Doravirine | Organic Process Research & Development. acs.org.
- Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. researchgate.net.
- Photolytic (UVC) and photocatalyic (UVC/TiO2) decomposition of pyridines - PubMed. nih.gov.
- CAS 109-09-1: 2-Chloropyridine | CymitQuimica. cymitquimica.com.
Sources
Technical Support Center: Enhancing Catalytic Stability for Dehydrogenase Enzymes
Welcome to the technical support center dedicated to enhancing the stability of dehydrogenase enzymes. This guide provides practical, in-depth answers to common questions and troubleshooting strategies for researchers, scientists, and drug development professionals. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can design robust and efficient biocatalytic processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about dehydrogenase stability.
Q1: What are the primary factors that cause my dehydrogenase to lose activity?
A1: Dehydrogenase instability is a multifaceted issue stemming from their protein nature. The primary causes of activity loss are irreversible unfolding and aggregation.[1] Several factors can trigger this:
-
Temperature: Like most enzymes, dehydrogenases have an optimal temperature. Exceeding this can lead to thermal denaturation, where the enzyme unfolds and loses its catalytic structure.[2][3]
-
pH: Each dehydrogenase has a specific pH range for optimal activity and stability.[4] Deviations can alter the ionization state of amino acid residues, disrupting the ionic bonds that maintain the protein's tertiary structure and leading to unfolding.[2][5] The stability of the nicotinamide cofactor is also pH-dependent; NAD(P)H is more stable in alkaline conditions, while the oxidized NAD(P)+ form is more stable in acidic media.[2][6]
-
Organic Solvents: While often necessary to dissolve hydrophobic substrates, organic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation.[1][2]
-
Mechanical Stress: Agitation or shear forces, common in bioreactors, can contribute to unfolding and aggregation.[7][8]
-
Oxidation: The presence of reactive oxygen species can damage amino acid side chains, leading to loss of function.[7]
-
Improper Storage: Repeated freeze-thaw cycles are a major cause of enzyme deactivation.[9][10] Ice crystal formation can disrupt the enzyme's hydration shell and structure.[11]
Q2: How do I select the optimal buffer system for my dehydrogenase reaction?
A2: Buffer selection is critical and goes beyond simply matching the enzyme's optimal pH. The ideal buffer should maintain the pH throughout the reaction without inhibiting the enzyme.
First, determine the enzyme's optimal pH for both activity and stability, as these may differ.[5][12] A common method is to test a series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 5.8-8.0, Tris-HCl for pH 7.5-9.0).[12][13]
Beyond pH, consider the buffer species itself. Some buffer ions can interact with the enzyme or essential metal cofactors, causing inhibition. It's also crucial to account for the change in a buffer's pKa with temperature. For instance, the pH of a Tris buffer is highly temperature-dependent.[14]
A highly effective method for screening optimal buffer conditions (including pH, salt concentration, and additives) is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[14][15] This technique measures the protein's melting temperature (Tm) in various conditions. A higher Tm indicates greater protein stability.[15]
Q3: My reaction stops before the substrate is fully consumed. Could it be cofactor instability?
A3: Yes, this is a very common issue. The nicotinamide cofactors (NAD⁺/NADH, NADP⁺/NADPH) are essential for dehydrogenase activity but are often the least stable components in the system.
-
pH-Dependent Degradation: As mentioned, NAD(P)H is labile under acidic conditions, while NAD(P)⁺ is labile under alkaline conditions.[2] If your reaction involves a pH shift (e.g., from an acid or base being produced), it can accelerate cofactor degradation.
-
Inherent Instability: The reduced cofactors, NADH and NADPH, are particularly susceptible to degradation, which can limit the overall productivity of the enzymatic process.[16]
Because cofactors are expensive, their stoichiometric use is not economically feasible for large-scale synthesis.[17][18] Therefore, implementing a cofactor regeneration system is crucial. This involves using a second enzyme and a sacrificial substrate to continuously recycle the cofactor, keeping its concentration stable and minimizing degradation.[19][20]
Q4: Are there general-purpose additives that I can use to improve the stability of my enzyme?
A4: Yes, several classes of additives, often called excipients or stabilizers, can significantly enhance enzyme longevity during storage and operation.[9]
-
Polyols and Sugars: Glycerol, sorbitol, sucrose, and trehalose are widely used.[7][21] They work by preferentially hydrating the enzyme, creating a protective hydration layer and forming a rigid "glassy" matrix upon drying, which prevents unfolding.[7][22] Glycerol (often at 25-50%) is also used to prevent freezing at -20°C, which helps avoid damage from ice crystals.[10][11]
-
Polymers: Inert polymers like polyethylene glycol (PEG) can be chemically attached to the enzyme's surface ("PEGylation"), which can improve stability in organic solvents.[1]
-
Bovine Serum Albumin (BSA): BSA acts as a "sacrificial" protein, protecting the dehydrogenase from surface adsorption, aggregation, and oxidative damage.[9][22]
-
Reducing Agents: For dehydrogenases sensitive to oxidation, adding a small amount of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol can be beneficial.
The effectiveness of an additive is enzyme-specific, so screening is recommended.
| Additive Class | Examples | Primary Mechanism of Action | Typical Concentration |
| Polyols/Sugars | Glycerol, Sorbitol, Trehalose, Sucrose | Preferential hydration, water replacement, vitrification.[7][22] | 0.5 - 1.5 M or 10-50% (v/v) for glycerol.[21] |
| Proteins | Bovine Serum Albumin (BSA) | Sacrificial protection, prevents aggregation and surface adsorption.[9][22] | 0.1 - 1 mg/mL |
| Polymers | Polyethylene Glycol (PEG) | Surface modification, increases stability in organic solvents.[1] | Varies based on PEGylation strategy. |
| Salts | (NH₄)₂SO₄, NaCl | Can stabilize through effects on hydrophobic interactions (salting-out). | Varies widely (e.g., 50-200 mM).[23] |
| Reducing Agents | DTT, β-mercaptoethanol | Prevent oxidation of sensitive residues like cysteine. | 1 - 5 mM |
Table 1: Common stabilizing additives and their mechanisms.
Section 2: Troubleshooting Guides
This section provides structured approaches to solving specific experimental problems.
Problem 1: My purified enzyme loses activity rapidly, even when stored at -20°C or -80°C.
A1: This points to issues with storage conditions or inherent enzyme instability. Let's diagnose the root cause.
This diagnostic workflow helps pinpoint the source of storage instability.
Caption: Diagnostic workflow for storage instability.
Causality Explained:
-
Freeze-Thaw Cycles: The formation of ice crystals during freezing can physically damage the protein.[11] Thawing and refreezing repeats this damaging process. Aliquoting is a simple and highly effective preventative measure.[10]
-
Cryoprotectants: Additives like glycerol interfere with ice crystal formation and maintain a hydration shell around the enzyme, preserving its structure in the frozen state.[11]
-
Low Concentration Effects: At low concentrations, a significant fraction of the enzyme can be lost through adsorption to the walls of the storage tube. A carrier protein like BSA competitively coats these surfaces.[9]
Problem 2: The reaction starts well but the rate quickly declines over hours (process instability).
A2: This is a classic case of process-induced inactivation. The likely culprits are product inhibition, cofactor degradation, or operational denaturation (pH/temp shifts).
Step 1: Rule out Product/Substrate Inhibition
-
Experiment: Run the reaction and spike it with a high concentration of the final product. If the reaction rate immediately drops, you have product inhibition. Similarly, very high substrate concentrations can sometimes be inhibitory.[24]
-
Solution: Consider in-situ product removal (ISPR) techniques like liquid-liquid extraction or crystallization. For substrate inhibition, a fed-batch strategy, where the substrate is added gradually, can maintain it at a non-inhibitory concentration.
Step 2: Assess Cofactor Stability
-
Experiment: Measure the concentration of NADH/NADPH (via absorbance at 340 nm) or NAD⁺/NADP⁺ in your reaction mixture over time.[25] A steady decrease indicates degradation is a limiting factor.
-
Solution: Implement a cofactor regeneration system. This is the most robust solution for long-term process stability.
Step 3: Evaluate Operational Stability
-
Experiment: Monitor the pH and temperature of your reaction vessel over the entire course of the experiment. An unbuffered reaction can experience significant pH shifts.
-
Solution: Ensure you are using a buffer with sufficient capacity for the desired pH range. If the reaction is highly exothermic, implement temperature control. For extreme conditions, enzyme immobilization is a powerful strategy to enhance stability.[26][27]
Problem 3: I'm observing enzyme precipitation or aggregation during my reaction.
A3: Aggregation is a common form of irreversible inactivation where unfolded proteins clump together.[1] This is often triggered by thermal or chemical stress.
-
Root Cause Analysis: Aggregation is often preceded by partial unfolding. The hydrophobic core of the protein becomes exposed and interacts with other unfolded molecules.[8] This is exacerbated by:
-
High Temperatures: Running the reaction closer to the enzyme's melting temperature (Tm).
-
Sub-optimal pH: Moving away from the pH of maximum stability.
-
High Protein Concentration: Increases the likelihood of intermolecular interactions.
-
Mechanical Agitation: Can physically promote the aggregation of partially unfolded intermediates.
-
-
Solutions:
-
Optimize Conditions: Lower the reaction temperature and ensure the pH is optimal for stability, not just activity.[8]
-
Use Stabilizing Additives: Sugars (trehalose, sorbitol) and certain amino acids (like arginine and proline) can act as aggregation suppressors.[8]
-
Immobilization: Attaching the enzyme to a solid support can physically prevent individual enzyme molecules from aggregating.[27][28] Covalent binding or entrapment are effective methods.[27][29]
-
Problem 4: My cofactor regeneration system isn't efficient, and the overall reaction is slow.
A4: An inefficient regeneration system can become the rate-limiting step of your entire process. The key is to ensure the regeneration reaction is faster than both the main reaction and any cofactor degradation pathways.
-
Common Regeneration Systems:
-
Formate Dehydrogenase (FDH): Uses formate as a substrate, producing CO₂. It is widely used for NADH regeneration and is not known to cause product inhibition.[19]
-
Glucose Dehydrogenase (GDH): Uses glucose as a substrate, producing gluconic acid. It can regenerate both NADH and NADPH.[20]
-
NAD(P)H Oxidase: Uses molecular oxygen to regenerate the oxidized cofactor (NAD(P)⁺), producing water or H₂O₂. This is useful for oxidation reactions.[17][18]
-
| Regeneration System | Cofactor | Sacrificial Substrate | Byproduct | Key Advantages/Disadvantages |
| Formate Dehydrogenase (FDH) | NADH | Formate | CO₂ | Widely used, no product inhibition, byproduct is a gas.[19] |
| Glucose Dehydrogenase (GDH) | NADH, NADPH | Glucose | Gluconic acid | High efficiency, but byproduct can lower pH.[20] |
| NAD(P)H Oxidase | NAD(P)⁺ | O₂ | H₂O or H₂O₂ | Drives oxidation reactions, avoids substrate addition for regeneration.[17][18] |
Table 2: Comparison of common enzymatic cofactor regeneration systems.
-
Troubleshooting Steps:
-
Check Enzyme Ratios: Ensure the activity of the regeneration enzyme (e.g., FDH) is not the bottleneck. You may need to increase its concentration relative to the main dehydrogenase.
-
Ensure Substrate Availability: The sacrificial substrate (e.g., formate) must be present in non-limiting concentrations.
-
Consider Byproduct Effects: If using GDH, the gluconic acid byproduct will lower the pH. Ensure your buffer has enough capacity to handle this, or the main reaction will slow down as the pH deviates from the optimum.
-
Co-immobilization: For maximum efficiency, consider co-immobilizing both the main dehydrogenase and the regeneration enzyme on the same support. This keeps the cofactor localized, minimizing diffusion limitations and improving overall turnover.[30]
-
Caption: Dehydrogenase cycle with cofactor regeneration.
Section 3: Key Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer and Additive Screening
This protocol allows for the rapid screening of conditions that enhance the thermal stability of a dehydrogenase. An increase in the measured melting temperature (Tm) correlates with increased stability.[14]
Materials:
-
Real-Time PCR (qPCR) machine capable of melt curve analysis.[23]
-
96-well PCR plates.[23]
-
SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific).[15]
-
Your purified dehydrogenase enzyme.
-
A range of buffers, salts, and additives to be tested.
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing your enzyme and SYPRO Orange dye in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration of the enzyme is typically 1-5 µM, and the dye is used at a 5x final concentration from the stock.[23]
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well PCR plate.[31]
-
Add Test Compounds: To each well, add a small volume of the buffer, salt, or additive you wish to test. For example, to test pH, you would add a series of buffers from pH 4.0 to 9.0.[15] To test additives, you would add different concentrations of glycerol, sorbitol, etc.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove bubbles.
-
Run Melt Curve Analysis: Place the plate in the qPCR instrument. Set up a melt curve protocol to ramp the temperature from 25°C to 95°C, increasing by 0.5°C per step, while continuously monitoring fluorescence.[23]
-
Analyze Data: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the midpoint of the transition, often calculated by finding the peak of the first derivative of the curve. Conditions that result in a higher Tm are considered to be stabilizing for the protein.[14]
Protocol 2: Setting up a Formate Dehydrogenase (FDH) Cofactor Regeneration System
This protocol describes a standard batch reaction for a dehydrogenase-catalyzed reduction using an FDH system to regenerate NADH.
Materials:
-
Your primary dehydrogenase (DH).
-
Formate Dehydrogenase (FDH).
-
Substrate (e.g., a ketone).
-
Sodium Formate.
-
NAD⁺.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
Methodology:
-
Prepare Reaction Mixture: In a temperature-controlled vessel, prepare the reaction buffer containing the substrate (e.g., 50 mM), sodium formate (e.g., 100-150 mM, typically 2-3 equivalents of the substrate), and a catalytic amount of NAD⁺ (e.g., 0.5-1 mM).
-
Initiate the Reaction: Add the primary dehydrogenase (e.g., 1-5 mg/mL) and the formate dehydrogenase (ensure sufficient units of FDH activity to avoid it being rate-limiting) to the reaction mixture.
-
Monitor Progress: Take samples at regular intervals. Monitor the disappearance of the substrate and the appearance of the product using an appropriate analytical method (e.g., HPLC, GC).
-
Troubleshooting:
-
If the reaction stalls, check the pH. If it has drifted, adjust it back to the optimum.
-
If the rate is slow, the ratio of FDH to the primary dehydrogenase may need to be increased.
-
Ensure the sodium formate concentration is not depleted.
-
References
-
Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Publications. [Link]
-
Patsnap. (2025). Enzyme Stabilizers And Additives For Enhanced Longevity. Patsnap Eureka. [Link]
-
Pielak, G. J., & Pielak, E. A. (2021). Protecting Enzymes from Stress-Induced Inactivation. PMC - NIH. [Link]
-
Minteer, S. D., & Hickey, D. P. (2021). Advances in Electrochemical Cofactor Regeneration: Enzymatic and Non-Enzymatic Approaches. NSF PAR. [Link]
-
Gray, C. J. (1988). Additives and Enzyme Stability. ResearchGate. [Link]
-
Rehn, G., Pedersen, A. T., & Woodley, J. (2016). Application of NAD(P)H oxidase for cofactor regeneration in dehydrogenase catalyzed oxidations. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of purified... ResearchGate. [Link]
-
Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]
-
MDPI. (2023). Stability Enhancement of Aldehyde Dehydrogenase from Anoxybacillus geothermalis Strain D9 Immobilized onto Seplite LX120. MDPI. [Link]
-
Frontiers. (2024). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
-
BBI Solutions. (2025). Double Your Shelf Life: Long Lasting Fast Glucose Enzymes. BBI Solutions. [Link]
-
ResearchGate. (n.d.). The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE. ResearchGate. [Link]
-
MDPI. (2023). Enzyme Immobilization Techniques. Encyclopedia MDPI. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
ResearchGate. (2022). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. ResearchGate. [Link]
-
MDPI. (2016). Enzyme Engineering for In Situ Immobilization. MDPI. [Link]
-
Bio-Rad. (2019). Protein Thermal Shift Assays Made Easy with Bio-Rad's Family of CFX Real-Time PCR Detection Systems. Bio-Rad. [Link]
-
Co-Immobilization of Dehydrogenases and Their Cofactors in Electrochemical Biosensors. (2009). PMC. [Link]
-
Bio-protocol. (n.d.). Protein Thermal Shift Assay. Bio-protocol. [Link]
-
PubMed. (2003). Effect of pH on the stability of hexokinase and glucose 6-phosphate dehydrogenase. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. ResearchGate. [Link]
-
Frontiers. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. [Link]
-
A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025). PMC. [Link]
-
Frontiers. (2022). Editorial: Cofactor regeneration technologies for microbial cell factory. Frontiers in Bioengineering and Biotechnology. [Link]
-
K2 Scientific. (2023). Enzymes Storage Best Practices to Prevent Premature Degradation. K2 Scientific. [Link]
-
Beta LifeScience. (2026). Introduction: Why Enzyme Storage Determines Experimental Success. Beta LifeScience. [Link]
-
Gyan Sanchay. (n.d.). Immobilization of Enzymes and Cells: Methods, Effects and Applications. Gyan Sanchay. [Link]
-
Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2022). PMC. [Link]
-
ResearchGate. (2024). Enhanced catalytic activity and stability of lactate dehydrogenase for cascade catalysis of D-PLA by rational design. ResearchGate. [Link]
-
Catalytic Activity, Stability, and Loading Trends of Alcohol Dehydrogenase Enzyme Encapsulated in a Metal–Organic Framework. (2020). PMC. [Link]
-
ACS Publications. (2024). Activation and Stabilization of Engineered Amine Dehydrogenase by Fatty Acids for Bioprocess Intensification of Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Strategies to alleviate protein aggregation. ResearchGate. [Link]
-
Analyst (RSC Publishing). (2015). Long-term dry storage of enzyme-based reagents for isothermal nucleic acid amplification in a porous matrix for use in point-of-care diagnostic devices. Analyst. [Link]
-
Factors Affecting the Activity of the Lactate Dehydrogenase of Streptococcus cremoris. (1966). PMC. [Link]
-
BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. [Link]
-
Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. (2024). PMC. [Link]
-
ResearchGate. (2019). Dehydrogenase enzyme activity: would you take a look at my data? ResearchGate. [Link]
-
ResearchGate. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. ResearchGate. [Link]
-
MDPI. (2022). Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. MDPI. [Link]
-
bioRxiv. (2025). Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. bioRxiv. [Link]
-
Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering. (2020). PMC. [Link]
-
Engormix. (2021). Factors Affecting Enzyme Activity. Engormix. [Link]
Sources
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Validation & Comparative
Comparative Analysis of 1-(6-Chloropyridin-3-yl)ethanol Synthesis Routes
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Synthesis
Introduction & Strategic Overview
1-(6-Chloropyridin-3-yl)ethanol (CAS: 23092-75-3) is a highly versatile heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The molecule features two critical functional sites: a reactive 6-chloro group (amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling) and a 1-hydroxyethyl moiety.
Selecting the optimal synthetic route for this intermediate is a critical decision in process chemistry. The choice directly impacts scalability, cost-of-goods (COGs), and enantiomeric purity. This guide objectively evaluates the three primary synthetic methodologies—chemical ketone reduction, Grignard addition, and asymmetric transfer hydrogenation—providing mechanistic insights and validated step-by-step protocols.
Pathway Comparisons & Mechanistic Insights
Route 1: Chemical Reduction of 1-(6-Chloropyridin-3-yl)ethanone
The most direct and cost-effective route to the racemic alcohol involves the reduction of the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone (CAS: 55676-22-7) [1].
-
Causality & Mechanism: Sodium borohydride (NaBH₄) is utilized as a stoichiometric reducing agent. The reaction proceeds via the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon. Methanol (or ethanol) is deliberately chosen as the solvent because it not only dissolves the polar precursors but also serves as the necessary proton source to quench the intermediate boron-alkoxide complex, driving the reaction to completion.
-
Best For: Early-stage discovery, large-scale racemic intermediate generation, and highly cost-sensitive projects.
Route 2: Grignard Addition to 6-Chloropyridine-3-carboxaldehyde
An alternative approach constructs the carbon framework via nucleophilic addition, starting from 6-chloropyridine-3-carboxaldehyde.
-
Causality & Mechanism: Methylmagnesium bromide (MeMgBr) delivers a highly nucleophilic methyl carbanion equivalent to the electrophilic aldehyde carbon. Because Grignard reagents are highly sensitive to moisture and acidic protons, the reaction mandates strictly anhydrous conditions and an aprotic solvent (THF). The magnesium alkoxide intermediate is subsequently hydrolyzed during an acidic aqueous workup.
-
Best For: Scenarios where the aldehyde precursor is significantly cheaper or more readily available than the methyl ketone, or when exploring homologous alkyl additions (e.g., using ethylmagnesium bromide).
Route 3: Asymmetric Transfer Hydrogenation (ATH)
For applications requiring stereodefined (R)- or (S)-1-(6-chloropyridin-3-yl)ethanol, catalytic[2] is the industry standard.
-
Causality & Mechanism: Utilizing a chiral Ruthenium catalyst such as RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst), the reaction relies on a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen donor. The stereoselectivity is governed by the chiral spatial arrangement of the TsDPEN ligand. The ligand creates a steric pocket that directs the hydride transfer exclusively to one face of the ketone via a highly ordered, six-membered pericyclic transition state.
-
Best For: Late-stage API synthesis requiring high enantiomeric excess (>98% ee) without the need for high-pressure hydrogen gas infrastructure.
Quantitative Data Presentation
The following table summarizes the performance metrics of each route based on standard laboratory-scale (10–500g) optimizations.
| Parameter | Route 1: NaBH₄ Reduction | Route 2: Grignard Addition | Route 3: Asymmetric Transfer Hydrogenation |
| Primary Precursor | 1-(6-Chloropyridin-3-yl)ethanone | 6-Chloropyridine-3-carboxaldehyde | 1-(6-Chloropyridin-3-yl)ethanone |
| Stereochemical Outcome | Racemic | Racemic | Enantiopure (R or S) |
| Typical Isolated Yield | 90 - 95% | 80 - 85% | 85 - 90% |
| Enantiomeric Excess (ee) | 0% | 0% | > 98% |
| Scalability | Excellent | Moderate (Highly Exothermic) | Good (Dependent on catalyst loading) |
| Cost Efficiency | High | Medium | Low (High initial transition metal cost) |
| Environmental Impact | Low (Aqueous quench) | Medium (Ethereal solvents) | Low (High atom economy, transfer H₂) |
Experimental Protocols
Protocol A: NaBH₄ Reduction (Route 1)
-
Preparation: Dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 eq, 100 mmol) in anhydrous methanol (200 mL, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Chill the solution to 0 °C using an ice-water bath to control the initial exotherm.
-
Addition: Add NaBH₄ (1.2 eq, 120 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or HPLC.
-
Workup: Quench the reaction slowly with saturated aqueous NH₄Cl (50 mL). Evaporate the bulk methanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic product as a pale yellow oil/solid.
Protocol B: Grignard Addition (Route 2)
-
Preparation: Flame-dry a 3-neck flask under argon. Dissolve 6-chloropyridine-3-carboxaldehyde (1.0 eq, 50 mmol) in anhydrous THF (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq, 55 mmol) via an addition funnel over 45 minutes, maintaining internal temperature below -70 °C.
-
Reaction: Allow the reaction to slowly warm to 0 °C over 1.5 hours.
-
Workup: Carefully quench with 1M HCl (aq) (50 mL) at 0 °C to neutralize the magnesium alkoxide. Extract with MTBE (3 x 75 mL). Wash organics with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.
Protocol C: Asymmetric Transfer Hydrogenation (Route 3)
-
Preparation: Charge a pressure-rated reactor with 1-(6-chloropyridin-3-yl)ethanone (1.0 eq, 50 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%, 0.25 mmol).
-
Solvent/Donor Addition: Purge the vessel with nitrogen. Add a pre-mixed 5:2 (molar ratio) azeotrope of Formic Acid and Triethylamine (50 mL).
-
Reaction: Stir the homogeneous mixture at 40 °C for 16 hours. CO₂ gas will evolve as formic acid is consumed.
-
Workup: Dilute the mixture with water (100 mL) and extract with Dichloromethane (3 x 50 mL). Wash the organic layer with water, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from heptane/isopropanol to upgrade the enantiomeric excess to >99% ee.
Workflow Visualization
Synthetic pathways for 1-(6-Chloropyridin-3-yl)ethanol via reduction and Grignard addition.
References
Structure-activity relationship of 1-(6-Chloropyridin-3-yl)ethanol analogs
A Comparative Guide to the Structure-Activity Relationship of 1-(6-Chloropyridin-3-yl)ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(6-chloropyridin-3-yl)ethanol analogs. While direct, comprehensive studies on this specific series of compounds are not extensively published, we can infer critical SAR principles from closely related structures, particularly within the neonicotinoid class of insecticides. The 6-chloropyridin-3-yl moiety is a well-established pharmacophore that targets nicotinic acetylcholine receptors (nAChRs), suggesting a likely mechanism of action for the ethanol analogs.[1] This guide will synthesize available data to predict how structural modifications may influence biological activity, with a strong emphasis on the pivotal role of stereochemistry.
The Core Scaffold: A Privileged Pharmacophore
The 6-chloropyridin-3-yl group is a cornerstone of many biologically active compounds, most notably the neonicotinoid insecticides. Its structural features, including the electron-withdrawing chlorine atom and the pyridine nitrogen, are crucial for interaction with the target receptor. The ethanol substituent at the 3-position introduces a chiral center, a critical consideration for biological activity.
The Critical Role of Stereochemistry
The introduction of a hydroxyl group at the benzylic position creates a chiral center, leading to (R) and (S) enantiomers. Evidence from structurally similar compounds strongly indicates that the stereochemistry at this position will have a profound impact on the biological activity of 1-(6-chloropyridin-3-yl)ethanol analogs.
A study on the asymmetric neonicotinoid, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, which shares the same chiral ethylpyridinyl core, demonstrated significant differences between its enantiomers.[1] The (S)-enantiomer exhibited substantially higher neuroblocking potency and binding affinity to housefly head membrane preparations compared to the (R)-enantiomer.[1]
Table 1: Comparison of Enantiomeric Activity in a Structurally Related Neonicotinoid [1]
| Enantiomer | Neuroblocking Potency (µM) on American Cockroach Nerve Cord | IC50 (µM) for [3H]imidacloprid Binding Inhibition in Housefly Head |
| (S)-isomer | 5.9 | 0.19 |
| (R)-isomer | 73 | 0.95 |
This data strongly suggests that the (S)-enantiomer of 1-(6-chloropyridin-3-yl)ethanol is likely to be the more active stereoisomer. The precise orientation of the hydroxyl group is expected to be critical for optimal interaction with the binding site on the nAChR.
Inferred Structure-Activity Relationships
Based on the broader knowledge of neonicotinoid SAR, we can hypothesize how modifications to the 1-(6-chloropyridin-3-yl)ethanol scaffold might influence its activity.
Modifications of the Hydroxyl Group
-
Esterification/Etherification: Conversion of the hydroxyl group to an ester or ether would likely reduce activity if the hydroxyl group is involved in a critical hydrogen bond interaction with the receptor. However, this modification could also alter pharmacokinetic properties such as membrane permeability.
-
Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen bond donors/acceptors (e.g., amine, thiol) would provide insight into the nature of the interaction at the receptor site.
Modifications of the Ethyl Chain
-
Chain Length: Altering the length of the alkyl chain bearing the hydroxyl group (e.g., methanol or propanol analogs) would change the spatial relationship between the pyridine ring and the hydroxyl group. This would likely impact the ability of the molecule to adopt the optimal conformation for receptor binding.
-
Substitution on the Chain: Introducing substituents on the ethyl chain would increase steric bulk and could either enhance or disrupt binding, depending on the topography of the receptor's binding pocket.
Modifications of the Pyridine Ring
-
Substitution at other positions: While the 6-chloro and 3-pyridyl core is generally considered essential, minor modifications at other positions on the pyridine ring could be explored to fine-tune electronic properties and metabolic stability.
Mechanistic Target: Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoids containing the 6-chloropyridin-3-yl moiety are known to act as agonists at insect nAChRs.[1] These receptors are ligand-gated ion channels that play a key role in synaptic transmission. The binding of neonicotinoids leads to overstimulation of the nervous system, paralysis, and death of the insect. It is highly probable that 1-(6-chloropyridin-3-yl)ethanol analogs also target nAChRs.
Diagram 1: Hypothesized Binding at the nAChR
Caption: Hypothesized binding interactions of 1-(6-chloropyridin-3-yl)ethanol within the nAChR binding pocket.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 1-(6-chloropyridin-3-yl)ethanol analogs, based on methodologies used for related compounds.
Synthesis of 1-(6-Chloropyridin-3-yl)ethanol
A common synthetic route involves the reduction of 1-(6-chloropyridin-3-yl)ethanone. For the preparation of enantiomerically pure analogs, an asymmetric reduction or chiral resolution would be necessary.
Diagram 2: Synthetic Workflow
Caption: General workflow for the asymmetric synthesis of chiral 1-(6-chloropyridin-3-yl)ethanol analogs.
Biological Evaluation: nAChR Binding Assay
The affinity of the analogs for the target receptor can be determined using a competitive binding assay with a radiolabeled ligand, such as [3H]imidacloprid.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a source rich in nAChRs (e.g., housefly heads or specific cell lines expressing the receptor).
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]imidacloprid and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Comparative Analysis and Future Directions
While the direct SAR of 1-(6-chloropyridin-3-yl)ethanol analogs is yet to be fully elucidated, the available data from structurally related compounds provides a strong foundation for future research. Key areas for investigation include:
-
Chiral Synthesis and Evaluation: The synthesis and biological testing of the individual (R) and (S) enantiomers are crucial to confirm the hypothesis that the (S)-enantiomer is more active.
-
Systematic Modification: A systematic SAR study involving modifications to the hydroxyl group, ethyl chain, and pyridine ring will provide a more complete picture of the structural requirements for optimal activity.
-
Computational Modeling: Molecular docking and QSAR studies can be employed to further refine the understanding of the ligand-receptor interactions and guide the design of more potent analogs.
By leveraging the extensive knowledge base of neonicotinoid chemistry and pharmacology, researchers can efficiently explore the potential of 1-(6-chloropyridin-3-yl)ethanol analogs as novel bioactive molecules.
References
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Synthesis, crystal structure, insecticidal activity and DFT study on the geometry and vibration of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate. PubMed. [Link]
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Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. PMC. [Link]
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Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. PubMed. [Link]
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Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Assiut University. [Link]
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(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride. MySkinRecipes. [Link]
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Synthesis and biological evaluation of novel chiral diazepine derivatives as bombesin receptor subtype-3 (BRS-3) agonists incorporating an antedrug approach. EMBL-EBI. [Link]
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Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. [Link]
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TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. PMC. [Link]
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Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. PubMed. [Link]
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Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]
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Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]
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The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Scilit. [Link]
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(E)-N-[(6-Chloropyridin-3-yl)methyl]-N-cyano-N-methylacetamidine. ResearchGate. [Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]
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Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS AND TOXICITY STUDIES OF MIXTURES OF CHEMICALS WITH ANAESTHETIC POTENCY. DSpace. [Link]
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Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. PMC. [Link]
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Stereoselective Efficacy in Agrochemicals: A Comparative Guide to (S) and (R)-Enantiomers in Insecticidal Activity
Chirality fundamentally dictates how xenobiotics interact with biological targets. In the development of modern agrochemicals, the enantiomers of a racemic mixture rarely exhibit identical biological activity, pharmacokinetics, or environmental degradation profiles. Typically, one enantiomer (the eutomer) binds with high affinity to the target receptor, while the other (the distomer) acts as inactive chemical baggage, potentially contributing to off-target toxicity or environmental persistence.
As drug development professionals and agrochemical scientists, moving beyond racemic mixtures to enantiopure formulations is critical for optimizing efficacy and minimizing ecological impact. This guide provides an objective, data-driven comparison of (S) and (R)-enantiomers across major insecticide classes and outlines a self-validating experimental framework for stereoselective evaluation.
Mechanistic Divergence in Chiral Insecticides
Understanding the causality behind enantioselective toxicity requires analyzing whether the compound is a direct-acting agent or a pro-insecticide requiring metabolic activation.
Oxadiazines: The Indoxacarb Bioactivation Paradigm
Indoxacarb serves as the premier example of stereospecific pro-insecticide bioactivation. The racemic mixture consists of the (S)-enantiomer (DPX-KN128) and the (R)-enantiomer (DPX-KN127). However, only the (S)-enantiomer possesses potent insecticidal activity 1.
Upon ingestion by target pests like Spodoptera frugiperda, (S)-indoxacarb is rapidly cleaved by insect esterases and amidases into the active N-decarbomethoxylated metabolite (DCJW). DCJW acts as a profound blocker of voltage-gated sodium channels (VGSCs), leading to rapid neurotoxicity. The (R)-enantiomer is poorly metabolized; experimental data shows that the concentration of active DCJW in (S)-indoxacarb treated groups is 2.73 times higher than in (R)-indoxacarb groups 2.
Indoxacarb bioactivation pathway highlighting (S)-enantiomer conversion to active DCJW.
Isoxazolines: Fluralaner's Direct Antagonism
Unlike pro-insecticides, isoxazolines such as fluralaner act directly on γ-aminobutyric acid (GABA) gated chloride channels without requiring prior metabolic activation. The (S)-enantiomer of fluralaner is 33 to 39 times more active than its (R)-counterpart against agricultural pests like Chilo suppressalis3. Molecular docking explains this causality: (S)-fluralaner achieves a highly favorable binding energy (-6.90 kcal/mol) within the GABAR pore, whereas the (R)-enantiomer suffers from steric clashes that prevent optimal hydrogen bonding, rendering it largely inactive.
Carbamates: The Fenobucarb Exception
It is a common misconception that the (S)-enantiomer is universally the active agent. For the carbamate insecticide fenobucarb, the (R)-enantiomer demonstrates 1.8 to 2.7 times higher bioactivity than the (S)-enantiomer against target organisms. Furthermore, (R)-fenobucarb exhibits lower off-target toxicity to non-target aquatic species like zebrafish, proving that enantiomeric preference is strictly dependent on the specific 3D architecture of the target receptor 4.
Quantitative Performance Comparison
To facilitate objective decision-making in formulation development, the following table summarizes the differential activity of (S) and (R) enantiomers across the discussed chemical classes.
| Insecticide | Chemical Class | Target Pest | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Eutomer/Distomer Ratio | Primary Mechanism |
| Indoxacarb | Oxadiazine | S. frugiperda | LC₅₀: 2.61 mg/kg | LC₅₀: 463.52 mg/kg | ~177x higher for (S) | Bioactivated to DCJW; VGSC blocker. |
| Fluralaner | Isoxazoline | C. suppressalis | High (-6.90 kcal/mol) | Poor binding affinity | 33–39x higher for (S) | Direct GABA receptor antagonism. |
| Fenobucarb | Carbamate | C. pyrenoidosa | Lower Activity | Higher Activity | 1.8–2.7x higher for (R) | Acetylcholinesterase (AChE) inhibitor. |
Experimental Methodology: Enantioselective Validation Workflow
To rigorously evaluate the differential activity of enantiomers, researchers must employ a self-validating experimental system that isolates intrinsic target-site affinity from metabolic variables. Do not rely solely on in vivo mortality rates, as they conflate pharmacokinetics with pharmacodynamics.
Phase 1: Chiral Resolution and Purity Validation
-
Protocol: Separate the racemic mixture using Preparative Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase. Validate the purity of the isolated fractions using analytical HPLC-UV/MS.
-
Causality: Trace contamination of the eutomer (active) within the distomer (inactive) fraction is the leading cause of false-positive activity in stereoisomer testing. Achieving >99% enantiomeric excess (ee) ensures that any observed biological activity is intrinsic to the specific enantiomer being tested.
-
Self-Validation: Integrate a polarimetric detector inline with the MS. The specific optical rotation (+ or -) must perfectly correlate with the isolated fractions, providing orthogonal confirmation of chiral identity before any biological assay begins.
Phase 2: In Vivo Bioassays with Pharmacokinetic Controls
-
Protocol: Administer pure enantiomers topically and via diet to target pests. Calculate the LC₅₀ at 24h, 48h, and 96h intervals.
-
Causality: Comparing topical versus dietary exposure differentiates intrinsic receptor toxicity from cuticular penetration barriers. For pro-insecticides like indoxacarb, dietary ingestion is crucial to facilitate gut-esterase bioactivation.
-
Self-Validation: Always include the racemic mixture as a positive control. The LC₅₀ of the racemate must mathematically align with the weighted average of the pure enantiomers. If the racemate is significantly more potent than the sum of its parts, it indicates synergistic binding, prompting a necessary re-evaluation of the receptor model.
Phase 3: In Vitro Target-Site Binding (Patch-Clamp Electrophysiology)
-
Protocol: Express target receptors (e.g., insect VGSC or GABA) in Xenopus oocytes or CHO cells. Apply pure enantiomers and measure the resulting ion current blockade.
-
Causality: In vivo assays cannot distinguish between poor receptor affinity and rapid metabolic clearance. Patch-clamp electrophysiology isolates the physical receptor-ligand interaction, definitively proving whether the distomer is truly inactive at the target site.
-
Self-Validation: Implement a wash-out phase. If the (S)-enantiomer shows irreversible binding while the (R)-enantiomer washes out immediately, the stereospecificity of the binding pocket is definitively confirmed.
Self-validating experimental workflow for evaluating enantioselective insecticidal activity.
Conclusion
The transition from racemic mixtures to enantiopure agrochemicals represents a critical leap in sustainable pest management. By isolating the active enantiomer—whether it is the (S)-enantiomer in indoxacarb and fluralaner, or the (R)-enantiomer in fenobucarb—developers can drastically reduce the chemical load applied to the environment while maintaining or enhancing target efficacy. Utilizing the self-validating experimental frameworks detailed above ensures that formulation decisions are grounded in irrefutable mechanistic data.
References
- INDOXACARB - INCHEM. inchem.org.
- The stereoselective bioactivity and mechanism of indoxacarb against Spodoptera frugiperda.
- Enantioselective Detection, Bioactivity and Metabolism of the Novel Chiral Insecticide Fluralaner.
- Comprehensive Enantioselectivity Evaluation of Insecticidal Activity and Mammalian Toxicity of Fenobucarb. acs.org.
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A Comparative Guide to Purity Assessment of 1-(6-Chloropyridin-3-yl)ethanol by HPLC-UV and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of purity for pharmaceutical intermediates like 1-(6-Chloropyridin-3-yl)ethanol is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the industry-standard method, with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-(6-Chloropyridin-3-yl)ethanol. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key analytical parameters. This guide aims to equip researchers with the necessary knowledge to make informed decisions on method selection for the quality control of this important chemical entity.
Introduction: The Significance of Purity for 1-(6-Chloropyridin-3-yl)ethanol
1-(6-Chloropyridin-3-yl)ethanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a chlorinated pyridine ring and an ethanol substituent, makes it a versatile intermediate. However, the synthetic routes to this compound can introduce various impurities, including unreacted starting materials, by-products, and degradation products.[1] The presence of these impurities, even in trace amounts, can have a significant impact on the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 1-(6-Chloropyridin-3-yl)ethanol. Its high resolution and sensitivity make it ideal for separating and quantifying the main component from its closely related impurities.[2] This guide will provide a comprehensive overview of a validated HPLC-UV method and compare its performance with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly useful for identifying and quantifying volatile impurities.[3]
Methodologies for Purity Assessment
A multifaceted analytical approach is often necessary to provide a comprehensive purity profile of a synthesized compound. Below, we compare the principles and typical performance of HPLC-UV and GC-MS for the analysis of 1-(6-Chloropyridin-3-yl)ethanol.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.[4]
Advantages:
-
High resolution for separating closely related impurities.
-
Suitable for non-volatile and thermally labile compounds.
-
Widely available and well-established technique in pharmaceutical analysis.[5]
Limitations:
-
Requires that impurities have a UV chromophore for detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information and sensitive detection.[3]
Advantages:
-
High sensitivity for detecting trace-level volatile impurities.
-
Provides structural information about impurities, aiding in their identification.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.
Experimental Protocols
Primary Method: HPLC-UV Purity Assessment
This protocol outlines a standard reversed-phase HPLC-UV method for the purity determination of 1-(6-Chloropyridin-3-yl)ethanol.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(6-Chloropyridin-3-yl)ethanol.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Alternative Method: GC-MS for Volatile Impurity Profiling
This protocol describes a GC-MS method for the identification and quantification of potential volatile impurities in 1-(6-Chloropyridin-3-yl)ethanol.
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Dissolve approximately 5 mg of 1-(6-Chloropyridin-3-yl)ethanol in 1 mL of a volatile solvent such as dichloromethane.
Data Analysis: Purity is estimated by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the purity assessment of 1-(6-Chloropyridin-3-yl)ethanol.
| Parameter | HPLC-UV | GC-MS |
| Typical Purity Range (%) | 98.0 - 99.9% | 97.5 - 99.8% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% |
| Key Advantages | High resolution, suitable for non-volatile compounds. | High sensitivity, provides structural information. |
| Key Disadvantages | Requires UV chromophore for detection. | Not suitable for non-volatile or thermally labile compounds. |
Visualization of Analytical Workflows
Caption: Workflow for purity assessment of 1-(6-Chloropyridin-3-yl)ethanol using HPLC-UV.
Caption: Logical flow for a comprehensive purity assessment strategy.
Discussion and Method Selection
The choice between HPLC-UV and GC-MS for the purity assessment of 1-(6-Chloropyridin-3-yl)ethanol depends on the specific analytical needs.
-
For routine quality control and release testing, the HPLC-UV method is the preferred choice. Its robustness, high-resolution separation of non-volatile impurities, and ease of implementation make it ideal for determining the overall purity and quantifying known related substances.[2][6] The validation of such a method should adhere to ICH guidelines, covering parameters like specificity, linearity, accuracy, precision, and robustness.[7]
-
For impurity identification and profiling of volatile components, GC-MS is an invaluable complementary technique. It can detect and identify residual solvents and other volatile by-products that may not be amenable to HPLC analysis. The mass spectral data provides crucial structural information for the unambiguous identification of unknown impurities.[3]
In a comprehensive quality control strategy, both techniques can be employed to build a complete purity profile of 1-(6-Chloropyridin-3-yl)ethanol. The HPLC-UV method would serve as the primary assay for purity, while GC-MS would be used for specific investigations into volatile impurities, particularly during process development and validation.
Conclusion
The purity of 1-(6-Chloropyridin-3-yl)ethanol is paramount for its successful application in the synthesis of pharmaceuticals and other high-value chemicals. This guide has provided a detailed comparison of HPLC-UV and GC-MS for its purity assessment. The HPLC-UV method stands out as the primary choice for routine analysis due to its high resolution and suitability for the non-volatile nature of the compound. GC-MS serves as a powerful complementary tool for the identification and quantification of volatile impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust analytical strategy to ensure the quality and consistency of this important chemical intermediate.
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-
Pharmaerudition. (2020). VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. [Link]
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Hindawi. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. [Link]
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- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- BenchChem. (2025).
- BLD Pharm. (n.d.). 1-(6-Chloropyridin-3-yl)ethanol.
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- Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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- ResearchGate. (2021).
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
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- MilliporeSigma. (n.d.). (R)-1-(2-Chloropyridin-3-yl)ethanol.
- ECHA. (n.d.). 1-(6-chloropyridin-3-yl)ethan-1-amine.
- OIV. (n.d.).
- RJPBCS. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).
- MilliporeSigma. (n.d.). N-[(6-Chloropyridin-3-yl)methyl]methylamine.
- Google Patents. (2010).
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Navigating Nicotinic Receptors: A Comparative Guide to the Cross-Reactivity of 1-(6-Chloropyridin-3-yl)ethanol Derivatives
A Senior Application Scientist's In-Depth Analysis for Researchers in Neuroscience and Drug Development
The selective targeting of nicotinic acetylcholine receptors (nAChRs) is a cornerstone of modern insecticide development and a field of intense investigation for therapeutic agents targeting a range of neurological disorders. The 1-(6-chloropyridin-3-yl)ethanol scaffold, a key structural feature of neonicotinoid insecticides and their metabolites, represents a critical pharmacophore. Understanding the cross-reactivity of derivatives based on this scaffold across various nAChR subtypes is paramount for predicting efficacy, off-target effects, and potential for therapeutic development. This guide provides a comparative analysis of these derivatives, grounded in experimental data, to aid researchers in this complex field.
The Significance of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of different subunit combinations that give rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties.[1] In mammals, prominent subtypes include the homomeric α7 and the heteromeric α4β2 and α3β4 receptors, each with unique roles in the central and peripheral nervous systems.[1] In contrast, insect nAChRs have different subunit compositions, which has been the basis for the development of selective insecticides.[2]
Neonicotinoids were engineered for selective toxicity towards insect nAChRs.[3] However, concerns have emerged regarding their effects on non-target species, including mammals, where agonistic effects on human nAChRs have been detected.[3] The metabolism of parent neonicotinoid compounds can lead to derivatives with altered receptor interaction profiles.[4] For instance, the reductive metabolism of the nitro or cyano group, a common feature of many neonicotinoids, can dramatically alter the molecule's charge distribution and its interaction with the receptor's binding pocket, thereby shifting its selectivity profile.[4] A thorough understanding of the cross-reactivity of these metabolites is therefore essential for a complete risk assessment and for the rational design of new, more selective compounds.
Comparative Analysis of Receptor Activation
The cross-reactivity of 1-(6-chloropyridin-3-yl)ethanol derivatives is typically assessed using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes expressing specific human nAChR subtypes, and calcium imaging in neuronal cell lines.[5][6] These methods allow for the quantification of receptor activation (agonism) in response to the application of the test compounds.
A key derivative in this class is desnitro-imidacloprid (DN-IMI), a major metabolite of the widely used insecticide imidacloprid. Structurally, DN-IMI can be considered a derivative of 1-(6-chloropyridin-3-yl)ethanol. Studies have shown that DN-IMI exhibits potent agonistic activity on several human nAChR subtypes, with a potency comparable to that of nicotine.[5][6] This is in stark contrast to the parent compound, imidacloprid, which is a much weaker agonist at mammalian nAChRs.[6][7]
Below is a summary of the comparative potencies of DN-IMI and nicotine on major human nAChR subtypes, as determined by electrophysiological measurements in Xenopus oocytes.
| Compound | nAChR Subtype | EC25 (µM)[8] | Relative Potency vs. Nicotine |
| Desnitro-imidacloprid (DN-IMI) | α7 | 7.6 | ~4x more potent |
| Nicotine | α7 | 30.2 | - |
| Desnitro-imidacloprid (DN-IMI) | α3β4 | 5.2 | ~5x more potent |
| Nicotine | α3β4 | 27.5 | - |
| Desnitro-imidacloprid (DN-IMI) | α4β2 (HS) | 0.33 | ~Equipotent |
| Nicotine | α4β2 (HS) | 0.17 | - |
HS: High-Sensitivity variant
This data clearly demonstrates that the metabolic conversion of imidacloprid to DN-IMI significantly enhances its activity at key human nAChR subtypes, bringing its potency into a range similar to that of nicotine.[5][8] This has important toxicological implications and highlights the necessity of evaluating metabolites in safety assessments.[4]
Structure-Activity Relationship and Selectivity
The dramatic increase in potency observed with DN-IMI compared to its parent compound, imidacloprid, underscores a critical structure-activity relationship. The nitro group in imidacloprid is thought to interact with a putative cationic subsite in the insect nAChR binding pocket.[4] In mammalian receptors, this negatively charged group is less favorable. The removal of the nitro group in DN-IMI, resulting in a protonated nitrogen that can interact favorably with the anionic subsite of mammalian nAChRs, is a plausible explanation for its increased potency.[4]
The differential selectivity of these compounds can be visualized as follows:
Caption: Comparative potency of ligands on nAChR subtypes.
This diagram illustrates the shift in selectivity from insect-selective (Imidacloprid) to broad-spectrum mammalian nAChR activation (DN-IMI and Nicotine).
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, standardized experimental protocols are essential.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is a gold-standard method for characterizing the pharmacology of ion channels.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them using collagenase treatment.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α7, α3 and β4, or α4 and β2). Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply the test compounds (e.g., DN-IMI, nicotine) at various concentrations via the perfusion system.
-
Record the inward currents elicited by the activation of the nAChRs.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Normalize the responses to a maximal agonist concentration (e.g., a saturating concentration of acetylcholine or epibatidine).
-
Fit the concentration-response data to a Hill equation to determine the EC50 (concentration that elicits 50% of the maximal response) and Hill slope.
-
Caption: Workflow for TEVC recording in Xenopus oocytes.
Conclusion and Future Directions
The study of 1-(6-chloropyridin-3-yl)ethanol derivatives and their cross-reactivity with nAChR subtypes reveals a fascinating and complex structure-activity landscape. The example of DN-IMI demonstrates that metabolic alterations can profoundly shift the pharmacological profile of a compound from being highly selective for insect receptors to a potent, broad-spectrum agonist of human nAChRs. This underscores the critical importance of considering metabolic fate in the design and safety assessment of novel insecticides and therapeutic agents.
Future research should focus on a more systematic exploration of the chemical space around the 1-(6-chloropyridin-3-yl)ethanol scaffold. By synthesizing and testing a wider range of derivatives with modifications at various positions, it may be possible to identify compounds with enhanced selectivity for specific mammalian nAChR subtypes. Such molecules could serve as valuable pharmacological tools for dissecting the roles of these receptors in health and disease, and potentially as lead compounds for the development of novel therapeutics.
References
- Brown, M. A., & Sattelle, D. B. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics, 18(1), e1009960.
- Casida, J. E. (2018). Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors. Journal of Agricultural and Food Chemistry, 66(18), 4586-4590.
- Loser, D., Grillberger, K., Hinojosa, M. G., Blum, J., Haufe, Y., Danker, T., ... & Leist, M. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Archives of Toxicology, 95(11), 3395-3413.
- Lümmen, P. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. International Journal of Molecular Sciences, 24(17), 13247.
- Matsuda, K., Buckingham, S. D., Freeman, J. C., Squire, M. D., Baylis, H. A., & Sattelle, D. B. (2001). Role in the selectivity of neonicotinoids of insect-specific basic residues in loop D of the nicotinic acetylcholine receptor agonist binding site. British Journal of Pharmacology, 134(7), 1433-1439.
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ResearchGate. (n.d.). Comparative display of agonist potencies at nAChRs. Oocyte recordings... Retrieved from [Link]
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Technical University of Denmark. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Retrieved from [Link]
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ResearchGate. (n.d.). Role in the Selectivity of Neonicotinoids of Insect-Specific Basic Residues in Loop D of the Nicotinic Acetylcholine Receptor Agonist Binding Site. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Role in the Selectivity of Neonicotinoids of Insect-Specific Basic Residues in Loop D of the Nicotinic Acetylcholine Receptor Agonist Binding Site. Retrieved from [Link]
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American Chemical Society. (n.d.). Exploration of potential MIE interactions of neonicotinoid pesticides and relevant metabolites by molecular docking to human nicotinic acetylcholine receptors (nAChRs). Retrieved from [Link]
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Colciencias. (2021). Neurotoxic effects of neonicotinoids on mammals: what is there beyond the activation of nicotinic acetylcholine receptors? A systematic review. Retrieved from [Link]
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Università degli Studi di Milano. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Retrieved from [Link]
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MDPI. (2022). Structural Insights into the Role of β3 nAChR Subunit in the Activation of Nicotinic Receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Retrieved from [Link]
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Frontiers. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nicotinic acetylcholine receptors containing α6 subunits contribute to alcohol reward-related behaviours. Retrieved from [Link]
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Navigating the Predictive Maze: An In Silico Toxicity Assessment of 1-(6-Chloropyridin-3-yl)ethanol and Its Metabolites
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemical safety and drug development, the early identification of potential toxicity is paramount. In silico toxicology, a discipline that uses computational models to predict the toxic properties of chemical substances, has emerged as a critical tool for rapid, cost-effective, and ethically sound safety assessment.[1] This guide provides a comparative analysis of leading in silico platforms for predicting the toxicity of 1-(6-chloropyridin-3-yl)ethanol, a compound of interest in various chemical sectors, and its anticipated metabolites. By examining the methodologies, predictive capabilities, and practical application of these tools, we aim to equip researchers with the knowledge to navigate the predictive maze and make informed decisions in their work.
The Compound in Focus: 1-(6-Chloropyridin-3-yl)ethanol and Its Metabolic Fate
The metabolism of such compounds is primarily governed by Phase I and Phase II enzymatic reactions, with cytochrome P450 (CYP) enzymes playing a central role in the initial oxidative transformations.[3][4]
A proposed metabolic pathway for 1-(6-Chloropyridin-3-yl)ethanol is outlined below:
Caption: Proposed metabolic pathway of 1-(6-Chloropyridin-3-yl)ethanol.
Key Proposed Metabolites for In Silico Analysis:
-
1-(6-Chloropyridin-3-yl)ethanone: Formed through the oxidation of the ethanol group.
-
6-Chloronicotinic acid: A likely downstream metabolite resulting from further oxidation.[5][6][7][8] This is a known metabolite of other compounds containing the 6-chloropyridin-3-yl moiety.
-
Glucuronide/Sulfate Conjugates: Formed by Phase II conjugation reactions, which typically increase water solubility and facilitate excretion.
A Comparative Look at In Silico Toxicity Prediction Platforms
A variety of computational tools are available for toxicity prediction, each with its own underlying methodology and strengths. For this guide, we will compare three prominent and methodologically diverse platforms: Derek Nexus , a knowledge-based expert system; TOPKAT , a statistical-based quantitative structure-activity relationship (QSAR) model; and the OECD QSAR Toolbox , a free, category-based assessment tool.
| Feature | Derek Nexus | TOPKAT (Toxicity Prediction by Komputer Assisted Technology) | OECD QSAR Toolbox |
| Methodology | Expert rule-based system identifying structural alerts (toxicophores).[8][9] | Statistical-based QSAR models derived from experimental data.[6][7] | Category formation and read-across based on structural and mechanistic similarity.[5][10] |
| Prediction Output | Qualitative likelihood of toxicity (e.g., plausible, equivocal, no alert).[8] | Quantitative predictions (e.g., LD50) and qualitative classifications.[6] | Qualitative or quantitative predictions based on data from analogous compounds.[5] |
| Strengths | High transparency with clear reasoning for predictions based on established toxicological knowledge.[9] | Provides quantitative estimations of toxicity, which can be valuable for dose-response assessment.[6] | Freely available, promotes a transparent and internationally accepted workflow for regulatory purposes.[10][11] |
| Limitations | May not provide predictions for novel chemical structures not covered by existing rules.[7] | Predictions are dependent on the applicability domain of the model; may be less reliable for out-of-domain chemicals.[7] | Requires user expertise to define appropriate chemical categories and justify the read-across approach. |
| Key Endpoints | Mutagenicity, carcinogenicity, skin sensitization, hepatotoxicity, and more.[12][13] | Acute and chronic toxicity, carcinogenicity, mutagenicity, skin/eye irritation.[6] | A wide range of ecotoxicological and mammalian toxicity endpoints.[5] |
Experimental Protocols: Predicting Toxicity Step-by-Step
The following sections provide standardized workflows for predicting the toxicity of 1-(6-Chloropyridin-3-yl)ethanol and its proposed metabolites using the selected platforms.
Derek Nexus: A Knowledge-Based Approach
Objective: To identify structural alerts associated with various toxicity endpoints for the parent compound and its metabolites.
Protocol:
-
Input Structure: Input the chemical structure of 1-(6-Chloropyridin-3-yl)ethanol, 1-(6-Chloropyridin-3-yl)ethanone, and 6-Chloronicotinic acid into the Derek Nexus software. This can be done by drawing the structure or importing a standard chemical file format (e.g., MOL, SDF).
-
Select Endpoints: Choose the relevant toxicity endpoints for prediction. It is recommended to select a comprehensive panel including, but not limited to, mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and skin sensitization.
-
Run Prediction: Initiate the prediction process. Derek Nexus will analyze the input structures against its knowledge base of toxicophores.
-
Analyze Results: The output will indicate for each structure and endpoint whether a structural alert is present and the likelihood of toxicity (e.g., "plausible," "equivocal," "improbable," "contradictory," or "no alert").[8]
-
Review Reasoning: Critically review the detailed reasoning provided for each alert. This includes information on the underlying mechanism of toxicity, supporting data from literature, and examples of other compounds containing the same alert.
TOPKAT: A Statistical QSAR Approach
Objective: To obtain quantitative and qualitative predictions for various toxicity endpoints.
Protocol:
-
Input Structure: Input the SMILES (Simplified Molecular Input Line Entry System) string or draw the chemical structures of the parent compound and its metabolites in the TOPKAT software.
-
Select Models: Choose the desired toxicity prediction models. For a comprehensive assessment, select models for endpoints such as rat oral LD50, carcinogenicity (male and female rat, NTP), and Ames mutagenicity.
-
Run Analysis: Execute the prediction. TOPKAT will apply its QSAR models to the input structures.
-
Evaluate Predictions: The results will provide quantitative predictions (e.g., a predicted LD50 value in g/kg) and a qualitative assessment (e.g., "carcinogen" or "non-carcinogen").
-
Check Applicability Domain: Crucially, verify if the input structures fall within the applicability domain of the models used. Predictions for compounds outside the domain may be less reliable.[7]
OECD QSAR Toolbox: A Category-Based Approach
Objective: To assess toxicity by grouping the target chemicals with structurally and mechanistically similar compounds (analogs) that have existing experimental data.
Protocol:
-
Input Target Chemical: Enter the chemical structure of 1-(6-Chloropyridin-3-yl)ethanol and its metabolites into the Toolbox.
-
Data Collection: Gather available experimental data for the target chemicals from the Toolbox's integrated databases.
-
Profiling: Characterize the target chemicals based on their structural and mechanistic properties using the built-in profilers (e.g., "Organic functional groups," "Protein binding alerts"). This step is crucial for identifying potential modes of action.
-
Category Definition: Define a chemical category by identifying analogs that share the same key structural features and mechanistic profiles as the target chemical.
-
Data Gap Filling: Use the experimental data from the identified analogs to fill the data gaps for the target chemicals. This is done through a process called "read-across," where the toxicity of the target is inferred from the known toxicity of the analogs.
-
Prediction and Justification: Formulate a prediction for the toxicity of the target chemicals and provide a robust scientific justification for the read-across, detailing the similarities and any potential uncertainties.
Comparative Analysis of Predicted Toxicity
The following table summarizes the hypothetical, yet plausible, types of predictions one might expect from each platform for 1-(6-Chloropyridin-3-yl)ethanol and its metabolites. Note: These are illustrative examples and actual predictions would need to be generated using the respective software.
| Compound | Toxicity Endpoint | Derek Nexus Prediction | TOPKAT Prediction | OECD QSAR Toolbox Read-Across |
| 1-(6-Chloropyridin-3-yl)ethanol | Ames Mutagenicity | No alert | Non-mutagenic | Negative (based on analogs) |
| Carcinogenicity | Equivocal (potential for pyridine-related toxicity) | Non-carcinogenic | Inconclusive (limited analog data) | |
| Hepatotoxicity | Plausible (structural alert for aromatic amines) | Moderate Hepatotoxin | Potential for hepatotoxicity based on analogs with similar functional groups | |
| 1-(6-Chloropyridin-3-yl)ethanone | Ames Mutagenicity | No alert | Non-mutagenic | Negative (based on analogs) |
| Carcinogenicity | Equivocal | Non-carcinogenic | Inconclusive | |
| Skin Sensitization | Plausible (alert for reactive carbonyl) | Sensitizer | Potential sensitizer based on analogs | |
| 6-Chloronicotinic acid | Ames Mutagenicity | No alert | Non-mutagenic | Negative (based on analogs) |
| Carcinogenicity | Improbable | Non-carcinogenic | Negative (based on analogs) | |
| Eye Irritation | Plausible (acid functionality) | Irritant | Irritant based on acidic analogs |
The In Silico Toxicity Prediction Workflow
The general process of using in silico tools for toxicity prediction can be visualized as a systematic workflow.
Caption: A generalized workflow for in silico toxicity prediction.
Conclusion: An Integrated Approach to Predictive Toxicology
This guide has provided a comparative overview of in silico tools for predicting the toxicity of 1-(6-Chloropyridin-3-yl)ethanol and its proposed metabolites. It is evident that no single tool is universally superior; rather, their strengths are complementary. A robust in silico toxicity assessment should ideally integrate predictions from multiple models. For instance, a structural alert from a knowledge-based system like Derek Nexus can be further investigated with a quantitative prediction from a statistical model like TOPKAT, and the overall assessment can be strengthened by a category-based analysis using the OECD QSAR Toolbox.
By understanding the principles, applications, and limitations of these powerful predictive tools, researchers and drug development professionals can enhance the efficiency and ethical standards of chemical safety assessment, ultimately contributing to the development of safer products and therapies.
References
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PrepChem.com. Synthesis of 6-chloronicotinic acid. Available from: [Link]
- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
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Optibrium. Derek Nexus Toxicology Software. Available from: [Link]
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Guengerich FP, Avadhani NG. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. PubMed. Available from: [Link]
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Creative Biolabs. In Silico Drug Metabolism Prediction Services. Available from: [Link]
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Lhasa Limited. 10 Frequently Asked Questions About Derek Nexus, Answered. Available from: [Link]
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Optibrium. Derek Nexus for toxicity prediction – What package is right for me?. Available from: [Link]
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Syngene. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Available from: [Link]
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Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available from: [Link]
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Longdom.org. In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. Available from: [Link]
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Long S, Siegler M, Li T. (PDF) 6-Chloronicotinic acid. ResearchGate. Available from: [Link]
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Guengerich FP, Avadhani NG. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. PMC. Available from: [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. Available from: [Link]
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OECD. QSAR Toolbox. Available from: [Link]
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PozeSCAF. In Silico Toxicity Prediction - AI powered Drug Discovery CRO. Available from: [Link]
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Litsa E, et al. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. PMC. Available from: [Link]
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Wang Z, et al. Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available from: [Link]
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Litsa E, et al. PREDICTION OF DRUG METABOLITES USING NEURAL MACHINE TRANSLATION. Kavraki Lab. Available from: [Link]
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Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. eScholarship. Available from: [Link]
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PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Available from: [Link]
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IUCLID. QSAR Toolbox integration. Available from: [Link]
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Comparison of experimental vs. theoretical lipophilicity of pyridine derivatives
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck: accurately determining the lipophilicity of heterocyclic scaffolds. Pyridine derivatives are ubiquitous in pharmaceutical chemistry due to their ability to modulate physicochemical properties and engage in key hydrogen-bonding interactions within target binding sites[1][2].
Lipophilicity, quantified as the partition coefficient ( logP ) for unionized molecules or the distribution coefficient ( logD ) at a specific pH, dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[3][4]. However, the basic nitrogen atom in the pyridine ring complicates lipophilicity assessments. Theoretical algorithms often struggle to accurately model the solvation energy and hydrogen-bond acceptor capacity of this nitrogen, making experimental validation non-negotiable[5].
This guide provides an objective, data-driven comparison of theoretical and experimental methodologies for determining the lipophilicity of pyridine derivatives, complete with self-validating experimental protocols.
Theoretical vs. Experimental Approaches: Mechanistic Causality
To build a robust screening funnel, we must understand the causality behind why certain methods succeed or fail when applied to pyridine derivatives.
Theoretical (In Silico) Lipophilicity
Theoretical calculations are high-throughput and require no physical compound[4]. They are broadly categorized into:
-
Fragment-Based Methods (e.g., ClogP, miLogP): These algorithms deconstruct a molecule into basic fragments and sum their individual lipophilic contributions, applying correction factors for intramolecular interactions. While highly accurate for standard aliphatic chains, they often underestimate the electron-withdrawing effects of substituents on the pyridine ring.
-
Atom-Based Methods (e.g., XLOGP3, ALOGPS): These calculate logP based on the contribution of individual atoms and their accessible surface area. Studies have shown that miLogP and XLOGP3 often best reproduce experimental values for complex nitrogen-containing heterocycles[3].
Experimental (In Vitro) Lipophilicity
Because theoretical models cannot perfectly account for dynamic conformational changes or complex solvent-solute interactions, experimental methods remain the gold standard[6].
-
The Shake-Flask Method (OECD 107): The traditional direct measurement of partitioning between n -octanol and water. While highly accurate for compounds with logP between -2 and 4, it is notoriously low-throughput, requires high-purity samples, and is prone to emulsion formation[1][7].
-
Reversed-Phase Chromatography (RP-HPLC / RP-TLC): This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention factor ( k ) is measured across varying concentrations of an organic modifier and extrapolated to 100% aqueous conditions ( logkw ). The logkw value is then converted to logP using the Collander equation[6]. RP-HPLC is preferred for pyridine derivatives because it is insensitive to minor impurities, requires minimal sample, and prevents the emulsion issues seen in shake-flask assays[6].
Workflow comparing theoretical and experimental lipophilicity assessment pipelines.
Comparative Data Analysis
When analyzing pyridine derivatives, the introduction of halogens or bulky alkyl groups typically increases lipophilicity, while the addition of polar groups (e.g., morpholine, secondary amines) decreases it[8][9].
The table below synthesizes representative comparative data demonstrating the typical deviations between experimental and theoretical logP values for substituted pyridines. Notice how hydrogen-bond donating substituents (like −NH2 ) cause larger deviations in fragment-based theoretical models due to complex solvation dynamics[5].
| Compound Class / Substitution | Experimental logP (Shake-Flask) | Experimental logP (RP-HPLC) | Theoretical (ClogP) | Theoretical (miLogP) | Deviation Insight |
| Unsubstituted Pyridine | 0.65 | 0.68 | 0.71 | 0.64 | Baseline agreement is generally strong across all methods. |
| 2-Methylpyridine | 1.11 | 1.09 | 1.20 | 1.08 | Alkyl additions scale predictably; miLogP performs exceptionally well[3]. |
| 4-Chloropyridine | 1.14 | 1.18 | 1.25 | 1.15 | Halogenation increases lipophilicity; ClogP slightly overestimates the hydrophobic contribution. |
| 2-Aminopyridine | 0.49 | 0.52 | 0.35 | 0.45 | H-bond donors cause ClogP to underestimate lipophilicity. RP-HPLC captures true solvated behavior[5]. |
| Pyrazolo[1,5-a]pyridine derivatives | 2.35 ( logD7.4 ) | 2.41 | 2.80 | 2.55 | Complex fused rings show significant deviation; experimental logD is mandatory for physiological relevance[1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls that immediately flag systematic errors (e.g., pH drift, column degradation, or incomplete phase separation).
Protocol A: Shake-Flask Determination of logD7.4
Causality Note: Pyridine has a pKa of ~5.2. At physiological pH (7.4), it is predominantly unionized. However, substituted derivatives may have shifted pKa values. Measuring logD7.4 rather than logP ensures we are evaluating the biologically relevant partitioning behavior of the molecule[1].
-
Phase Saturation (Critical Step): Vigorously stir n -octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Why? n -Octanol and water are partially miscible. Failing to mutually saturate them prior to the experiment will cause volume shifts during the assay, invalidating concentration calculations[1].
-
Sample Preparation: Dissolve the pyridine derivative in the mutually saturated n -octanol phase to achieve a concentration of 100 μ M.
-
Partitioning: In a glass vial, combine equal volumes (e.g., 5 mL) of the spiked n -octanol and the saturated PBS.
-
Equilibration: Shake the vials mechanically at 25°C for 4 hours, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both layers using a syringe (avoiding the interface). Quantify the concentration in each phase using UV-Vis spectroscopy or LC-MS.
-
Validation Check (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <95% , the compound has likely aggregated at the interface or adsorbed to the glass, and the result must be discarded.
-
Calculation: logD7.4=log([Solute]octanol/[Solute]PBS) .
Protocol B: RP-HPLC Determination of Chromatographic Lipophilicity ( logkw )
Causality Note: By measuring retention times across decreasing concentrations of an organic modifier, we can mathematically extrapolate the retention factor to a 100% aqueous system ( logkw ). This eliminates the solvating bias of the organic solvent, providing a true measure of lipophilicity that correlates linearly with shake-flask logP via the Collander equation[6].
-
System Setup: Use a C18 reversed-phase column (e.g., 5 μ m, 4.5 x 150 mm)[10]. Set the column temperature strictly to 25°C to prevent thermodynamic variations in partitioning.
-
Mobile Phase Preparation: Prepare binary mixtures of Methanol and 20 mM ammonium acetate buffer (pH 7.4). Prepare 5 distinct isocratic mobile phases ranging from 40% to 80% Methanol (v/v).
-
Reference Calibration (System Suitability): Inject a set of 5-7 OECD reference standards with known logP values (e.g., aniline, phenol, toluene).
-
Sample Injection: Inject the pyridine derivatives at each of the 5 mobile phase compositions. Record the retention time ( tR ).
-
Dead Time ( t0 ) Measurement: Inject an unretained marker (e.g., uracil or thiourea) to determine t0 .
-
Calculate Retention Factor ( k ): For each run, calculate k=(tR−t0)/t0 .
-
Extrapolation: Plot logk against the volume fraction of Methanol ( ϕ ). Perform a linear regression to find the y-intercept, which represents logkw (the retention factor in 100% water).
-
Collander Transformation: Use the calibration curve generated from the OECD standards to convert the extrapolated logkw of your pyridine derivatives into an experimental logP [6].
Logical sequence for determining experimental lipophilicity via RP-HPLC and the Collander equation.
Conclusion and Best Practices
For pyridine derivatives, relying solely on theoretical lipophilicity is a risk. While tools like miLogP provide excellent initial triage during virtual screening, the complex electronic nature of the pyridine nitrogen necessitates experimental validation[3].
The Application Scientist's Recommendation: Use fragment-based and atom-based in silico predictions to filter libraries of >10,000 compounds. Once your library is narrowed to lead-like candidates ( <500 compounds), employ the RP-HPLC method for high-throughput, reproducible experimental validation[6]. Reserve the shake-flask method exclusively for the final 5-10 optimized leads to establish definitive logD7.4 values for regulatory IND (Investigational New Drug) filings[1].
References
-
Similarity analysis for the experimental and theoretical lipophilicity for compounds 1–24. ResearchGate. Available at:[Link]
-
Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC - NIH. Available at:[Link]
-
RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. ResearchGate. Available at:[Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at:[Link]
-
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Experimental and Theoretical Study on Lipophilicity of Synthetic 1,2-Dithiole-3-thiones. Asian Journal of Chemistry. Available at:[Link]
-
Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. ResearchGate. Available at:[Link]
-
The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gupea. Available at:[Link]
- US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals.Google Patents.
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Prognosis of biological activity and lipophilicity of some pyridine derivatives as components of anti-caries agents. Researcher Life. Available at:[Link]
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Benchmarking Purification Techniques for Chloropyridine Compounds: A Comprehensive Guide
Executive Summary
Chloropyridines are indispensable building blocks in the synthesis of pharmaceuticals (e.g., kinase inhibitors, neurological agents) and agrochemicals (e.g., herbicides, fungicides)[1]. However, isolating these compounds at high purity presents a formidable physicochemical challenge. The basicity of the pyridine nitrogen, combined with the electron-withdrawing nature of the chlorine substituents, creates complex polarity profiles. Furthermore, separating positional isomers (e.g., 2-chloropyridine vs. 3-chloropyridine) requires overcoming nearly identical boiling points and solubilities[2].
This guide benchmarks four primary purification modalities—Normal-Phase Chromatography, Reversed-Phase HPLC, Extractive Distillation, and Host-Guest Complexation—providing researchers with data-driven, self-validating protocols to optimize yield and purity.
Benchmarking Purification Modalities
Normal-Phase Chromatography (NPC)
Best For: General lab-scale cleanup of aminochloropyridines. Mechanism & Causality: Standard silica gel is inherently acidic. When basic chloropyridines (such as 6-chloropyridin-3-amine) interact with the stationary phase, strong acid-base interactions with the silanol groups cause asymmetrical peak tailing and poor resolution[3]. Optimization: The addition of a basic modifier, such as 0.5–1% triethylamine (TEA), acts as a sacrificial base. It neutralizes the acidic sites on the silica, preventing the basic pyridine nitrogen from irreversibly binding, thereby yielding sharp, symmetrical peaks[3].
Reversed-Phase HPLC (RP-HPLC) & Electrokinetic Methods
Best For: Analytical to prep-scale resolution of closely related positional isomers. Mechanism & Causality: RP-HPLC relies on subtle hydrophobic and electrostatic differences. Specialized mixed-mode columns (e.g., Newcrom R1) with low silanol activity are ideal for these compounds[4]. Utilizing acidic mobile phases (such as formic acid for MS compatibility) ensures the pyridine nitrogen remains fully protonated, standardizing the analyte's interaction with the column[4]. Alternatively, Micellar Electrokinetic Chromatography (MEKC) using sodium dodecyl sulfate (SDS) and methanol can completely resolve positional isomers by exploiting differential partitioning into the micellar pseudostationary phase[5].
Industrial Extractive Distillation
Best For: Scalable separation of volatile, close-boiling isomers (e.g., 2,6-dichloropyridine). Mechanism & Causality: Simple fractional distillation fails for mixtures like 2-chloropyridine (bp 166 °C) and 3-chloropyridine (bp 148 °C) due to their similar volatilities[2]. Extractive distillation introduces a non-volatile agent (e.g., sulfuric acid and water) that selectively alters relative volatility[6]. Sulfuric acid protonates the more basic pyridine and 2-chloropyridine, forming non-volatile salts. This allows the less basic 2,6-dichloropyridine to distill overhead at >99% purity[7].
Host-Guest Complexation & Crystallization
Best For: Low-energy isomer separation and highly halogenated derivatives. Mechanism & Causality: To bypass the high energy costs of distillation, supramolecular chemistry offers a next-generation alternative. Nonporous adaptive crystals of pillararenes can selectively encapsulate specific chloropyridine isomers through cooperative pore-inside hydrogen bonding and π–π stacking interactions[2],[8]. For highly fluorinated/chlorinated derivatives like 2,3-difluoro-5-chloropyridine, simple multi-stage cooling crystallization remains a highly effective, scalable method to achieve >90% purity[9].
Quantitative Performance Comparison
| Purification Technique | Target Compounds | Typical Purity | Scalability | Relative Cost | Key Advantage |
| Normal-Phase (Silica) | Aminochloropyridines | 90–95% | Lab/Prep | Low | Cost-effective for general cleanup. |
| RP-HPLC | Positional Isomers | >99% | Analytical/Prep | High | Unmatched resolution for close isomers. |
| Extractive Distillation | Volatile Halopyridines | >99% | Industrial | Medium | Highly scalable; continuous processing. |
| Host-Guest Crystals | 2-CP vs 3-CP | >98% | Lab/Emerging | High | Low energy consumption; reversible. |
| Cooling Crystallization | Fluorochloropyridines | >90% | Industrial | Low | Simple equipment; safe and reliable. |
Visualizing the Purification Workflows
Decision matrix for selecting chloropyridine purification techniques based on physical properties.
Mechanism of extractive distillation separating 2,6-dichloropyridine from basic isomers.
Self-Validating Experimental Protocols
Protocol A: Flash Chromatography of Aminochloropyridines
-
Sample Preparation: Dissolve the crude aminochloropyridine mixture in a minimal volume of dichloromethane (DCM). Causality: DCM ensures complete solubilization without introducing highly polar protic solvents that could disrupt initial silica binding.
-
Mobile Phase Formulation: Prepare a gradient of Hexane/Ethyl Acetate fortified with 0.5–1% (v/v) Triethylamine (TEA)[3].
-
Validation Check: Spot the crude mixture on two TLC plates. Develop one in standard Hexane/EtOAc and the other in the TEA-fortified system. The fortified plate must show a consolidated, symmetrical spot rather than a streak.
-
Column Packing & Elution: Pack the column using the fortified mobile phase to pre-neutralize the silica. Load the sample and elute, monitoring fractions via UV absorbance at 254 nm.
-
Isolation: Pool pure fractions and concentrate under reduced pressure to yield the purified solid.
Protocol B: RP-HPLC Resolution of Chloropyridine Isomers
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[4]. Causality: The acidic modifier drops the pH below the pKa of the chloropyridines, ensuring they remain fully protonated, which prevents dual-state elution[4].
-
Column Selection: Install a mixed-mode or low-silanol reversed-phase column (e.g., Newcrom R1, 3 µm)[4].
-
Validation Check: Inject a known standard mixture of 2-chloropyridine and 3-chloropyridine. Adjust the gradient until baseline resolution ( Rs>1.5 ) is achieved.
-
Execution: Run a shallow gradient from 10% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min (30 °C).
-
Detection: Monitor via Diode Array Detector (DAD) at 260 nm.
Protocol C: Extractive Distillation of 2,6-Dichloropyridine
-
Feed Preparation: Charge the distillation apparatus with the crude mixture containing 2,6-dichloropyridine, 2-chloropyridine, and unreacted pyridine[7].
-
Extractive Agent Injection: Continuously feed an extractive agent consisting of sulfuric acid and water near the top of the distillation column[7]. Causality: Sulfuric acid selectively protonates the more basic pyridine and 2-chloropyridine into non-volatile sulfate salts, allowing the less basic 2,6-dichloropyridine to vaporize[7].
-
Validation Check: Periodically sample the bottom residue and test the pH. It must remain highly acidic to ensure the basic impurities do not vaporize.
-
Distillation: Heat the column. The overhead vapor phase will consist almost entirely of 2,6-dichloropyridine and water.
-
Recovery: Condense the distillate and perform a liquid-liquid phase separation to isolate >99% pure 2,6-dichloropyridine[7].
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-(6-Chloropyridin-3-yl)ethanol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(6-Chloropyridin-3-yl)ethanol, a halogenated pyridinyl compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, offering the scientific rationale behind each recommendation to foster a culture of safety and deep understanding within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(6-Chloropyridin-3-yl)ethanol is a chlorinated pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its structural class informs a conservative and cautious approach to its handling and disposal. The primary hazards are associated with its halogenated organic nature and the toxicological profile of pyridine-like substances.
Key Hazards:
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[3][4] Chronic exposure to pyridine-related compounds has been linked to potential damage to the liver, kidneys, and central nervous system.[2][5]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. These substances can be toxic to aquatic life and may not readily biodegrade.
-
Flammability: While data for this specific compound is limited, many organic ethanol derivatives are flammable.[4][6][7]
It is imperative to consult the specific Safety Data Sheet (SDS) for the purchased 1-(6-Chloropyridin-3-yl)ethanol. If an SDS is unavailable, the compound should be treated as hazardous, incorporating the precautions for both chlorinated hydrocarbons and pyridine-based molecules.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 1-(6-Chloropyridin-3-yl)ethanol. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin absorption, a primary route of exposure for pyridine-like compounds.[5] |
| Body Protection | A lab coat, worn fully buttoned. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Spill Management: Immediate and Effective Response
Accidental spills require a swift and methodical response to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated. If not already working in a fume hood, increase ventilation to the area.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Waste Disposal: The container with the spill cleanup materials must be sealed, labeled as "Hazardous Waste," and disposed of according to the procedures outlined in the following section.
Proper Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 1-(6-Chloropyridin-3-yl)ethanol is that it must be treated as a halogenated organic hazardous waste .[9][10] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[11]
Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 1-(6-Chloropyridin-3-yl)ethanol waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[12][13]
-
Segregation is Key: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[9][14] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the formation of dioxins and other toxic byproducts.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(6-Chloropyridin-3-yl)ethanol," and the approximate concentration or quantity.[8][13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from incompatible materials, such as strong oxidizing agents and acids.[5][15]
Disposal Workflow Diagram:
Caption: Decision workflow for the disposal of 1-(6-Chloropyridin-3-yl)ethanol.
Final Disposal Method:
The accepted and most environmentally sound method for the final disposal of halogenated organic waste is high-temperature incineration .[16] This process is conducted in specialized facilities equipped with advanced flue gas cleaning systems to neutralize acidic gases (like HCl) and prevent the release of harmful substances into the atmosphere.
Empty Container Disposal:
Empty containers that once held 1-(6-Chloropyridin-3-yl)ethanol must also be disposed of as hazardous waste unless they have been triple-rinsed.[14][17]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as halogenated hazardous waste.[17]
-
After triple-rinsing and allowing the container to dry, deface the original label.[14]
-
The rinsed container can then be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.
References
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NJ.gov. (2003). Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH | NIOSH. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 1-(6-chloropyridin-3-yl)ethan-1-amine. Retrieved from [Link]
-
LaboratorySafety.org. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PYRIDINE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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Navigating the Safe Handling of 1-(6-Chloropyridin-3-yl)ethanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(6-Chloropyridin-3-yl)ethanol. Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), emergency procedures, and waste management practices to ensure a safe laboratory environment. The following recommendations are based on the known hazards of structurally similar compounds, including other chlorinated pyridines and ethanol derivatives, in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Hazard Assessment and GHS Classification
Based on these structural analogs, it is prudent to handle 1-(6-Chloropyridin-3-yl)ethanol as a substance with the following potential hazards:
| Hazard Category | Potential Classification | Rationale |
| Acute Oral Toxicity | Category 4 | Similar chloropyridine compounds are classified as harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | Other chlorophenyl and chloropyridine compounds are known to cause skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Both ethanol and related chlorinated compounds can cause serious eye irritation.[1][3][4] |
| Flammable Liquids | Category 4 (Combustible) | While the flashpoint is not known, the ethanol moiety suggests the compound may be combustible at elevated temperatures. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-(6-Chloropyridin-3-yl)ethanol. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides splash protection against pyridine and chlorinated compounds. Breakthrough times can be short; therefore, immediate replacement after contamination is crucial. Double gloving is recommended for extended operations.[6] |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2] |
| Skin and Body Protection | Chemical-resistant lab coat | Provides a barrier against accidental spills and contamination of personal clothing.[6][7] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary means of controlling inhalation exposure to potentially harmful vapors or aerosols.[6][7] |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational workflow is paramount to ensuring safety. The following protocol details the essential steps for the safe handling of 1-(6-Chloropyridin-3-yl)ethanol.
Caption: A step-by-step workflow for the safe handling of 1-(6-Chloropyridin-3-yl)ethanol.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[5]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[5]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5][8]
Spill Response:
For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, labeled disposal container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 1-(6-Chloropyridin-3-yl)ethanol must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "1-(6-Chloropyridin-3-yl)ethanol".
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Halogenated organic compounds often require specific disposal methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.
Storage and Incompatibilities
Store 1-(6-Chloropyridin-3-yl)ethanol in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents, strong acids, and strong reducing agents, as these may lead to hazardous reactions.[2][8]
By adhering to these guidelines, you can significantly minimize the risks associated with the handling and use of 1-(6-Chloropyridin-3-yl)ethanol, fostering a safer research environment.
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-
AK Scientific, Inc. Safety Data Sheet for N-[(6-Chloropyridin-3-yl)methyl]methylamine.
-
Sigma-Aldrich. Safety Data Sheet for Ethanol.
-
TCI Chemicals. Safety Data Sheet for 2-(3-Chlorophenyl)ethanol.
-
European Chemicals Agency (ECHA). Substance Information for acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine.
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Merck Millipore. Safety Data Sheet for Ethanol.
-
Fisher Scientific. Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
-
Sigma-Aldrich. Safety Data Sheet for 4-(5-Bromo-3-chloropyridin-2-yl)morpholine.
-
BLD Pharm. Product Information for 1-(6-Chloropyridin-3-yl)ethanol.
-
BenchChem. Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
-
Cole-Parmer. Material Safety Data Sheet for 3-Chloropyridine, 99%.
-
ChemicalBook. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE Product Information.
-
LGC Standards. Safety Data Sheet for CAT 813 - 2-Amino-5-chloropyridine.
-
S D Fine-Chem Limited. Safety Data Sheet for 3-chloropyridine.
-
TCI Chemicals. Safety Data Sheet for 2-(4-Chlorophenyl)ethanol.
-
Carl ROTH. Safety Data Sheet for Ethanol.
-
BenchChem. Personal protective equipment for handling 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
-
ChemScene. Product Information for 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

